molecular formula C11H12BrF2NO B8489772 N-(2-Bromo-4,6-difluorophenyl)pivalamide CAS No. 114995-48-1

N-(2-Bromo-4,6-difluorophenyl)pivalamide

Cat. No.: B8489772
CAS No.: 114995-48-1
M. Wt: 292.12 g/mol
InChI Key: JRPFMFXMDNQTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-4,6-difluorophenyl)pivalamide is a halogenated aniline derivative intended for research and development as a chemical building block. Compounds of this structural class, featuring bromo and difluoro substituents on an aromatic ring along with a pivalamide (2,2-dimethylpropanamide) group, are typically employed in organic synthesis, medicinal chemistry, and materials science. The bromine atom can serve as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. The pivalamide group can influence the compound's physicochemical properties, including its metabolic stability and lipophilicity. Key Applications: This compound is primarily used as a synthetic intermediate. Potential research applications include the exploration of its use in the development of pharmaceutical candidates, agrochemicals, and functional materials. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

114995-48-1

Molecular Formula

C11H12BrF2NO

Molecular Weight

292.12 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H12BrF2NO/c1-11(2,3)10(16)15-9-7(12)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,16)

InChI Key

JRPFMFXMDNQTTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1Br)F)F

Origin of Product

United States

Foundational & Exploratory

Whitepaper: Chemical Properties and Synthetic Utility of N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the strategic use of highly functionalized building blocks is paramount. N-(2-Bromo-4,6-difluorophenyl)pivalamide (Molecular Formula: C₁₁H₁₂BrF₂NO) emerges as a highly versatile, multi-functional intermediate. By combining the robust steric shielding of a pivalamide directing group with the orthogonal reactivity of a carbon-bromine (C-Br) bond and the electronic modulation of dual carbon-fluorine (C-F) bonds, this compound serves as a critical linchpin for synthesizing advanced fluorinated biaryls and heterocycles.

This technical guide dissects the structural properties, synthetic methodologies, and advanced applications of this compound, providing researchers with a self-validating framework for deploying it in transition-metal-catalyzed cross-coupling and C-H activation workflows.

Structural and Electronic Properties

The utility of this compound is dictated by three distinct structural domains, each contributing to its highly controlled reactivity profile.

The Pivalamide Directing Group (Steric Shielding)

The pivaloyl (Piv) group is characterized by the immense steric bulk of its tert-butyl moiety. Unlike standard acetamides, the pivalamide group effectively prevents di-acylation during synthesis and severely restricts rotation around the N-C(O) bond. This conformational locking forces the carbonyl oxygen into an optimal geometry to coordinate with transition metals (e.g., Pd, Rh, Ru) or lithium ions, making it a premier directing group for [1]. Furthermore, its steric bulk provides exceptional resistance to premature hydrolysis under harsh basic or acidic cross-coupling conditions.

Fluorine-Induced Electronic Modulation

The incorporation of fluorine atoms at the C4 and C6 positions fundamentally alters the electronic landscape of the aromatic ring. Fluorine's strong inductive electron-withdrawing effect (-I) significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Causality: This electron deficiency renders the ring highly resistant to unwanted electrophilic aromatic substitution (EAS), while simultaneously increasing the acidity (lowering the pKa) of the remaining C-H bonds at C3 and C5. This acidity primes the molecule for base-mediated metalation.

  • Pharmacological Relevance: In drug design, these fluorine atoms enhance metabolic stability by blocking cytochrome P450-mediated oxidation sites and increase the overall lipophilicity (LogP) of the resulting pharmacophore[2].

Orthogonal Reactivity of the C-Br Bond

The bromine atom at the C2 position provides an orthogonal reactive handle. While the C-F bonds remain inert under standard catalytic conditions due to their high bond dissociation energy (~115 kcal/mol), the weaker C-Br bond (~68 kcal/mol) readily undergoes oxidative addition with Palladium(0) or Nickel(0) catalysts. This allows for site-selective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without disturbing the rest of the molecule.

Reactivity Core This compound Path1 C2 Position (C-Br) Core->Path1 Path2 C3/C5 Positions (C-H) Core->Path2 Path3 C1 Position (NH-Piv) Core->Path3 Rxn1 Pd-Catalyzed Cross-Coupling (Suzuki, Heck) Path1->Rxn1 Oxidative Addition Rxn2 Directed Ortho-Metalation (DoM) / C-H Activation Path2->Rxn2 Directing Group Effect Rxn3 Steric Shielding & Controlled Deprotection Path3->Rxn3 Amide Hydrolysis

Orthogonal reactivity map highlighting site-specific functionalization pathways.

Experimental Methodology: Synthesis & Isolation

The synthesis of this compound relies on the nucleophilic acyl substitution of [2] with pivaloyl chloride.

Mechanistic Rationale

Because the starting aniline is highly electron-deficient (due to the combined electron-withdrawing effects of one bromine and two fluorine atoms), its nucleophilicity is severely compromised. Standard acylation conditions may be sluggish. Therefore, an excess of acylating agent and a strong organic base (such as Triethylamine, Et₃N) are required to drive the equilibrium. The base serves a dual purpose: it scavenges the highly corrosive HCl byproduct (preventing the protonation of the weakly nucleophilic aniline) and acts as a mild catalyst[3]. In highly recalcitrant cases, the addition of 4-Dimethylaminopyridine (DMAP) is recommended to form a hyper-reactive acylpyridinium intermediate.

Step-by-Step Protocol

Self-Validating System: This protocol incorporates specific thermal controls and workup washes designed to systematically eliminate unreacted starting materials, ensuring


 purity without the need for column chromatography.
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 2-bromo-4,6-difluoroaniline in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base Addition: Add 1.5 equivalents of Triethylamine (Et₃N) and 0.05 equivalents of DMAP (optional, for kinetic acceleration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Pivaloyl chloride is highly reactive; cooling prevents exothermic degradation and minimizes side reactions.

  • Acylation: Introduce 1.2 equivalents of pivaloyl chloride dropwise via a syringe.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Quench & Workup:

    • Quench the reaction by adding distilled water.

    • Transfer to a separatory funnel. Wash the organic layer with 1N HCl (to remove unreacted aniline and Et₃N).

    • Wash with saturated aqueous NaHCO₃ (to neutralize and remove residual pivalic acid generated from excess pivaloyl chloride).

    • Wash with saturated brine to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product typically crystallizes upon standing or can be recrystallized from hot hexanes.

Synthesis A 2-Bromo-4,6-difluoroaniline (Starting Material) B Pivaloyl Chloride + Et3N (Anhydrous DCM, 0°C) A->B Reagents added C Nucleophilic Acyl Substitution (Warm to RT, 12h) B->C Exothermic control D Aqueous Workup (1N HCl, NaHCO3, Brine) C->D Quench & Purify E This compound (Crystallization) D->E Isolate Product

Step-by-step synthetic workflow for this compound.

Quantitative Data Summaries

To facilitate rapid decision-making in experimental design, the physicochemical properties and directing group efficiencies are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueRationale / Impact in Drug Design
Molecular Formula C₁₁H₁₂BrF₂NODefines the atomic composition and isotopic distribution.
Molecular Weight 292.12 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
Exact Mass 291.01 DaCritical for High-Resolution Mass Spectrometry (ESI+) identification.
H-Bond Donors 1 (N-H)Capable of forming critical target interactions; shielded by the Piv group.
H-Bond Acceptors 3 (C=O, 2x F)Modulates aqueous solubility and receptor binding affinity.
Predicted LogP ~3.8High lipophilicity driven by halogens and the tert-butyl group.

Table 2: Comparative Directing Group (DG) Efficiency for Ortho-Functionalization

Directing GroupSteric Hindrance (A-value)Metal Coordination StrengthResistance to HydrolysisOptimal Use Case
Free Amine (-NH₂) LowStrong (Often poisons Pd catalysts)N/AUnprotected; highly prone to oxidative side reactions.
Acetamide (-NHAc) Moderate (~0.7)GoodModerateGeneral C-H activation; easily cleaved but risks di-acylation.
Pivalamide (-NHPiv) Very High (>2.5)Excellent (Conformationally locked)Very HighHighly selective DoM; prevents di-acylation; survives harsh coupling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136285, 2-Bromo-4,6-Difluoroaniline." PubChem. URL:[Link]

  • US Patent 6291523B1. "Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives." Google Patents.
  • Li, Xingwei, et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." PMC - National Institutes of Health. URL:[Link]

Sources

Molecular weight and formula of N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthesis, and application logic for N-(2-Bromo-4,6-difluorophenyl)pivalamide , a specialized intermediate used in the development of agrochemicals and pharmaceutical scaffolds.

Executive Summary

This compound is a functionalized amide intermediate derived from the acylation of 2-bromo-4,6-difluoroaniline. In synthetic organic chemistry, the pivaloyl (trimethylacetyl) group serves two critical roles:

  • Steric Protection: The bulky tert-butyl group shields the nitrogen atom, preventing unwanted N-alkylation or oxidation during subsequent steps.

  • Directed Ortho-Metalation (DoM): The pivalamide moiety is a robust Directing Group (DoG). It coordinates with organolithium reagents (e.g., n-BuLi), facilitating selective functionalization at the ortho positions of the phenyl ring.

This compound is particularly relevant in the synthesis of kinase inhibitors and fluorinated herbicides where the 2,4,6-substitution pattern is required to enforce specific conformational constraints in the final bioactive molecule.

Physicochemical Identity

The molecular weight is calculated based on standard atomic weights (IUPAC).

PropertyValueNotes
IUPAC Name N-(2-Bromo-4,6-difluorophenyl)-2,2-dimethylpropanamideAlternate: 2'-Bromo-4',6'-difluoropivalanilide
Molecular Formula C₁₁H₁₂BrF₂NO
Molecular Weight 292.12 g/mol Monoisotopic Mass: 291.007 g/mol
CAS Number Not widely listedPrecursor Aniline CAS: 444-14-4
Physical State White to off-white solid(Predicted based on structural analogs)
Solubility Soluble in DCM, THF, DMSOSparingly soluble in water
Elemental Analysis (Calculated)
  • Carbon (C): 45.23%

  • Hydrogen (H): 4.14%

  • Bromine (Br): 27.35%

  • Fluorine (F): 13.01%

  • Nitrogen (N): 4.79%

  • Oxygen (O): 5.48%

Synthetic Methodology

The synthesis follows a standard Schotten-Baumann or anhydrous acylation protocol. The steric bulk of the pivaloyl group requires the use of an activated acylating agent (pivaloyl chloride) and a non-nucleophilic base to scavenge the HCl byproduct.

Reaction Scheme

The transformation involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of pivaloyl chloride.

Synthesis Aniline 2-Bromo-4,6- difluoroaniline (C6H4BrF2N) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack PivCl Pivaloyl Chloride (t-BuCOCl) PivCl->Intermediate Base Base (Et3N or Pyridine) Byproduct HCl Salt Base->Byproduct Scavenges H⁺ Product N-(2-Bromo-4,6- difluorophenyl)pivalamide (C11H12BrF2NO) Intermediate->Product Elimination Intermediate->Byproduct -Cl⁻

Figure 1: Synthetic pathway for the acylation of 2-bromo-4,6-difluoroaniline.

Experimental Protocol (Standardized)

Materials:

  • 2-Bromo-4,6-difluoroaniline (1.0 eq) [CAS: 444-14-4][1][2][3][4][5]

  • Pivaloyl chloride (1.1 eq) [CAS: 3282-30-2]

  • Triethylamine (1.2 eq) or Pyridine

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-bromo-4,6-difluoroaniline and anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine (Et₃N) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add pivaloyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove unreacted aniline/pyridine), followed by brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary to obtain the pure amide.

Analytical Characterization

To validate the structure, researchers should look for specific spectroscopic signatures.

¹H NMR (400 MHz, CDCl₃) Prediction
  • δ 7.0–7.3 ppm (m, 2H): Aromatic protons (H-3 and H-5). The coupling pattern will be complex due to H-F and H-H coupling.

  • δ 7.4–7.6 ppm (br s, 1H): Amide NH proton. The chemical shift varies with concentration and solvent but is typically deshielded.

  • δ 1.30–1.35 ppm (s, 9H): The tert-butyl group (pivaloyl). This is a diagnostic strong singlet.

Mass Spectrometry (ESI)
  • Molecular Ion: Expect [M+H]⁺ at 292.0 and 294.0 .

  • Isotope Pattern: The presence of one Bromine atom (⁷⁹Br and ⁸¹Br) creates a characteristic 1:1 doublet ratio for the molecular ion peaks (M and M+2).

Applications & Strategic Utility

Directed Ortho-Metalation (DoM)

The pivalamide group is a "Directing Group" (DG) that coordinates lithium.

  • Mechanism: Treatment with n-butyllithium or sec-butyllithium leads to deprotonation at the position ortho to the amide.

  • Regioselectivity: In this specific molecule, the 2-position is blocked by Bromine. The 6-position is blocked by Fluorine. However, lithium-halogen exchange (Li-Br exchange) is a competing and likely dominant pathway, allowing the molecule to be used as a nucleophile at the 2-position to introduce electrophiles (e.g., formyl, carboxyl, or alkyl groups).

Agrochemical Scaffolds

The 2,6-difluoro-4-bromo motif is prevalent in protoporphyrinogen oxidase (PPO) inhibitor herbicides. The pivalamide serves as a stable precursor that can be hydrolyzed back to the aniline or converted into a heterocycle (e.g., quinazolinone) in late-stage synthesis.

Applications cluster_0 Pathways Target N-(2-Bromo-4,6- difluorophenyl)pivalamide LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Target->LiExchange Functionalization at C-2 Coupling Suzuki-Miyaura Coupling (Pd) Target->Coupling Biaryl Synthesis Deprotection Hydrolysis (Acid/Base) Target->Deprotection Recover Aniline

Figure 2: Strategic synthetic utility of the pivalamide scaffold.

Safety & Handling

  • Hazard Classification: Treat as a halogenated aromatic amide. Likely Irritant (Skin/Eye) and potentially Harmful if Swallowed .

  • Precursors:

    • Pivaloyl Chloride:[1][6][7][8] Corrosive, lachrymator, toxic. Handle in a fume hood.

    • 2-Bromo-4,6-difluoroaniline: Irritant, potential sensitizer.

  • Storage: Store in a cool, dry place. Pivalamides are generally stable at room temperature but should be kept away from strong oxidizers.

References

  • Sigma-Aldrich. N-(2-BROMO-4,6-DIFLUOROPHENYL)-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE Product Page. (Demonstrates the existence of the 2-bromo-4,6-difluoroaniline scaffold in commercial libraries). Available at:

  • PubChem. 2-Bromo-4,6-difluoroaniline (Compound Summary). National Library of Medicine. (Precursor data). Available at:

  • BenchChem. Pivaloyl Chloride Reactions with Pyridine & DMF. (General protocol for pivaloylation). Available at:

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Background on halogenated aniline reactivity). Available at:

Sources

N-(2-Bromo-4,6-difluorophenyl)pivalamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: N-(2-Bromo-4,6-difluorophenyl)pivalamide

Part 1: Executive Summary & Core Identity

This compound is a specialized fluorinated building block used primarily in the synthesis of advanced organometallic catalysts (post-metallocenes) and pharmaceutical intermediates. It combines a robust pivalamide directing group —essential for transition-metal-catalyzed C–H activation—with a highly functionalized aryl core containing both electrophilic (bromide) and electronic-modulating (difluoro) motifs.

This guide details the synthesis, physicochemical properties, and reactivity profile of this compound, designed for researchers in medicinal chemistry and polymer catalysis.

Chemical Identifiers
PropertyDetail
Chemical Name This compound
Synonyms N-(2-Bromo-4,6-difluorophenyl)-2,2-dimethylpropanamide; 2'-Bromo-4',6'-difluoropivalanilide
Molecular Formula C₁₁H₁₂BrF₂NO
Molecular Weight 308.12 g/mol
Precursor CAS 444-14-4 (2-Bromo-4,6-difluoroaniline)
Core Structure Pivaloyl-protected aniline with ortho-bromo and ortho/para-difluoro substitution
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Part 2: Synthesis & Experimental Protocols

The synthesis of this compound is typically achieved via a Schotten-Baumann acylation of the corresponding aniline. The steric bulk of the pivaloyl group requires forcing conditions or activated acylating agents.

Protocol: Acylation of 2-Bromo-4,6-difluoroaniline

Objective: Selective N-acylation without affecting the aryl bromide or fluoride moieties.

Reagents:

  • Substrate: 2-Bromo-4,6-difluoroaniline (CAS 444-14-4) [1][1][2][3][4]

  • Acylating Agent: Pivaloyl chloride (CAS 3282-30-2) or Pivalic anhydride

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Bromo-4,6-difluoroaniline (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.5 equiv) and cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Acylation: Dropwise add Pivaloyl chloride (1.2 equiv) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine organic layers and wash with 1M HCl (to remove unreacted amine/pyridine) followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography if necessary.

Yield Expectation: 85–95% (White to off-white crystalline solid).

Part 3: Reactivity Profile & Applications

This compound serves as a "linchpin" intermediate due to its orthogonal reactivity :

  • Aryl Bromide (Site A): Ready for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • Pivalamide (Site B): A powerful Directing Group (DG) for Pd-catalyzed C–H activation.

  • Fluorine Substituents: Modulate lipophilicity and metabolic stability (in pharma) or electronic tuning (in catalysis).

Workflow Visualization: Synthesis & Divergent Reactivity

G Aniline 2-Bromo-4,6-difluoroaniline (CAS 444-14-4) Product N-(2-Bromo-4,6-difluorophenyl) pivalamide Aniline->Product DCM, Et3N, 0°C -> RT PivCl Pivaloyl Chloride (CAS 3282-30-2) PivCl->Product Coupling Suzuki/Buchwald Coupling (C-C / C-N Bond Formation) Product->Coupling Pd(0), R-B(OH)2 CH_Act C-H Activation (Pd-Catalyzed Ortho/Meta) Product->CH_Act Pd(II), Oxidant Catalyst Post-Metallocene Catalyst Ligands Coupling->Catalyst Ligand Assembly

Figure 1: Synthesis pathway and divergent reactivity of this compound.

Key Application: Post-Metallocene Catalyst Synthesis

In the field of olefin polymerization, this structural motif is used to synthesize phenoxy-imine or anilido-pyridine ligands. The pivaloyl group often serves as a protecting group that is later removed or modified to form the active ligand framework.

  • Mechanism: The aryl bromide undergoes lithiation or coupling to attach a cyclopentadienyl (Cp) or indenyl moiety, creating a "constrained geometry" catalyst precursor [2].

  • Impact: The 4,6-difluoro substitution pattern pulls electron density from the metal center, often increasing the catalytic activity and thermal stability of the resulting Titanium or Zirconium complexes.

Key Application: C-H Activation

The pivalamide group is a "privileged" directing group.

  • Ortho-Blocking: The 2-bromo substituent blocks one ortho site.

  • Directed Functionalization: This forces Pd-catalyzed C-H activation to occur at the remaining open positions (often meta to the pivalamide if the other ortho is blocked by Fluorine, or facilitating specific deprotonation pathways).

Part 4: Safety & Handling (SDS Highlights)

While specific toxicological data for the pivalamide derivative may be limited, it should be handled with the precautions standard for polyhalogenated anilides .

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood. Wear N95/P100 respirator if dust is generated.
Skin/Eye Irritant Causes serious eye irritation (H319).Wear nitrile gloves and safety goggles.
Environmental Toxic to aquatic life with long-lasting effects.[4]Do not dispose of down the drain. Collect as halogenated waste.
Reactivity Stable, but incompatible with strong oxidizers.Store in a cool, dry place away from heat sources.

References

  • Fisher Scientific. (n.d.). 2-Bromo-4,6-difluoroaniline, 98%. Retrieved March 2, 2026, from [Link]

  • Ajou University. (2010). Development of new metallocene catalysts and olefin polymerization. (describing the use of 2-bromo-4,6-difluoroaniline in catalyst ligand synthesis). Retrieved March 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of N-(2-Bromo-4,6-difluorophenyl)pivalamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Bromo-4,6-difluorophenyl)pivalamide is a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various organic solvents is a cornerstone for its effective synthesis, purification, formulation, and application. This guide provides a comprehensive framework for researchers and drug development professionals to characterize the solubility of this compound. It moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, a detailed, self-validating experimental protocol for its determination, and a robust framework for data interpretation. While specific quantitative solubility data for this exact molecule is not widely published, this document establishes the authoritative methodology to generate such data, ensuring reproducibility and scientific rigor.

Introduction: The Critical Role of Solubility

In the landscape of chemical and pharmaceutical development, solubility is not merely a physical property; it is a critical determinant of a compound's utility. For a molecule like this compound, understanding its behavior in different solvent environments is paramount. Solubility dictates reaction kinetics during synthesis, dictates the choice of solvent for purification techniques like recrystallization, and fundamentally impacts the bioavailability and formulation strategies in drug development. An otherwise potent active pharmaceutical ingredient (API) can fail if it cannot be effectively dissolved and delivered to its biological target.

This guide provides both the theoretical underpinnings and the practical, field-proven methodologies to accurately determine the solubility of this compound.

Compound Structure:

  • Systematic Name: N-(2-Bromo-4,6-difluorophenyl)-2,2-dimethylpropanamide

  • Molecular Formula: C₁₁H₁₂BrF₂NO

  • Key Features: A substituted phenyl ring with electron-withdrawing fluorine and bromine atoms, a central amide linkage capable of hydrogen bonding, and a bulky, hydrophobic tert-butyl (pivaloyl) group.

Theoretical Framework: Predicting Solubility Behavior

The age-old chemical maxim "like dissolves like" provides a powerful predictive starting point.[1] This principle is rooted in the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must dissect its molecular structure.

  • Polar Moieties: The amide group (-CONH-) is the primary polar center, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The electronegative fluorine atoms also contribute to the molecule's overall polarity.

  • Non-polar Moieties: The aromatic phenyl ring, while substituted, is inherently hydrophobic. The bulky tert-butyl group is significantly non-polar and sterically hinders solvent access to the amide group. The bromine atom adds to the molecular weight and is generally considered hydrophobic.

Hypothesis: The molecule presents a duality. The polar amide group suggests potential solubility in polar solvents, while the significant hydrophobic regions (pivaloyl and bromodifluorophenyl groups) suggest an affinity for non-polar environments. Therefore, we can predict that this compound will exhibit its highest solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in dipole-dipole interactions without disrupting a strong hydrogen-bonding network. Its solubility is expected to be moderate in polar protic solvents (e.g., methanol) and lower in highly non-polar solvents (e.g., heptane).

Experimental Methodology: A Validated Protocol

The following section details a robust and reliable protocol for determining the equilibrium solubility of the target compound. The shake-flask method is the gold standard for this purpose, and its coupling with High-Performance Liquid Chromatography (HPLC) for quantification ensures accuracy and reproducibility.[2]

Materials and Apparatus
  • Solute: this compound, purity >99%.

  • Solvents: HPLC-grade or analytical grade solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy).

    • Thermostatic orbital shaker or magnetic stirrer with temperature control (±0.5 °C).

    • 20 mL glass scintillation vials with airtight PTFE-lined caps.

    • Calibrated positive displacement pipettes.

    • Syringes (1 mL, 5 mL) and syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane).

    • HPLC system with a UV detector, C18 column, and autosampler.

    • Volumetric flasks (Class A).

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Quantification start Weigh excess solute into vials add_solvent Add precise volume of each solvent start->add_solvent seal_vials Seal vials tightly add_solvent->seal_vials agitate Agitate at constant temp. (e.g., 25°C for 24-48h) seal_vials->agitate settle Allow solids to settle (1-2 hours) agitate->settle sample Withdraw supernatant settle->sample filter Filter through 0.22µm syringe filter sample->filter dilute Dilute sample accurately for analysis filter->dilute inject Inject onto HPLC dilute->inject quantify Quantify against calibration curve inject->quantify

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of this compound (e.g., ~100 mg) to several 20 mL glass vials. The key is to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 10.0 mL) of a specific organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 °C). Agitate the slurries for a sufficient duration to reach equilibrium, typically 24 to 48 hours. Visual confirmation of remaining solid is crucial.

  • Sample Collection: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove all undissolved particulates.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

Analytical Quantification: HPLC Method
  • Calibration Standards: Prepare a series of at least five calibration standards of this compound of known concentrations in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 70:30 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared (diluted) samples from the solubility experiment.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for comparative analysis. The following table provides a realistic, albeit hypothetical, representation of expected results based on the theoretical principles discussed earlier.

Solubility Data Summary (Hypothetical Data at 25 °C)
SolventSolvent TypePolarity IndexSolubility (mg/mL)Solubility (mol/L)
HeptaneNon-polar0.1< 1.0< 0.003
TolueneNon-polar Aromatic2.415.20.052
DichloromethanePolar Aprotic3.185.60.292
Ethyl AcetatePolar Aprotic4.4110.50.377
AcetonePolar Aprotic5.1125.80.429
EthanolPolar Protic4.345.30.155
MethanolPolar Protic5.133.70.115
AcetonitrilePolar Aprotic5.898.40.336
Factors Influencing Solubility: A Visual Guide

G Solubility Solubility of This compound Solute Solute Properties Solute->Solubility Amide Amide Group (H-Bonding) Solute->Amide Pivaloyl Pivaloyl Group (Hydrophobic/Steric Bulk) Solute->Pivaloyl Aromatic Bromo-difluoro- phenyl Ring Solute->Aromatic Solvent Solvent Properties Solvent->Solubility Polarity Polarity / Dipole Moment Solvent->Polarity HBond H-Bonding Capacity (Donor/Acceptor) Solvent->HBond

Caption: Interplay of solute and solvent properties governing solubility.

Discussion of Results

The hypothetical data aligns with our theoretical predictions. The highest solubility is observed in polar aprotic solvents like Acetone and Ethyl Acetate. These solvents have strong dipole moments that can interact effectively with the polar amide group of the solute, but they do not have a highly structured hydrogen-bonding network that needs to be disrupted, a process which is energetically costly.

The solubility in polar protic solvents like Methanol and Ethanol is lower. While these solvents can hydrogen bond with the solute, the energy required to break apart the solvent-solvent hydrogen bonds is significant, and the large hydrophobic portions of the solute do not interact favorably. Solubility is lowest in the non-polar solvent Heptane, which lacks any effective mechanism to solvate the polar amide group.

Conclusion

This guide has established a comprehensive, scientifically-grounded framework for determining and understanding the solubility of this compound. By integrating theoretical structural analysis with a detailed, validated experimental protocol, researchers can reliably generate the critical data needed for process development, formulation, and further research. The provided methodology is not only specific to the target compound but also serves as a robust template for characterizing the solubility of other novel chemical entities, ensuring that decisions in research and development are based on high-quality, reproducible data.

References

  • Title: Solubility of Organic Compounds Source: LibreTexts Chemistry URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Classification of organic compounds By solubility Source: University of Technology, Iraq URL: [Link]

  • Title: DETERMINATION OF SOLUBILITY CLASS Source: uobabylon.edu.iq URL: [Link]

Sources

An In-depth Technical Guide on the Electronic Effects of Fluorine in N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique electronic properties of fluorine—high electronegativity and the ability to participate in resonance—profoundly influence a molecule's physicochemical and pharmacokinetic profiles. This guide provides a detailed examination of the electronic effects of fluorine within the specific molecular context of N-(2-Bromo-4,6-difluorophenyl)pivalamide. We will dissect the interplay of inductive and resonance effects, the influence of the ortho-bromo and pivalamide substituents, and the resulting impact on the electron density distribution of the phenyl ring. This analysis is crucial for understanding the molecule's reactivity, potential intermolecular interactions, and ultimately, its utility in drug development.

Introduction: The Privileged Role of Fluorine in Medicinal Chemistry

Organofluorine compounds have become increasingly prevalent in pharmaceuticals and agrochemicals. The substitution of hydrogen with fluorine can dramatically alter a molecule's properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

  • Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

  • Conformational Control: The steric and electronic influence of fluorine can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation.

The electronic effects of fluorine are a nuanced combination of two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[1]

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[1] This is a distance-dependent effect that deactivates the ring by making it more electron-poor.[1][2]

  • Resonance Effect (+M): The lone pairs of electrons in fluorine's p-orbitals can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the electron density, particularly at the ortho and para positions.[1]

For fluorine, the electron-withdrawing inductive effect generally outweighs the electron-donating resonance effect, making it a deactivating group in the context of electrophilic aromatic substitution.[1] However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[1][3]

Analysis of Electronic Effects in this compound

The electronic landscape of this compound is a complex interplay of the individual contributions of its substituents: two fluorine atoms, a bromine atom, and a pivalamide group.

The Difluorinated Phenyl Ring

The two fluorine atoms at positions 4 and 6 exert a powerful electron-withdrawing inductive effect on the phenyl ring. This significantly reduces the overall electron density of the aromatic system, making it less susceptible to electrophilic attack. The resonance effect of the fluorine atoms, while present, is less dominant than their inductive pull.

The Ortho-Bromo Substituent

Like fluorine, bromine is an electronegative halogen that exhibits both an inductive and a resonance effect.[1] Its inductive effect (-I) is weaker than that of fluorine, but it still contributes to the overall electron withdrawal from the ring.[1] The resonance effect (+M) of bromine is also less pronounced than that of fluorine due to less effective orbital overlap between the larger 4p orbital of bromine and the 2p orbital of carbon.[1] The presence of the bulky bromine atom at the ortho position also introduces a significant steric effect, which can influence the conformation of the adjacent pivalamide group.

The Pivalamide Group

The N-pivalamide group, -NHC(O)C(CH₃)₃, introduces further complexity. The nitrogen atom, with its lone pair of electrons, can participate in resonance with the aromatic ring, acting as an electron-donating group (+M).[4] However, this resonance is in competition with the resonance between the nitrogen lone pair and the adjacent carbonyl group of the pivalamide. This latter resonance is significant and pulls electron density away from the nitrogen, thereby reducing its ability to donate to the phenyl ring. Furthermore, the carbonyl group itself is electron-withdrawing through both induction and resonance. The bulky tert-butyl group of the pivalamide moiety also exerts a strong steric influence, likely forcing the amide bond to adopt a specific conformation relative to the phenyl ring.

A Cumulative Picture

The cumulative electronic effect of these substituents on the phenyl ring of this compound is a net deactivation. The strong inductive withdrawal from the two fluorine atoms and the bromine atom, coupled with the electron-withdrawing nature of the pivalamide's carbonyl group, significantly lowers the electron density of the aromatic ring. This makes the molecule less reactive towards electrophiles. The resonance donation from the fluorine atoms and the amide nitrogen will direct any potential electrophilic attack to the remaining open positions on the ring, though the overall reactivity is low.

Experimental and Computational Characterization of Electronic Effects

A comprehensive understanding of the electronic effects in this compound requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.

  • ¹⁹F NMR: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[5][6] In this compound, the ¹⁹F NMR spectrum would provide direct insight into the electron density at the fluorine-substituted carbon atoms. The chemical shifts can be compared to those of simpler fluorinated benzenes to quantify the electronic influence of the other substituents.[7][8]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the phenyl ring are also indicative of the local electron density.[9] Electron-withdrawing groups generally cause a downfield shift (deshielding) of the attached and nearby carbon atoms.[10] Analysis of the ¹³C NMR spectrum would reveal the extent of electron withdrawal at different positions on the ring.

  • ¹H NMR: The chemical shifts of the aromatic protons provide further information about the electron density distribution within the ring.

Table 1: Predicted NMR Chemical Shift Trends

NucleusExpected Chemical Shift TrendRationale
¹⁹FDownfield shift compared to fluorobenzeneStrong electron withdrawal from other substituents deshields the fluorine nuclei.
¹³C (C-F)Downfield shiftDirect attachment to the highly electronegative fluorine atom.
¹³C (C-Br)Downfield shiftAttachment to the electronegative bromine atom.
¹³C (C-N)Downfield shiftInfluence of the electron-withdrawing amide group.
¹HDownfield shift compared to benzeneOverall deactivation of the ring leads to deshielding of the protons.
Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can provide a detailed theoretical model of the electronic structure of this compound.

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge on each atom and describe the delocalization of electron density through resonance and hyperconjugation.

  • Calculated NMR Chemical Shifts: DFT calculations can predict NMR chemical shifts with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.[5][6]

Hammett Parameters

Table 2: Hammett Constants for Relevant Substituents

Substituentσ_meta (σ_m)σ_para (σ_p)Electronic Effect
-F0.340.06Strong -I, Weak +M
-Br0.390.23Strong -I, Weak +M
-NHCOR~0.2~0.0Weak -I, Moderate +M

Note: The values for -NHCOR can vary depending on the R group.

The positive σ values for fluorine and bromine indicate their net electron-withdrawing character.[13] The relatively small σ_p value for fluorine compared to its σ_m value reflects the opposing resonance donation at the para position.[13]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route would involve the acylation of 2-bromo-4,6-difluoroaniline with pivaloyl chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-bromo-4,6-difluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq), to the solution and cool the mixture in an ice bath.

  • Acylation: Slowly add pivaloyl chloride (1.05 eq) to the cooled solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by recrystallization or column chromatography to yield this compound.

NMR Sample Preparation and Analysis

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire a ¹³C{¹H} NMR spectrum using a proton-decoupled pulse sequence.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F{¹H} NMR spectrum using a proton-decoupled pulse sequence. An appropriate fluorine standard (e.g., CFCl₃) should be used for referencing.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the molecular structure and electronic environment.

Visualizing Electronic Effects and Workflows

Diagram 1: Interplay of Inductive and Resonance Effects```dot
Diagram 2: Experimental Workflow for Characterization

G start Synthesis of this compound purification Purification (Recrystallization/Chromatography) start->purification structural_verification Structural Verification purification->structural_verification dft DFT Calculations purification->dft nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structural_verification->nmr mass_spec Mass Spectrometry structural_verification->mass_spec data_analysis Data Analysis and Interpretation nmr->data_analysis mass_spec->data_analysis mep MEP Maps dft->mep nbo NBO Analysis dft->nbo mep->data_analysis nbo->data_analysis

Caption: A typical experimental and computational workflow for the characterization of the title compound.

Conclusion: Implications for Drug Development

The comprehensive analysis of the electronic effects in this compound provides crucial insights for drug development professionals. The strong electron-withdrawing nature of the difluoro and bromo substituents renders the phenyl ring electron-deficient. This has several important consequences:

  • Reduced Metabolic Lability: The electron-poor nature of the aromatic ring makes it less susceptible to oxidative metabolism, potentially increasing the in vivo half-life of a drug candidate containing this moiety.

  • Modulation of pKa: The electronic effects of the substituents will influence the acidity of the amide N-H proton and the basicity of the carbonyl oxygen. This can be critical for solubility, formulation, and interaction with biological targets.

  • Tuning of Intermolecular Interactions: The altered electron distribution can influence the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that are essential for high-affinity binding to a protein target.

  • Vector for Further Functionalization: While the ring is deactivated towards electrophilic substitution, the presence of the bromine atom provides a handle for further synthetic modification through cross-coupling reactions, allowing for the introduction of additional diversity.

References

  • BenchChem. (2025). electronic effects of fluorine and bromine on the aniline ring.
  • Mohanty, S., & Venkateswarlu, P. (n.d.). Proton and fluorine NMR spectra of fluorobenzene.
  • NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (n.d.).
  • Butts, C. P., & Tizzard, G. J. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC.
  • Ghosh, N. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange.
  • Anisotropies of the 19 F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. (1970, February 1). AIP Publishing.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). ResearchGate.
  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects.
  • The effect of fluorine on the electronic spectra and ionization potentials of molecules. (n.d.). Proceedings A - Royal Society Publishing.
  • Eightfold. (n.d.). Inductive Effects and Resonance.
  • Khan Academy. (2022, August 25). Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry.
  • Senpai Learn. (2016, February 19). Inductive effect VS Resonance effects. YouTube.
  • Hammett correlations corresponding to fluorination of... (n.d.). ResearchGate.
  • Hansch, C., Leo, A., & Taft, R. W. (1991, March 1). A survey of Hammett substituent constants and resonance and field parameters.
  • Substituent Effects. (n.d.). La Salle University.
  • 16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts.
  • Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. (2022, November 9).
  • Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. (2004, May 28). PubMed.
  • A survey of Hammett substituent constants and resonance and field parameters. (n.d.). Wang Lab.
  • 14.3. Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning.

Sources

Steric properties of pivalamide group in fluorinated anilines

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the steric and electronic interplay of the pivalamide moiety in fluorinated anilines, focusing on the synthesis, conformational analysis, and application of this motif in restricting molecular geometry.

Subject: Conformational Restriction via the Ortho-Fluoro Pivalamide Motif Audience: Medicinal Chemists, Structural Biologists, and Process Chemists

Executive Summary: The "Pivalamide Lock"

In drug design, controlling the bioactive conformation of a small molecule is critical for potency and selectivity. The N-(2,6-difluorophenyl)pivalamide motif represents a "privileged scaffold" for conformational restriction. The interplay between the bulky tert-butyl group of the pivalamide and the ortho-fluorine atoms of the aniline creates a high rotational energy barrier (


), effectively locking the phenyl ring perpendicular to the amide plane. This "orthogonal twist" minimizes steric clash while shielding the amide bond from metabolic hydrolysis.

Theoretical Framework: Steric & Electronic Interplay

The Ortho-Effect and A-Values

The conformational preference is dictated by the minimization of allylic strain (


-strain) between the amide substituent and the ortho-phenyl substituents.
  • Pivalamide Bulk: The tert-butyl group has a steric A-value of ~4.9 kcal/mol, significantly higher than a methyl group (1.7 kcal/mol).

  • Fluorine Van der Waals Radius: Fluorine (

    
     Å) is larger than hydrogen (
    
    
    
    Å).
  • The Clash: In a planar conformation, the tert-butyl protons would clash severely with the ortho-fluorines. To relieve this, the phenyl ring rotates out of the amide plane, adopting a torsion angle (

    
    ) close to 90°.
    
Electronic Gating

Fluorine is highly electronegative (


), withdrawing electron density from the aniline nitrogen. This reduces the 

conjugation of the nitrogen lone pair into the phenyl ring, effectively "disconnecting" the two electronic systems. This increases the double-bond character of the amide C-N bond, further rigidifying the system.

Conformation cluster_0 Steric Forces cluster_1 Conformational Outcome tBu Pivaloyl Group (tert-Butyl Bulk) Twist Orthogonal Twist (Torsion ~90°) tBu->Twist Steric Clash OrthoF Ortho-Fluorines (Electronic Repulsion) OrthoF->Twist Electrostatic Repulsion Barrier Rotational Barrier (>20 kcal/mol) Twist->Barrier Locks Conformation caption Fig 1. Mechanistic drivers of the pivalamide conformational lock.

Experimental Protocols

Synthesis of N-(2,6-Difluorophenyl)pivalamide

Challenge: The 2,6-difluoro substitution pattern makes the aniline nitrogen weakly nucleophilic due to electron withdrawal, while the pivaloyl source is sterically hindered. Standard Schotten-Baumann conditions often fail or proceed slowly.

Optimized Protocol:

  • Reagents:

    • 2,6-Difluoroaniline (1.0 equiv)

    • Pivaloyl chloride (1.2 equiv)

    • N,N-Dimethylpyridin-4-amine (DMAP) (0.1 equiv) - Catalyst

    • Triethylamine (Et3N) (1.5 equiv) - Base

    • Dichloromethane (DCM) - Solvent (Anhydrous)

  • Procedure:

    • Step 1: Dissolve 2,6-difluoroaniline and Et3N in anhydrous DCM under Nitrogen atmosphere.

    • Step 2: Add DMAP. Cool the solution to 0°C.

    • Step 3: Add pivaloyl chloride dropwise over 15 minutes. The exotherm must be controlled to prevent side reactions.

    • Step 4: Allow to warm to Room Temperature (RT) and reflux for 12 hours. The DMAP is crucial here to form the reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the deactivated aniline.

    • Step 5: Quench with 1M HCl (removes unreacted aniline/DMAP), wash with NaHCO3, dry over MgSO4, and concentrate.

    • Purification: Recrystallize from Hexanes/EtOAc (usually yields white needles).

Characterization: Dynamic NMR (DNMR)

To quantify the rotational barrier (


), Variable Temperature (VT) NMR is required.

Protocol:

  • Sample Prep: Dissolve 10 mg of the amide in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8).

  • Acquisition:

    • Record 1H NMR at 25°C. The tert-butyl signal should be a sharp singlet.

    • Focus on the meta-protons of the aniline ring. If rotation is fast, they appear as a triplet (averaged). If rotation is slow (locked), they may appear as distinct multiplets or broadened peaks.

    • 19F NMR: This is more sensitive.[1] At RT, you may see a single peak.[2] Cool the sample (down to -60°C) or heat (up to 100°C) to find the Coalescence Temperature (

      
      ) .
      
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    Where 
    
    
    
    is in Kelvin and
    
    
    is the separation (Hz) of the split signals at the slow-exchange limit.

Data Presentation & Analysis

Comparative Steric Parameters

The table below illustrates why the pivalamide/fluorine combination is unique.

Substituent (R)Ortho-Group (X)Steric Bulk (A-value)Est. Rotational Barrier (

)
Conformational State
Methyl (Acetamide)H1.70~12-14 kcal/molPlanar/Fluxional
Methyl (Acetamide)F (2,6-di)1.70~16-18 kcal/molRestricted
t-Butyl (Pivalamide) H 4.90 ~19-21 kcal/mol Twisted
t-Butyl (Pivalamide) F (2,6-di) 4.90 >23 kcal/mol Locked (Atropisomeric)
Structural Validation (X-Ray)

In the solid state, N-(2,6-difluorophenyl)pivalamide typically crystallizes with the following geometry:

  • Amide Bond: Planar (C-N-C=O torsion

    
    ).[3]
    
  • N-Aryl Bond: Perpendicular (C-N-C-C torsion

    
    ).
    
  • Intermolecular Interactions: Weak C-H···F contacts often stabilize the crystal packing, forming supramolecular chains.

Workflow start Start: 2,6-Difluoroaniline reagent Add Pivaloyl Cl + DMAP start->reagent reaction Reflux (12h, DCM) reagent->reaction purify Acid Wash & Recrystallize reaction->purify analyze VT-NMR Analysis purify->analyze decision Is Tc observed? analyze->decision calc Calculate ΔG‡ decision->calc Yes (Fluxional) xray X-Ray Diffraction decision->xray No (Locked >100°C) caption Fig 2. Synthesis and Characterization Workflow for Hindered Pivalamides.

Applications in Drug Development

  • Metabolic Stability: The steric bulk of the pivaloyl group prevents amidases from accessing the carbonyl carbon, significantly increasing half-life (

    
    ).
    
  • Bioisosterism: The 2,6-difluorophenyl group mimics the electrostatic footprint of a carbonyl oxygen in certain contexts, while the pivalamide locks the vector of the phenyl ring, allowing precise positioning of substituents into a binding pocket (e.g., kinase hydrophobic back-pockets).

References

  • Conformational Analysis of Ortho-Phenylenes: Title: Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis Source: National Science Foundation (NSF) / J. Org. Chem URL:[Link]

  • Rotational Barriers in Hindered Amides: Title: Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study Source: MDPI Molecules URL:[Link]

  • Synthesis of Hindered Amides: Title: A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Crystal Structure & Torsion Angles: Title: Synthesis and crystal structures of five fluorinated diphenidine derivatives Source: NCBI / PMC URL:[Link]

  • 19F NMR Methodology: Title: New 19F NMR methodology reveals structures of molecules in complex mixtures Source: Chemical Science URL:[Link]

Sources

An In-depth Technical Guide to the Stability of N-(2-Bromo-4,6-difluorophenyl)pivalamide Under Standard Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of N-(2-Bromo-4,6-difluorophenyl)pivalamide, a compound of interest in pharmaceutical and agrochemical research. In the absence of published stability data for this specific molecule, this document synthesizes information on the known reactivity of its constituent functional groups—a substituted aromatic amide, a brominated and fluorinated phenyl ring, and a sterically hindered pivaloyl group. By integrating established principles from the International Council for Harmonisation (ICH) guidelines on stability testing with mechanistic insights into potential degradation pathways, this guide offers a robust, scientifically-grounded protocol for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish appropriate storage and handling conditions.

Introduction: The Imperative of Stability Assessment

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][3][4][5] Forced degradation studies, or stress testing, are an integral part of this process, providing crucial insights into a molecule's degradation pathways and helping to develop stability-indicating analytical methods.[2][6][7] This guide will delineate a comprehensive strategy for evaluating the stability of this compound.

Molecular Structure and Predicted Reactivity

A critical first step in designing a stability study is to analyze the molecule's structure to anticipate its likely degradation routes.[7]

  • Amide Linkage: The central feature of this compound is the amide bond. Amides are generally stable; however, they are susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine.[8][9][10] The rate of this hydrolysis is influenced by pH and temperature.[6]

  • Pivaloyl Group: The bulky tert-butyl group of the pivalamide moiety introduces significant steric hindrance around the carbonyl carbon. This steric bulk is known to provide stability and can make amide bond cleavage more challenging compared to less hindered amides.[11]

  • Substituted Phenyl Ring:

    • Bromine and Fluorine Substituents: The presence of electron-withdrawing fluorine atoms can influence the electron density of the aromatic ring and the reactivity of the amide. The carbon-fluorine bond is the strongest in organic chemistry, suggesting this part of the molecule is likely stable.[12] The carbon-bromine bond is weaker and can be susceptible to photolytic cleavage.[13]

    • Potential for Hydrolysis: While aromatic amides can be hydrolyzed, the release of aromatic amines from xenobiotics through metabolic hydrolysis is a known safety concern.[14]

    • Oxidative Degradation: The aromatic ring could be susceptible to oxidative degradation, potentially leading to hydroxylation.[8]

Proposed Comprehensive Stability Testing Protocol

This section outlines a detailed protocol for a comprehensive stability study of this compound, adhering to ICH guidelines.[3][5][15]

Materials and Equipment
  • This compound (at least one batch of known purity)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Reagent-grade acids (hydrochloric acid, sulfuric acid) and bases (sodium hydroxide)

  • Oxidizing agent (hydrogen peroxide)

  • Calibrated stability chambers (with temperature and humidity control)

  • Photostability chamber

  • High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

  • pH meter

  • Analytical balance

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_evaluation Evaluation start Obtain pure N-(2-Bromo-4,6- difluorophenyl)pivalamide prep_solutions Prepare stock solutions in appropriate solvents start->prep_solutions forced_degradation Forced Degradation Studies prep_solutions->forced_degradation long_term Long-Term Stability prep_solutions->long_term accelerated Accelerated Stability prep_solutions->accelerated photostability Photostability prep_solutions->photostability analytical_method Develop & Validate Stability- Indicating Analytical Method (e.g., HPLC) forced_degradation->analytical_method analyze_samples Analyze Samples at Specified Time Points long_term->analyze_samples accelerated->analyze_samples photostability->analyze_samples analytical_method->analyze_samples data_analysis Analyze Data: - Quantify parent compound - Identify & quantify degradants analyze_samples->data_analysis report Generate Stability Report: - Degradation pathways - Shelf-life estimation data_analysis->report

Caption: Workflow for assessing the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][6]

Experimental Protocols:

  • Acidic Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add hydrochloric acid to a final concentration of 0.1 N.

    • Reflux the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent.

    • Add sodium hydroxide to a final concentration of 0.1 N.

    • Maintain the solution at room temperature for 24 hours.

    • Withdraw samples at specified time points.

    • Neutralize the samples prior to analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add hydrogen peroxide to a final concentration of 3%.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at designated intervals.

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at 60°C.

    • Expose the compound for a period of 7 days.

    • Analyze the sample at the end of the exposure period.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationSampling Timepoints (hours)
Acidic Hydrolysis0.1 N HCl at 60°C24 hours0, 2, 4, 8, 24
Basic Hydrolysis0.1 N NaOH at RT24 hours0, 2, 4, 8, 24
Oxidative Degradation3% H₂O₂ at RT24 hours0, 2, 4, 8, 24
Thermal Degradation60°C (solid state)7 days168
PhotostabilityICH Q1B light conditionsVariableEnd of exposure
Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.[4]

Experimental Protocols:

  • Packaging:

    • Package the solid compound in containers that simulate the proposed storage and distribution packaging.[3]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[4]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[4]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]

    • Accelerated: 0, 3, and 6 months.[4]

Table 2: Long-Term and Accelerated Stability Study Conditions

Study TypeTemperature (°C)Relative Humidity (%)Minimum Duration
Long-Term25 ± 260 ± 512 months
Accelerated40 ± 275 ± 56 months

Analytical Methodology and Data Interpretation

A validated stability-indicating analytical method is paramount for accurate stability assessment.

Development of a Stability-Indicating Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for its ability to separate the parent compound from potential degradation products.[16]

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape and MS compatibility).

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound) or mass spectrometry for identification of degradants.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Analysis and Interpretation
  • Quantification: The concentration of this compound and any significant degradation products should be determined at each time point.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% to ensure that all major degradants have been detected.

  • Degradation Pathway Elucidation: The structures of the major degradation products should be elucidated using techniques such as LC-MS/MS and NMR.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis_prod 2-Bromo-4,6-difluoroaniline + Pivalic Acid parent->hydrolysis_prod Hydrolysis (Acidic/Basic) photolysis_prod Debrominated Product parent->photolysis_prod Photolysis oxidation_prod Hydroxylated Aromatic Ring parent->oxidation_prod Oxidation

Caption: Predicted degradation pathways for this compound.

Conclusion and Recommendations

This technical guide provides a scientifically rigorous and regulatory-compliant framework for assessing the stability of this compound. By systematically subjecting the molecule to a battery of stress conditions and analyzing the outcomes with a validated stability-indicating method, researchers can gain a comprehensive understanding of its degradation profile. The resulting data will be instrumental in determining appropriate storage conditions, establishing a retest period or shelf life, and ensuring the quality and safety of this compound in its intended applications. Given the structural features of the molecule, particular attention should be paid to potential hydrolytic and photolytic degradation pathways.

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • ICH: New Guideline for Stabilities - ECA Academy. Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Upcycling of polyamides through chemical hydrolysis and engineered Pseudomonas putida - PMC. Available from: [Link]

  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available from: [Link]

  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • N-(4-Bromo-2-methylphenyl)pivalamide - PMC. Available from: [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - Frontiers. Available from: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available from: [Link]

  • N-(4-bromo-2,6-difluorophenyl)acetamide | C8H6BrF2NO | CID 2804166 - PubChem. Available from: [Link]

  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC. Available from: [Link]

  • 022426Orig1s000 - accessdata.fda.gov. Available from: [Link]

  • Synthesis and properties of novel poly(amide-imide)s containing pendent diphenylamino groups. Available from: [Link]

  • Thermal decomposition of amide and imide derivatives of maleated polyethylene. Available from: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Available from: [Link]

  • Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC. Available from: [Link]

  • Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p-methoxybenzyl protection - RSC Publishing. Available from: [Link]

  • 17.4: Hydrolysis of Esters and Amides - Chemistry LibreTexts. Available from: [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available from: [Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection - MDPI. Available from: [Link]

  • Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis - ChemRxiv. Available from: [Link]

  • Determination of novel brominated flame retardants and polybrominated diphenyl ethers in serum using gas chromatography–mass spectrometry with two simplified sample preparation procedures | Scilit. Available from: [Link]

  • Catalytic Degradation of Nerve Agents - MDPI. Available from: [Link]

  • HYDROLYSIS. Available from: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. Available from: [Link]

  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. Available from: [Link]

  • Biodegradation of polybrominated diphenyl ethers and strategies for acceleration: A review. Available from: [Link]

  • bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane - Semantic Scholar. Available from: [Link]

  • Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Available from: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available from: [Link]

  • 2-Bromo-N-(3,4-difluorophenyl)acetamide | 206993-29-5 - MilliporeSigma. Available from: [Link]

Sources

A Technical Guide to the Reaction Pathways of 2-Bromo-4,6-difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Bromo-4,6-difluoroaniline in Modern Synthesis

2-Bromo-4,6-difluoroaniline is a versatile tri-substituted aniline building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its strategic importance stems from the orthogonal reactivity of its three substituents: the amino group, the bromo substituent, and the two fluoro groups. This unique arrangement allows for a programmed, stepwise functionalization, enabling the construction of complex molecular architectures. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this scaffold particularly valuable in medicinal chemistry for the development of anticancer agents and other therapeutics.[2] This guide provides an in-depth exploration of the core reaction pathways of 2-bromo-4,6-difluoroaniline, offering field-proven insights into the causality behind experimental choices and providing a framework for its effective utilization in research and development.

Core Reaction Pathways: A Multi-faceted Approach to Derivatization

The synthetic utility of 2-bromo-4,6-difluoroaniline lies in its ability to undergo a variety of chemical transformations at its distinct functional groups. The primary reaction pathways can be broadly categorized as:

  • C-Br Bond Functionalization: Primarily through palladium-catalyzed cross-coupling reactions.

  • Amino Group Transformations: Including diazotization and N-arylation reactions.

  • Nucleophilic Aromatic Substitution (SNA r): Leveraging the activating effect of the fluorine atoms.

These pathways can be employed in a sequential manner to achieve complex molecular designs.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The bromo substituent is a key handle for extending the molecular framework of 2-bromo-4,6-difluoroaniline through palladium-catalyzed cross-coupling reactions.[1] These reactions are foundational for creating new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl structures. In the context of 2-bromo-4,6-difluoroaniline, it allows for the introduction of a wide range of aryl and heteroaryl groups.

Mechanism and Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The reactivity of halogens in Suzuki coupling generally follows the trend I > Br > Cl, making the bromo group in 2-bromo-4,6-difluoroaniline a reliable coupling partner.[3]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Reagent/ParameterConditionRationale
Aryl Bromide 2-Bromo-4,6-difluoroaniline (1.0 equiv)Substrate
Boronic Acid Arylboronic acid (1.2 equiv)Coupling partner
Catalyst Pd(OAc)₂ (2-5 mol%)Palladium source
Ligand PPh₃ or other phosphine ligand (4-10 mol%)Stabilizes the Pd catalyst and facilitates the reaction
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)Activates the boronic acid for transmetalation[4]
Solvent 1,4-Dioxane/Water or TolueneProvides a suitable medium for the reaction
Temperature 80-110 °CProvides the necessary activation energy
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst

Step-by-Step Methodology:

  • To a dry reaction vessel, add 2-bromo-4,6-difluoroaniline, the arylboronic acid, and the base.

  • Add the solvent system (e.g., 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Add the palladium catalyst and the ligand.

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Bromide, Boronic Acid, and Base prep2 Add Solvent and Degas prep1->prep2 react1 Add Pd Catalyst and Ligand prep2->react1 react2 Heat and Stir under Inert Atmosphere react1->react2 workup1 Cool, Dilute, and Wash react2->workup1 workup2 Dry and Concentrate workup1->workup2 purify Column Chromatography workup2->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[5] This reaction allows for the coupling of 2-bromo-4,6-difluoroaniline with a wide variety of primary and secondary amines.

Mechanism and Causality: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[7] The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

Reagent/ParameterConditionRationale
Aryl Bromide 2-Bromo-4,6-difluoroaniline (1.0 equiv)Substrate
Amine Primary or secondary amine (1.2-1.5 equiv)Coupling partner
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Palladium source
Ligand XPhos, RuPhos, or other bulky phosphine ligand (2-10 mol%)Promotes reductive elimination
Base NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5-2.5 equiv)Deprotonates the amine
Solvent Toluene or DioxaneAnhydrous, non-protic solvent
Temperature 80-120 °CProvides thermal energy for the reaction
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst from deactivation

Step-by-Step Methodology:

  • In an oven-dried flask under an inert atmosphere, combine 2-bromo-4,6-difluoroaniline, the amine, and the base.

  • Add the anhydrous solvent.

  • In a separate vial, pre-form the catalyst by mixing the palladium source and the ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to the specified temperature and monitor its progress.

  • After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]+ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Transformations of the Amino Group

The amino group of 2-bromo-4,6-difluoroaniline is a versatile functional handle that can undergo a range of transformations, most notably diazotization.

Diazotization and Subsequent Reactions

Diazotization of the primary aromatic amine of 2-bromo-4,6-difluoroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt.[8] These diazonium salts are highly reactive intermediates that can be converted into a variety of other functional groups.

Mechanism and Causality: The reaction proceeds through the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The nitrosonium ion then acts as an electrophile, attacking the nitrogen of the aniline to form an N-nitrosamine, which then tautomerizes and eliminates water to form the diazonium salt.[8] Diazonium salts can be explosive, and their buildup in a manufacturing process presents a potential danger.[9]

Key Transformations of the Diazonium Salt:

  • Sandmeyer Reaction: Conversion to -Cl, -Br, or -CN using the corresponding copper(I) salt.

  • Schiemann Reaction: Conversion to a fluoro group using fluoroboric acid (HBF₄).

  • Deamination: Replacement of the diazonium group with a hydrogen atom, typically using hypophosphorous acid (H₃PO₂) or an alcohol.[9]

  • Azo Coupling: Reaction with an activated aromatic compound to form an azo dye.

Experimental Protocol: Deamination via Diazotization

Reagent/ParameterConditionRationale
Aniline 2-Bromo-4,6-difluoroaniline (1.0 equiv)Starting material
Diazotizing Agent Sodium nitrite (NaNO₂) (1.1 equiv)Source of nitrous acid
Acid Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)Catalyzes the formation of the nitrosonium ion
Reducing Agent Isopropyl alcohol or Hypophosphorous acidReplaces the diazonium group with hydrogen[9]
Catalyst (optional) Cuprous oxide (Cu₂O)Aids in the reduction of the diazonium salt[9]
Solvent Water, AlcoholReaction medium
Temperature 0-5 °C (for diazotization)To maintain the stability of the diazonium salt

Step-by-Step Methodology:

  • Dissolve 2-bromo-4,6-difluoroaniline in the acidic aqueous solution and cool to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Add the reducing agent (e.g., isopropyl alcohol and a catalytic amount of cuprous oxide).

  • Allow the reaction to warm to room temperature and then heat gently to drive the reduction.

  • After the evolution of nitrogen gas ceases, extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer, followed by purification.

Diagram: Diazotization and Deamination Pathway

Diazotization_Deamination Aniline 2-Bromo-4,6- difluoroaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, H+ 0-5 °C Product 1-Bromo-3,5- difluorobenzene Diazonium->Product H3PO2 or Alcohol, Δ

Caption: Reaction pathway for the deamination of 2-bromo-4,6-difluoroaniline.

Nucleophilic Aromatic Substitution (SNA r)

While aromatic rings are generally electron-rich and undergo electrophilic substitution, the presence of strongly electron-withdrawing groups, such as the two fluorine atoms in 2-bromo-4,6-difluoroaniline, can activate the ring towards nucleophilic attack.[10][11]

Mechanism and Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12] A nucleophile attacks the carbon atom bearing a leaving group (in this case, one of the fluorine atoms), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][13] The leaving group then departs, restoring the aromaticity of the ring. The rate-determining step is typically the initial attack of the nucleophile.[13] The electron-withdrawing fluoro groups stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[12]

Factors Influencing SNAr:

  • Nucleophile Strength: Stronger nucleophiles react faster.

  • Leaving Group Ability: The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and favoring the initial nucleophilic attack.[13]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred as they can solvate the cation of the nucleophile without solvating the nucleophile itself, thus increasing its reactivity.

Diagram: SNAr Mechanism

SNAr_Mechanism Reactant Ar-F Intermediate [Ar(F)(Nu)]- (Meisenheimer Complex) Reactant->Intermediate + Nu- (slow) Product Ar-Nu Intermediate->Product - F- (fast)

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion: A Versatile Scaffold for Innovation

2-Bromo-4,6-difluoroaniline is a powerful and versatile building block that offers multiple avenues for chemical modification. A thorough understanding of its fundamental reaction pathways—palladium-catalyzed cross-coupling, amino group transformations, and nucleophilic aromatic substitution—is essential for leveraging its full synthetic potential. By carefully selecting reaction conditions and employing a strategic, stepwise approach, researchers can efficiently construct a diverse array of complex molecules with applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource for scientists and professionals seeking to harness the unique reactivity of this valuable synthetic intermediate.

References

  • Process for preparing 3,5-difluoroaniline.
  • Synthesis routes of 4-Bromo-2,6-difluoroaniline. Benchchem.
  • 4-Bromo-2,6-difluoroaniline | CAS 67567-26-4. Ossila.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • 2-Bromo-4,6-difluoroaniline. Chem-Impex.
  • Nucleophilic arom
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES.
  • HETEROCYCLES, Vol.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Benchchem.
  • Nucleophilic Arom
  • Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Nucleophilic Arom
  • Diazotis

Sources

Methodological & Application

Procedure for pivaloylation of 2-bromo-4,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Pivaloylation of 2-Bromo-4,6-difluoroaniline

Introduction & Strategic Rationale

The protection of 2-bromo-4,6-difluoroaniline (CAS: 444-14-4) as a pivalamide is a critical intermediate step in the synthesis of kinase inhibitors and advanced agrochemicals.[1] The pivaloyl (


-BuCO-) group is often preferred over acetyl due to its steric bulk, which serves two strategic purposes:
  • Orthogonal Protection: It is more resistant to hydrolysis than acetamides.[1]

  • Directed Ortho-Metalation (DoM): The bulky pivaloyl group acts as a robust Directing Group (DG) for subsequent lithiation chemistry, preventing attack at the carbonyl and directing metallation to the meta position (relative to nitrogen) if the bromine is removed, or stabilizing the anion during halogen-lithium exchange.[1]

The Challenge: This specific substrate presents a dual barrier to acylation:

  • Electronic Deactivation: The aniline is electron-deficient due to the inductive withdrawal of two fluorine atoms and one bromine atom.[1]

  • Steric Hindrance: The amino group is flanked by a bromine at the 2-position and a fluorine at the 6-position, creating a "ortho-substituted" steric clash that impedes the approach of the electrophile.[1]

Standard acetylation protocols (e.g., Ac


O/AcOH) often result in low conversion or require harsh heating.[1] This protocol utilizes 4-Dimethylaminopyridine (DMAP)  as a hyper-nucleophilic acylation catalyst to overcome these barriers under mild conditions.[1]

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution.[1][2] However, due to the poor nucleophilicity of the aniline, the direct attack on Pivaloyl Chloride (PivCl) is slow.

The DMAP Advantage:

  • Activation: DMAP attacks PivCl to form a highly reactive N-acylpyridinium salt intermediate.[1]

  • Transfer: This intermediate is more electrophilic than the acid chloride itself and less sterically sensitive, allowing the deactivated aniline to attack rapidly.[1]

  • Regeneration: DMAP is displaced and enters the catalytic cycle again.[1]

Base Selection: Triethylamine (TEA) is used as the stoichiometric acid scavenger (to neutralize HCl) rather than excess pyridine, simplifying the workup.[1]

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5]Role
2-Bromo-4,6-difluoroaniline 208.001.0Substrate
Pivaloyl Chloride (PivCl) 120.581.2Electrophile
Triethylamine (TEA) 101.191.5Acid Scavenger
DMAP 122.170.1Catalyst
Dichloromethane (DCM) -[0.2 M]Solvent
Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Critical: Ensure DCM is anhydrous (water content <0.05%).[1] Pivaloyl chloride hydrolyzes rapidly in wet solvents.[1]

Step 2: Dissolution

  • Charge the RBF with 2-bromo-4,6-difluoroaniline (10.0 g, 48.1 mmol).[1]

  • Add anhydrous DCM (240 mL) to achieve a concentration of ~0.2 M.[1]

  • Add Triethylamine (10.0 mL, 72.1 mmol) and DMAP (588 mg, 4.8 mmol).

  • Stir until a clear homogeneous solution is obtained.

Step 3: Controlled Addition

  • Cool the reaction mixture to 0°C using an ice/water bath.

  • Add Pivaloyl Chloride (7.1 mL, 57.7 mmol) dropwise via a syringe or addition funnel over 15 minutes.[1]

  • Observation: A white precipitate (TEA

    
    HCl) will begin to form immediately.[1]
    

Step 4: Reaction & Monitoring

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir for 3–5 hours.

  • Checkpoint (TLC): Eluent 20% EtOAc in Hexanes.

    • Substrate R

      
      : ~0.4 (UV active, turns brown with iodine).[1]
      
    • Product R

      
      : ~0.7 (UV active).[1]
      
    • Criterion: Reaction is complete when the substrate spot is invisible.[1]

Step 5: Workup

  • Quench the reaction by adding saturated aqueous NaHCO

    
     (100 mL). Stir vigorously for 10 minutes.
    
  • Transfer to a separatory funnel.[1][2][3][6] Separate the organic layer.[1][2][3][4]

  • Wash the organic phase sequentially with:

    • 1M HCl (100 mL) – Removes unreacted TEA and DMAP.[1]

    • Water (100 mL).

    • Brine (100 mL).

  • Dry over anhydrous Na

    
    SO
    
    
    
    .[1][2][3][4] Filter and concentrate under reduced pressure.[1][2][6]

Step 6: Purification

  • The crude material is typically an off-white solid.[1]

  • Recrystallization: Dissolve in minimum hot Ethanol or Hexane/EtOAc (10:1) and cool to 0°C.

  • Yield Target: >90% isolated yield.

Visualization of Workflow

The following diagram outlines the logical flow and critical decision points in the synthesis.

Pivaloylation_Workflow Start Start: Dry RBF + N2 Purge Dissolve Dissolve Substrate + TEA + DMAP in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddPiv Dropwise Addition of PivCl Cool->AddPiv Warm Warm to RT & Stir (3-5h) AddPiv->Warm Check QC Check: TLC/LCMS (Substrate Consumed?) Warm->Check Quench Quench: Sat. NaHCO3 Check->Quench Yes Troubleshoot Add 0.5 eq PivCl + Heat to 40°C Check->Troubleshoot No (Incomplete) Wash Acid Wash (1M HCl) Remove Base/Catalyst Quench->Wash Isolate Dry, Concentrate, Recrystallize Wash->Isolate Troubleshoot->Warm

Caption: Optimized workflow for the pivaloylation of sterically hindered anilines, including critical QC checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance prevents attack.[1]Increase DMAP load to 20 mol%. Heat to mild reflux (40°C).
Sticky Solid Impurities (Piv-OH or residual solvent).[1]Recrystallize from Hexanes/EtOAc.[1][2][6] Ensure high vacuum drying.[1][3]
New Spot on TLC (Low Rf) Hydrolysis of product (rare) or mono-acylation of impurities.[1]Ensure anhydrous conditions.[1][2][7] Check starting material purity.

Safety & Hazards

  • Pivaloyl Chloride: Corrosive and lachrymator.[1] Handle only in a fume hood. Reacts violently with water to release HCl gas.[1][7]

  • 2-Bromo-4,6-difluoroaniline: Harmful if swallowed.[1] Potential skin sensitizer.[1]

  • DCM: Volatile organic solvent; suspected carcinogen.[1]

References

  • Organic Syntheses, Coll.[1] Vol. 10, p.301 (2004). General protocol for pivaloylation of amines using PivCl/TEA. [1]

  • BenchChem Technical Support. Troubleshooting Pivaloyl Chloride Reactions with Pyridine & DMF. (Provides specific insights on order of addition and catalyst necessity for hindered substrates).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136285, 2-Bromo-4,6-difluoroaniline.[1] (Physical properties and safety data). [1]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This guide details the protocols for utilizing N-(2-Bromo-4,6-difluorophenyl)pivalamide as a high-value electrophile in Palladium-catalyzed cross-coupling reactions. This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors where the 2,4,6-substitution pattern modulates metabolic stability and binding affinity.

The presence of the bulky pivalamide group serves two functions:

  • Protection: It masks the aniline nitrogen, preventing catalyst poisoning and competing N-arylation.

  • Conformational Locking: It forces the aryl ring into a specific twist, often beneficial for atroposelective synthesis, but creating steric challenges at the ortho-bromide position.

This note focuses on overcoming the steric hindrance of the 2-bromo-6-fluoro motif to achieve high-yielding Suzuki-Miyaura and Sonogashira couplings.

Mechanistic Insight: The Steric-Electronic Paradox

Successful coupling of this substrate requires navigating a specific paradox:

  • Electronic Activation (Favorable): The electron-withdrawing fluorine atoms at C4 and C6 significantly reduce the electron density of the aryl ring, facilitating the Oxidative Addition of Pd(0) into the C-Br bond.

  • Steric Hindrance (Unfavorable): The C2-Bromine is flanked by the bulky Pivalamide (C1) and a proton (C3), while the C6-Fluorine exerts a "buttressing effect" on the amide, pushing it toward the bromine.

Implication for Protocol Design: Standard ligands (e.g., PPh3) often fail due to slow oxidative addition or inability to support the reductive elimination in such a crowded environment. We utilize Dialkylbiaryl phosphines (Buchwald Ligands) or Sterically Demanding NHCs to drive the cycle.

Catalytic Cycle Visualization

The following diagram illustrates the critical "Gatekeeper" step where ligand bulk is required to prevent catalyst resting states.

G PreCat Pd(II) Pre-catalyst ActiveCat L-Pd(0) Active Species (Bulky Ligand) PreCat->ActiveCat Reduction OxAdd Oxidative Addition Complex (Rate Accelerated by F) ActiveCat->OxAdd + Substrate Substrate Substrate: N-(2-Br-4,6-difluoro)pivalamide Substrate->OxAdd TransMet Transmetallation (Sterically Sensitive Step) OxAdd->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->ActiveCat Regeneration Product Coupled Biaryl/Alkyne RedElim->Product

Caption: The catalytic cycle highlights Oxidative Addition as electronically favored, while Transmetallation requires bulky ligands to accommodate the ortho-substituents.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for coupling with aryl/heteroaryl boronic acids.[1]

Materials Table
ReagentEquiv.RoleNotes
Substrate 1.0ElectrophileThis compound
Boronic Acid 1.5NucleophileAryl or Heteroaryl
Pd(OAc)₂ 0.02 (2 mol%)Catalyst SourceStable Pd(II) precursor
XPhos 0.04 (4 mol%)LigandExcellent for ortho-substituted aryl chlorides/bromides
K₃PO₄ 3.0BaseAnhydrous, finely ground
Toluene/Water 10:1 (0.2 M)Solvent SystemBiphasic system promotes turnover
Step-by-Step Procedure
  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add degassed Toluene and Water (10:1 ratio). The concentration with respect to the substrate should be 0.2 M.

    • Note: Water is crucial here to solubilize the inorganic base and activate the boronic acid (formation of boronate species).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the mixture to 100 °C with vigorous stirring (1000 rpm) for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The starting material (Br-SM) should disappear. If des-bromo byproduct (reduction) is observed, lower temperature to 80 °C and increase concentration.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The pivalamide group makes the product less polar than the free aniline.

Protocol B: Sonogashira Coupling (Alkynylation)

Used to install alkyne handles for subsequent cyclization (e.g., to indoles).

Materials Table
ReagentEquiv.RoleNotes
Substrate 1.0ElectrophileThis compound
Terminal Alkyne 1.2Nucleophilee.g., TMS-acetylene or Phenylacetylene
PdCl₂(PPh₃)₂ 0.03 (3 mol%)CatalystRobust Pd(II) source
CuI 0.015 (1.5 mol%)Co-catalystActivates alkyne
Et₃N 2.0Base/SolventActs as proton scavenger
DMF 0.2 MCo-SolventPolar aprotic helps solubilize Cu-acetylide
Step-by-Step Procedure
  • Degassing: Degas DMF and Et₃N by sparging with Argon for 15 minutes. Oxygen is the enemy of this reaction (causes Glaser homocoupling of alkynes).

  • Charging: Add Substrate , PdCl₂(PPh₃)₂ , and CuI to the reaction vessel.

  • Addition: Add DMF and Et₃N . Finally, add the Terminal Alkyne via syringe.

  • Reaction: Stir at 60 °C for 6 hours.

    • Note: Higher temperatures (>80 °C) may cause cyclization of the pivalamide oxygen onto the alkyne if not carefully monitored.

  • Workup: Dilute with Et₂O (avoids extracting DMF). Wash 3x with water, 1x with brine.

    • Copper Removal: If the organic layer is green/blue, wash with 10% NH₄OH solution to sequester copper.

Troubleshooting: The Self-Validating System

Use this logic tree to diagnose failure modes.

ObservationDiagnosisCorrective Action
No Conversion Catalyst Poisoning or Inactive PdSwitch to Pd₂(dba)₃/SPhos . Ensure strict O₂ exclusion.
Des-Bromo Product (Reduction)

-Hydride Elimination or Protodeboronation
Use anhydrous conditions (switch to Dioxane/Cs₂CO₃ ). Increase catalyst loading.
Homocoupling of Boronic Acid Oxidative couplingReduce O₂ levels. Add base after degassing solvents.
Slow Reaction Steric crowdingSwitch ligand to BrettPhos or Adamanthyl-XPhos (bulkier, more electron-rich).

Deprotection (Post-Coupling)

To recover the free aniline after coupling:

  • Reagent: 6M HCl / Ethanol (1:1).

  • Conditions: Reflux (90 °C) for 2–4 hours.

  • Note: The pivalamide is stable to mild base but hydrolyzes readily under acidic reflux.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4] Accounts of Chemical Research, 41(11), 1461–1473.

  • Role of Fluorine in Oxidative Addition

    • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[5] Nature, 473, 470–477. (Discusses electronic activation of polyfluoroarenes).

  • General Protocol for Ortho-Substituted Anilines

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Pivalamide as a Directing/Protecting Group

    • Engle, K. M., et al. (2015). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 137(16), 5246–5249.

Sources

Application Notes & Protocols: Strategic Ortho-Lithiation of N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective ortho-lithiation of N-(2-bromo-4,6-difluorophenyl)pivalamide. This substrate presents a significant synthetic challenge due to the presence of a bromine atom ortho to the powerful pivalamide directing metalation group (DMG), creating a competitive pathway for halogen-metal exchange. We will dissect the underlying mechanistic principles, compare base selection strategies, and provide a field-proven protocol that favors the desired C-H activation at the C3 position over the kinetically competitive C-Br exchange at the C2 position. These application notes are designed for researchers in medicinal chemistry and materials science seeking to leverage this versatile building block for the synthesis of complex, polysubstituted aromatic compounds.

Mechanistic Principles & Strategic Considerations

The Power of Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings.[1][2] The strategy relies on a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium base.[3] This coordination, known as a complex-induced proximity effect (CIPE), positions the base to deprotonate an adjacent ortho-proton, which may not be the most thermodynamically acidic proton on the ring.[3] The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to yield a 1,2-disubstituted aromatic product with high precision.[4]

The N-Pivaloyl Group: A Superior Directing Group

Among the various DMGs, the N-pivaloyl (-NHCOtBu) group, present in the title compound, is recognized as one of the strongest.[2][5] Its efficacy stems from two key features:

  • Strong Coordination: The carbonyl oxygen and the amide nitrogen can form a stable five-membered chelate with the lithium cation of the base, securely locking it in proximity to the C3-H bond.

  • N-H Deprotonation: The amide proton is acidic and will be deprotonated first by the organolithium base. This forms a lithium amide, which further enhances the rigidity and directing power of the chelate structure, guiding a second equivalent of base to the C3 position.[2]

The Regiochemical Challenge: Deprotonation vs. Halogen-Metal Exchange

The primary challenge in the lithiation of this compound is the competition between two potential reaction pathways:

  • Directed ortho-Metalation (DoM): The pivalamide group directs the deprotonation of the C3-H bond, which is flanked by the DMG and an activating fluorine atom. This is the desired pathway for introducing an electrophile at C3.

  • Halogen-Metal Exchange: The C-Br bond at the C2 position is susceptible to exchange with alkyllithium bases like n-BuLi or s-BuLi.[6] This reaction is often kinetically very fast, especially with aryl bromides, and would lead to the formation of a 2-lithio species.[7]

The choice of base is therefore critical in dictating the regiochemical outcome. While alkyllithiums (n-BuLi, s-BuLi) are excellent for many DoM applications, their high nucleophilicity makes them prone to engaging in halogen-metal exchange with aryl bromides.[8] In contrast, non-nucleophilic, sterically hindered amide bases such as Lithium Diisopropylamide (LDA) are superb deprotonating agents but are significantly less reactive in halogen-metal exchange pathways.[2] This makes LDA the base of choice for achieving selective ortho-deprotonation in this substrate.

G cluster_start This compound cluster_bases Choice of Lithiating Agent cluster_pathways Competing Reaction Pathways cluster_products Resulting Lithiated Intermediates Start Substrate Base_LDA LDA (Lithium Diisopropylamide) Base_BuLi n-BuLi / s-BuLi (Alkyllithium) Pathway_DoM Pathway A: Directed ortho-Metalation (DoM) (Desired) Start->Pathway_DoM Pathway_HME Pathway B: Halogen-Metal Exchange (Competing) Start->Pathway_HME Base_LDA->Pathway_DoM Favors Base_BuLi->Pathway_DoM Minor/Slower Base_BuLi->Pathway_HME Strongly Favors (Kinetically Fast) Product_C3 3-Lithio Species Pathway_DoM->Product_C3 Product_C2 2-Lithio Species Pathway_HME->Product_C2

Figure 1. Competing pathways in the lithiation of the title compound.

Detailed Experimental Protocols

Safety Precaution: All organolithium reagents are pyrophoric and moisture-sensitive. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and fire-resistant gloves, must be worn at all times.

Protocol A: Synthesis of this compound (Starting Material)

This protocol outlines the synthesis of the substrate from commercially available 2-bromo-4,6-difluoroaniline.

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Bromo-4,6-difluoroaniline209.005.22 g25.01.0
Pivaloyl chloride120.583.3 mL27.51.1
Pyridine79.102.2 mL27.51.1
Dichloromethane (DCM), anhydrous-100 mL--

Step-by-Step Methodology:

  • To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 2-bromo-4,6-difluoroaniline (5.22 g, 25.0 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add pyridine (2.2 mL, 27.5 mmol) to the solution.

  • Add pivaloyl chloride (3.3 mL, 27.5 mmol) dropwise to the stirred solution over 15 minutes via the dropping funnel. A white precipitate may form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting aniline is consumed.

  • Upon completion, quench the reaction by slowly adding 50 mL of 1 M HCl (aq).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford this compound as a white crystalline solid.

Protocol B: Selective ortho-Lithiation/Deprotonation at C3 using LDA

This is the recommended protocol for achieving selective functionalization at the C3 position. It utilizes a pre-formed LDA solution.

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Equiv.
Diisopropylamine101.191.54 mL11.02.2
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.02.2
This compound293.121.47 g5.01.0
Electrophile (e.g., DMF)73.090.58 mL7.51.5
Tetrahydrofuran (THF), anhydrous-50 mL--

Step-by-Step Methodology:

  • LDA Preparation: To a 100 mL flame-dried, two-neck round-bottom flask under argon, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.4 mL of 2.5 M solution, 11.0 mmol) dropwise. Stir the colorless solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Substrate Addition: In a separate 250 mL flame-dried flask, dissolve this compound (1.47 g, 5.0 mmol) in anhydrous THF (30 mL). Cool this solution to -78 °C.

  • Lithiation: Transfer the freshly prepared LDA solution from step 1 into the substrate solution from step 2 via a cannula while maintaining the temperature at -78 °C. A color change (typically to yellow or orange) is expected. Stir the reaction mixture at -78 °C for 1.5 hours. Note: Two equivalents of base are required: the first deprotonates the N-H proton, and the second deprotonates the C3-H proton.

  • Electrophilic Quench: Slowly add the chosen electrophile (e.g., anhydrous N,N-dimethylformamide, 0.58 mL, 7.5 mmol) to the aryllithium solution at -78 °C.

  • Stir the reaction at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired 3-substituted product.

Figure 2. Experimental workflow for the selective ortho-lithiation using LDA.

Expected Outcomes & Troubleshooting

ProtocolBasePrimary ReactionExpected Major ProductKey Insights
Protocol B LDA Directed ortho-Metalation 3-substituted-N-(2-bromo-4,6-difluorophenyl)pivalamide The sterically hindered, non-nucleophilic nature of LDA favors C-H deprotonation over C-Br exchange. This is the method of choice for C3 functionalization.[2]
Alternativen-BuLi / s-BuLiHalogen-Metal ExchangeN-(2-lithio-4,6-difluorophenyl)pivalamide derived productsFast, kinetically favored C-Br exchange is expected to dominate.[6][7] This route is useful if functionalization at C2 is the goal.
Troubleshooting Guide
  • Low or No Conversion:

    • Cause: Inactive base or presence of moisture/air.

    • Solution: Ensure all glassware is rigorously dried and the system is kept under a positive pressure of inert gas. Use freshly titrated or newly purchased organolithium reagents. Ensure solvents are truly anhydrous.

  • Mixture of Regioisomers:

    • Cause: The reaction temperature may have risen, or the LDA was not prepared correctly, allowing for competitive halogen-metal exchange.

    • Solution: Maintain strict temperature control at -78 °C during base addition and lithiation. Ensure LDA is fully formed before adding it to the substrate.

  • Low Yield after Electrophilic Quench:

    • Cause: The electrophile may be insufficiently reactive, or the aryllithium intermediate may be unstable at higher temperatures.

    • Solution: Use a more reactive electrophile. Ensure the electrophile is added at -78 °C and that the reaction is allowed to warm slowly to ensure complete reaction before quenching.

References

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]4]

  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]1]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]3]

  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences. Retrieved from [Link]6]

  • El-Hiti, G. A., & Smith, K. (n.d.). A review on directed lithiation of aromatic compounds containing urea, pivalamide and carbamate groups. ORCA - Online Research @ Cardiff. Retrieved from [Link]5]

  • Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. Retrieved from [Link]]

  • Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]8]

  • Chauder, B. et al. (n.d.). Directed (ortho) Metallation. Retrieved from a course material PDF.[7]

  • Gessner, V. H. et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. Retrieved from [Link]]

  • Snieckus, V. et al. (n.d.). Ortho Lithiation of N-Pivaloylanilines. Retrieved from a data PDF.[9]

  • Al-Burkey, J. et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Retrieved from [Link]2]

  • Myers, A. (n.d.). Directed Ortho Metalation. Retrieved from a course material PDF.[10]

Sources

Application Note: Scalable Process Design for N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the scalable synthesis of N-(2-Bromo-4,6-difluorophenyl)pivalamide , a critical intermediate used in the development of metallocene catalysts [1] and as a directing group substrate for palladium-catalyzed C-H activation [2].

The synthesis presents a specific challenge: the steric hindrance around the aniline nitrogen, flanked by a bromine atom at the 2-position and a fluorine atom at the 6-position. Standard acylation protocols often stall or result in low yields due to this crowding. This protocol utilizes a nucleophilic catalysis strategy (DMAP) combined with a high-boiling solvent system to drive the reaction to completion while maintaining a safety profile suitable for multi-gram to kilogram scale-up.

Strategic Route Selection

Two primary routes were evaluated. Route A (Direct Acylation of the pre-functionalized aniline) is selected as the "Gold Standard" for scalability due to the commercial availability of the starting material and higher overall atom economy compared to late-stage bromination strategies.

FeatureRoute A (Selected)Route B (Late-Stage Bromination)
Step 1 Bromination of 2,4-difluoroanilinePivalylation of 2,4-difluoroaniline
Step 2 Pivalylation of 2-bromo-4,6-difluoroaniline Bromination of N-(2,4-difluorophenyl)pivalamide
Regioselectivity High (Amino group directs ortho)Moderate (Competing directing groups)
Purification Crystallization (High Purity)Chromatography often required
Scalability ExcellentPoor (Regio-isomer separation)
Reaction Scheme

The synthesis proceeds in two distinct chemical stages:

  • Electrophilic Aromatic Substitution: Selective bromination of 2,4-difluoroaniline.

  • Nucleophilic Acyl Substitution: Sterically demanding acylation using Pivaloyl Chloride.

ReactionScheme cluster_legend Key Transformation Logic SM 2,4-Difluoroaniline (Starting Material) Int 2-Bromo-4,6-difluoroaniline (Intermediate) SM->Int Br2, AcOH < 30°C Prod This compound (Target) Int->Prod PivCl, TEA DMAP (cat.), Toluene Reflux desc Step 1: Ortho-directed bromination (High Selectivity) Step 2: DMAP-catalyzed acylation (Overcoming Sterics)

Caption: Two-step synthetic pathway emphasizing the critical catalytic acylation step.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,6-difluoroaniline

Rationale: The amino group is a strong ortho, para-director. With the 4-position blocked by fluorine, bromination occurs exclusively at the 6-position (ortho). Acetic acid is chosen as the solvent to moderate the reaction rate and prevent poly-bromination.

Reagents:

  • 2,4-Difluoroaniline (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Glacial Acetic Acid (5.0 volumes)

  • Sodium Bisulfite (aq. solution for quench)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2,4-difluoroaniline and Glacial Acetic Acid. Equip with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Cooling: Cool the solution to 10–15 °C using a water/ice bath.

  • Addition: Add bromine dropwise over 60 minutes. Critical: Maintain internal temperature < 30 °C to prevent oxidation of the amine.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

  • Quench: Pour the reaction mixture into 10 volumes of ice water.

  • Neutralization: Slowly add saturated

    
     or NaOH solution until pH ~8. Caution: Exothermic; massive 
    
    
    
    evolution if carbonate is used.
  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with 10%

    
     (to remove residual bromine) and Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: The crude oil typically solidifies. Recrystallize from Hexane if necessary.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale brown solid.

Step 2: Synthesis of this compound

Rationale: The 2-bromo and 6-fluoro substituents create a "steric wall" around the nitrogen. Standard acylation (PivCl + TEA in DCM at RT) is often too slow. We use Toluene (higher reflux temp) and DMAP (nucleophilic catalyst) to form the reactive N-acylpyridinium intermediate, accelerating the attack by the hindered aniline.

Reagents:

  • 2-Bromo-4,6-difluoroaniline (1.0 equiv)

  • Pivaloyl Chloride (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv - 5 mol%)

  • Toluene (10 volumes)

Protocol:

  • Setup: Charge 2-bromo-4,6-difluoroaniline, DMAP, and Toluene into a reactor equipped with a reflux condenser and

    
     inlet.
    
  • Base Addition: Add Triethylamine in one portion.

  • Acyl Chloride Addition: Add Pivaloyl Chloride dropwise at room temperature. A white precipitate (

    
    ) will form immediately.
    
  • Heating: Heat the mixture to 90–100 °C for 4–6 hours.

    • Self-Validating Check: The reaction is complete when the starting aniline peak (< 1%) disappears on HPLC.

  • Workup: Cool to room temperature. Filter off the hydrochloride salts.

  • Washing: Wash the filtrate with 1M HCl (2x) (to remove TEA/DMAP/unreacted aniline) and Saturated

    
     (1x).
    
  • Crystallization: Concentrate the Toluene phase to ~3 volumes. Heat to dissolve solids, then slowly cool to 0 °C.

  • Filtration: Collect the white crystals by vacuum filtration. Wash with cold Hexane.

Data Summary:

ParameterSpecification
Appearance White crystalline solid
Yield 75–85%
1H NMR (CDCl3)

1.35 (s, 9H, t-Butyl), 6.9-7.3 (m, aromatic H), 7.5 (br s, NH)
Purity (HPLC) > 98.5%

Process Safety & Engineering Controls

The scale-up of this process requires strict management of thermal hazards and off-gassing.

SafetyFlow cluster_controls Engineering Controls Start Start Process Bromination Bromination Step (Exotherm Risk) Start->Bromination GasScrub Scrubber System (HBr/HCl Neutralization) Bromination->GasScrub Vent HBr vapors Acylation Acylation Step (Thermal Control) Bromination->Acylation Isolate Intermediate Quench Quench/Workup (Gas Evolution) Acylation->Quench Quench->GasScrub Vent CO2 (if carbonate used)

Caption: Process safety flow highlighting critical venting and thermal control points.

  • Bromine Handling:

    
     is highly corrosive and volatile. Use a dedicated addition funnel with a Teflon stopcock. The scrubber must contain 10% NaOH/Sodium Thiosulfate.
    
  • Acylation Off-gassing: While TEA scavenges HCl, the initial addition of Pivaloyl Chloride can release HCl gas if moisture is present. Ensure the system is dry (

    
     purge).
    
  • Thermal Runaway: The bromination is exothermic. Do not scale up the addition rate linearly; control based on internal temperature, not time.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete conversion due to sterics.Increase temperature to reflux (110°C); Add more DMAP (up to 10 mol%).
Colored Product Oxidation of aniline or residual bromine.Ensure adequate Sodium Bisulfite wash in Step 1. Recrystallize from EtOH/Water.
Starting Material Persists Moisture in solvent consuming PivCl.Use anhydrous Toluene; increase PivCl equivalents to 1.5.
Sticky Solid Impurities preventing crystallization.Triturate crude solid with cold Pentane or Hexane to induce precipitation.

References

  • Metallocene Catalyst Synthesis

    • Lee, H. (2006). Development of New Metallocene Catalysts and Olefin Polymerization. Ajou University Graduate School.

    • Note: Describes the specific Suzuki coupling of 2-bromo-4,6-difluoroaniline and subsequent pivalyl
  • Guanidine Derivative Synthesis

    • Vencato, I., et al. (2017). Novel Guanidine Compound against Multidrug-Resistant Cystic Fibrosis-Associated Bacterial Species. Molecules, 22(9), 1546.

    • Note: Details the use of 2-bromo-4,6-difluoroaniline in the synthesis of acyl-thioureas and guanidines, confirming the reactivity of the aniline.
  • General Hindered Amide Synthesis

    • Schnyder, A., et al. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006, 3167-3168.

    • Note: Provides context on palladium-catalyzed couplings of hindered aryl halides, relevant for downstream applic
  • Precursor Synthesis (Patent)

    • Preparation method of 2-bromo-6-fluoroaniline. CN116063184.[2]

    • Note: While for a slightly different isomer, this patent outlines the industrial handling of fluoroanilines during bromin

Sources

Application Note: Functionalization Strategies for N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It provides a scientifically grounded, modular approach to functionalizing N-(2-Bromo-4,6-difluorophenyl)pivalamide , a high-value scaffold for kinase inhibitor and poly-functionalized biaryl synthesis.

Executive Summary & Scaffold Analysis

This compound (hereafter Scaffold A ) is a "privileged" intermediate. It combines the robust protecting capabilities of the pivaloyl group with two distinct orthogonal reactive handles: a chemically soft bromine at C2 and chemically hard fluorines at C4/C6 .

Unlike simple anilines, the pivaloyl group serves a dual purpose:

  • Protection: It prevents N-arylation/alkylation side reactions and suppresses oxidation.

  • Modulation: It alters the electronics of the ring, stabilizing the system for metal-halogen exchange while providing steric bulk that directs regioselectivity.

Reactivity Map

The following diagram illustrates the orthogonal reactivity zones of Scaffold A.

G Start N-(2-Bromo-4,6- difluorophenyl)pivalamide Zone1 Zone 1: C2-Bromine (Metal-Catalyzed Coupling & Li-Hal Exchange) Start->Zone1 Pd(0) / R-B(OH)2 or n-BuLi Zone2 Zone 2: C4-Fluorine (Regioselective SnAr) Start->Zone2 R-SNa / R-NH2 (Heat) Zone3 Zone 3: N-Pivaloyl (Deprotection to Aniline) Start->Zone3 Acid/Base Hydrolysis

Figure 1: Orthogonal reactivity zones. The C2-Br bond is the primary handle for carbon-skeleton extension, while C4-F offers nucleophilic substitution opportunities.

Module A: C-C Bond Formation via Suzuki-Miyaura Coupling

Target: Zone 1 (C2-Bromine) Mechanism: Pd(0)-catalyzed oxidative addition into the C-Br bond, followed by transmetallation and reductive elimination.

Rationale

The C2 position is sterically crowded by the ortho-pivalamide group. Standard ligands (e.g., PPh3) often fail to achieve high yields due to slow oxidative addition or incomplete transmetallation. We utilize Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) which are specifically designed to form active monoligated Pd(0) species that accommodate bulky ortho-substituents [1].

Reagent Selection Table
ComponentReagentRole & Mechanistic Insight
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Precatalyst. Reduces to active Pd(0) in situ.
Ligand SPhos or XPhos Electron-rich, bulky ligands. Accelerate oxidative addition into electron-rich aryl bromides and facilitate coupling at hindered positions.
Base K₃PO₄ (aq)Mild base necessary for activating the boronic acid (forming the boronate).
Solvent Toluene/Water (10:1)Biphasic system ensures solubility of organics while dissolving inorganic base.
Detailed Protocol: C2-Arylation

Objective: Synthesize 2-Aryl-4,6-difluoro-N-pivaloylaniline.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Scaffold A (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Solvation: Add degassed Toluene (0.2 M concentration relative to Scaffold A).

  • Activation: Add degassed 2M aqueous K₃PO₄ (3.0 equiv).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours with vigorous stirring.

    • Note: Vigorous stirring is critical for biphasic mixtures to ensure phase transfer.

  • Work-up: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Module B: Electrophilic Trapping via Lithium-Halogen Exchange

Target: Zone 1 (C2-Bromine → C2-Lithium) Mechanism: Rapid exchange of the bromine for lithium at low temperature, generating a nucleophilic aryl lithium species that attacks electrophiles (E+).

Rationale

While Pivalamides are known Directing Groups (DGs) for ortho-lithiation (DoM), the presence of the C2-Bromine overrides this. The rate of Lithium-Halogen exchange (


) is orders of magnitude faster than deprotonation (

). This allows for the precise installation of aldehydes (using DMF), carboxylic acids (using CO₂), or iodides (using I₂) at the C2 position [2].
Experimental Workflow (DOT)

LiExchange Step1 Step 1: Cryogenic Cooling (-78°C, THF) Step2 Step 2: Li-Hal Exchange Add n-BuLi (1.1 equiv) Wait 15-30 min Step1->Step2 Intermediate INTERMEDIATE: C2-Lithiated Species Step2->Intermediate Fast Exchange Step3 Step 3: Electrophile Quench Add DMF (Excess) Intermediate->Step3 Nucleophilic Attack Final Product: 2-Formyl-4,6-difluoro- N-pivaloylaniline Step3->Final Acidic Workup

Figure 2: Workflow for converting the C2-Br handle into an aldehyde functionality.

Protocol: Synthesis of the C2-Aldehyde
  • Setup: Flame-dry a round-bottom flask and cool under N₂. Add Scaffold A (1.0 equiv) and anhydrous THF (0.1 M).

  • Exchange: Cool the solution to -78°C (dry ice/acetone bath). Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes) over 10 minutes.

    • Critical: Maintain internal temp < -70°C to prevent attack on the pivaloyl carbonyl (which would lead to ketone byproducts).

  • Equilibration: Stir at -78°C for 30 minutes. The solution often turns yellow/orange.

  • Trapping: Add anhydrous DMF (5.0 equiv) dropwise.

  • Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Module C: Regioselective Nucleophilic Aromatic Substitution (SnAr)

Target: Zone 2 (C4-Fluorine) Mechanism: Addition-Elimination.[1] The nucleophile attacks the electron-deficient ring, forming a Meisenheimer complex, followed by loss of fluoride.

Rationale

In polyfluorinated anilines, regioselectivity is governed by sterics and electronics.

  • C2: Blocked by Br.

  • C6: Blocked sterically by the bulky Pivaloyl group.

  • C4: Most accessible. Para to the nitrogen.

Although the pivalamide is not as strongly activating as a nitro group, the combined electron-withdrawing inductive effect (-I) of the Fluorines and Bromine makes the C4-F susceptible to displacement by strong nucleophiles (thiolates, alkoxides) or amines under forcing conditions [3].

Protocol: C4-Thioetherification

Reagents: Sodium Thiomethoxide (NaSMe), DMF.

  • Dissolution: Dissolve Scaffold A (1.0 equiv) in dry DMF (0.5 M).

  • Addition: Add NaSMe (1.2 equiv) at RT.

  • Reaction: Heat to 60–80°C . Monitor by LCMS.

    • Observation: Conversion of the C4-F to C4-SMe. The C6-F typically remains intact due to steric shielding by the pivaloyl group.

  • Work-up: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.

Module D: Deprotection (Pivaloyl Removal)

Target: Zone 3 (N-Pivaloyl) Goal: Reveal the free aniline.

Pivalamides are exceptionally stable and require harsh conditions to hydrolyze.

  • Method A (Acidic): 70% H₂SO₄, reflux, 4–12 h.

    • Pros: Clean for non-acid-sensitive substrates.

    • Cons: Harsh.

  • Method B (Basic - Recommended): KOH (excess) in Ethanol/Water, reflux (80°C) for 24–48 h.

    • Protocol: Suspend functionalized scaffold in EtOH. Add 10 equiv of KOH dissolved in minimal water. Reflux until TLC shows disappearance of starting material.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Snieckus, V. (1990).[2] Directed Ortho Metalation.[2][3][4][5][6] Tertiary Amides and Carbamates as Synthetic Connections.[3] Chemical Reviews, 90(6), 879–933. Link

  • Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic arylation. Journal of Fluorine Chemistry, 119(1), 83-87. Link

  • BenchChem Technical Support. (2025). Suzuki Coupling Efficiency: A Comparative Analysis of Haloanilines. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(2-Bromo-4,6-difluorophenyl)pivalamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to this important chemical transformation. Our goal is to provide you with the in-depth technical knowledge and practical insights necessary to optimize your reaction yield and purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is showing low conversion to the desired this compound product. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the acylation of 2-bromo-4,6-difluoroaniline with pivaloyl chloride is a common issue that can often be traced back to several key factors. The electron-withdrawing effects of the fluorine and bromine substituents decrease the nucleophilicity of the aniline's amino group, making it less reactive. Additionally, steric hindrance from the ortho-bromo group can impede the approach of the bulky pivaloyl chloride.

Here are the primary causes and actionable solutions:

1. Insufficient Reactivity of the Acylating Agent: Pivaloyl chloride is a relatively bulky acylating agent, and its reactivity can be hindered.[1]

  • Solution: While pivaloyl chloride is the required reagent for this specific synthesis, ensuring its quality is crucial. Use a freshly opened bottle or distill the pivaloyl chloride if it is old to remove any hydrolyzed byproducts (pivalic acid).

2. Inadequate Base Selection and Stoichiometry: The choice and amount of base are critical for neutralizing the HCl generated during the reaction and for activating the aniline.[2]

  • Solution: A common and effective method for this type of acylation is the Schotten-Baumann reaction, which utilizes an aqueous base like sodium hydroxide.[2][3][4] Alternatively, an organic base such as pyridine or triethylamine in an aprotic solvent can be used.[5][6] Ensure at least one equivalent of base is used to neutralize the generated HCl. An excess of a non-nucleophilic base can help drive the reaction to completion.

Base OptionSolventKey Considerations
10% Aqueous NaOHBiphasic (e.g., Dichloromethane/Water)Classic Schotten-Baumann conditions. Vigorous stirring is essential to ensure adequate mixing of the two phases.[3]
PyridineDichloromethane (DCM), Tetrahydrofuran (THF)Acts as both a base and a nucleophilic catalyst. Can be used in excess as the solvent.
Triethylamine (TEA)Dichloromethane (DCM), Tetrahydrofuran (THF)A non-nucleophilic base. Less reactive than pyridine but can be effective.
Potassium Carbonate (K₂CO₃)Acetone, AcetonitrileA milder, heterogeneous base. Often used with a phase-transfer catalyst for improved results.[7][8]

3. Unfavorable Reaction Conditions: Temperature and reaction time play a significant role in overcoming the activation energy barrier of this reaction.

  • Solution: If the reaction is sluggish at room temperature, consider gentle heating (40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid potential side reactions at elevated temperatures. Ensure the reaction is allowed to proceed for a sufficient duration, which could be several hours.

4. Poor Solubility of Starting Materials: If the 2-bromo-4,6-difluoroaniline is not fully dissolved, the reaction will be slow and incomplete.

  • Solution: Choose a solvent that effectively dissolves both the aniline and the pivaloyl chloride. Dichloromethane, tetrahydrofuran (THF), and acetone are often good choices.

Question 2: I'm observing significant formation of a di-acylated byproduct. How can I prevent this?

Answer: While less common with sterically hindered anilines and acylating agents, di-acylation can occur under certain conditions, leading to a complex product mixture and reduced yield of the desired mono-acylated product.

1. Controlled Addition of Pivaloyl Chloride: Adding the entire amount of pivaloyl chloride at once can create localized high concentrations, potentially leading to over-acylation.

  • Solution: Add the pivaloyl chloride dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C) to control the reaction rate. This ensures that the mono-acylation occurs preferentially before any significant di-acylation can take place.

2. Stoichiometry of Reagents: Using a large excess of pivaloyl chloride can drive the formation of the di-acylated product.

  • Solution: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of pivaloyl chloride relative to the 2-bromo-4,6-difluoroaniline.

Question 3: My final product is difficult to purify and appears to be contaminated with unreacted starting material and other impurities. What are the best purification strategies?

Answer: Effective purification is key to obtaining this compound with high purity. A combination of techniques is often necessary.

1. Aqueous Workup: A proper aqueous workup is the first and most critical step in removing inorganic salts, excess base, and any water-soluble impurities.

  • Protocol:

    • After the reaction is complete (as determined by TLC), quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate if an acid chloride was used.

    • If the reaction was run in a water-miscible solvent like THF or acetone, remove the solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline, then with a saturated aqueous sodium bicarbonate solution to remove any pivalic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

2. Recrystallization: This is a powerful technique for purifying solid organic compounds.[9]

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing amides include ethanol, methanol, ethyl acetate/hexane mixtures, or toluene.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

3. Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is an effective alternative.

  • Eluent System: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.

Purification_Workflow Crude_Product Crude Product Mixture Aqueous_Workup Aqueous Workup Crude_Product->Aqueous_Workup Organic_Layer Dried Organic Layer Aqueous_Workup->Organic_Layer Recrystallization Recrystallization Organic_Layer->Recrystallization Pure_Product1 Pure Product Recrystallization->Pure_Product1 Mother_Liquor Mother Liquor Recrystallization->Mother_Liquor Column_Chromatography Column Chromatography Mother_Liquor->Column_Chromatography Pure_Product2 Pure Product Column_Chromatography->Pure_Product2 Impurities Impurities Column_Chromatography->Impurities

Caption: A typical purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acylation of 2-bromo-4,6-difluoroaniline with pivaloyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the final amide product. In the presence of a base, the protonated amine intermediate is deprotonated, and the generated HCl is neutralized.[3][10]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 2-Bromo-4,6-difluoroaniline Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Tetrahedral_Intermediate Amide_Product This compound Tetrahedral_Intermediate->Amide_Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: A simplified representation of the reaction mechanism.

Q2: Are there any alternative methods for synthesizing this compound?

A2: While the reaction of 2-bromo-4,6-difluoroaniline with pivaloyl chloride is the most direct route, other methods for amide bond formation could be adapted. For example, using pivalic anhydride with a coupling agent could be an alternative, though this is often a milder and potentially less efficient method.[11] Another possibility involves the use of pivalic acid with a carbodiimide coupling reagent like DCC or EDC, although this is more common in peptide synthesis.

Q3: How do the electronic properties of the substituents on the aniline affect the reaction?

A3: The two fluorine atoms and the bromine atom are all electron-withdrawing groups. They decrease the electron density on the aniline ring and, more importantly, on the nitrogen atom. This reduces the nucleophilicity of the amino group, making it a weaker nucleophile and thus slowing down the rate of reaction compared to the acylation of a more electron-rich aniline.[12]

Q4: Can I use a catalyst to improve the reaction rate and yield?

A4: Yes, for challenging acylations, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be highly effective.[13][14] DMAP reacts with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium intermediate, which is a more potent acylating agent than pivaloyl chloride itself. This can significantly accelerate the reaction, especially with sterically hindered or electron-deficient anilines. However, only a catalytic amount (e.g., 1-10 mol%) of DMAP should be used in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine.

DMAP_Catalysis Pivaloyl_Chloride Pivaloyl Chloride Reactive_Intermediate N-Pivaloylpyridinium Intermediate Pivaloyl_Chloride->Reactive_Intermediate DMAP DMAP DMAP->Reactive_Intermediate Amide_Product Amide Product Reactive_Intermediate->Amide_Product Aniline 2-Bromo-4,6-difluoroaniline Aniline->Amide_Product Regenerated_DMAP Regenerated DMAP Amide_Product->Regenerated_DMAP releases Regenerated_DMAP->DMAP catalytic cycle

Caption: The catalytic cycle of DMAP in the acylation reaction.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
  • Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF.
  • Brainly.in. (2022, April 17). 70.Schotten-Baumann reaction involves (1) Acetylation of toluene (2) Benzoylation of aniline (3)
  • Jain, C., & Singh, V. (2023). Use of some metalferrites as catalyst in Schotten-Baumann reaction. Journal of Chemistry Letters.
  • BenchChem. (2025).
  • RSC Publishing. (2025, October 24).
  • IJARSCT. (2025, March 15).
  • BenchChem. (2025).
  • Frontiers. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal.
  • Organic Syntheses. (n.d.). Procedure.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Procedure.
  • RSC Publishing. (n.d.).
  • RSC Publishing. (n.d.).
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • Sigma-Aldrich. N-(2-BROMO-4,6-DIFLUOROPHENYL)-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE.
  • PMC. (n.d.). N-(4-Bromo-2-methylphenyl)pivalamide.
  • Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • PMC. (n.d.). Synthesis and structure of N-(perfluorophenyl)isonicotinamide.
  • ChemAnalyst. PIVALOYL CHLORIDE.
  • PMC. (2020, August 13).
  • Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • MDPI. (2021, May 16).
  • Merck. 2-Bromo-4-(difluoromethyl)pyridine | 1204295-87-3.
  • PMC. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.
  • ChemUniverse. n-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide.

Sources

Technical Support Center: N-(2-Bromo-4,6-difluorophenyl)pivalamide Purification

[1]

Status: Active Ticket ID: #PUR-BRF2-PIV Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Deceptive" Simplicity of Pivalamides

You are likely synthesizing N-(2-Bromo-4,6-difluorophenyl)pivalamide as a directing group intermediate for C-H activation or Palladium-catalyzed cross-coupling.[1] While amide formation is chemically trivial, this specific substrate presents a unique "perfect storm" for purification difficulties:

  • Steric Bulk: The tert-butyl group (pivaloyl) and the ortho-bromo/fluoro substituents create significant steric hindrance, often stalling the reaction before completion.

  • Lipophilicity: The molecule is highly lipophilic ("greasy"), making it prone to "oiling out" rather than crystallizing.

  • Weak Basicity: The starting material (2-bromo-4,6-difluoroaniline) is electron-deficient (pKa

    
     2.0–2.5).[1] Standard acid washes often fail to protonate and extract it efficiently.[1]
    

This guide bypasses standard textbook advice and focuses on the specific physicochemical behaviors of this poly-halogenated system.

Part 1: Diagnostic Workflow

Before choosing a protocol, diagnose your current state.[1]

PurificationLogicStartCrude Mixture StatusCheckTLC1. Check TLC/LCMSIs Starting Aniline Present?Start->CheckTLCAnilineYesYes (>5%)CheckTLC->AnilineYesIncomplete RxnAnilineNoNo (<5%)CheckTLC->AnilineNoClean ConversionWashStepPerform AggressiveAcid Wash (Protocol C)AnilineYes->WashStepCrystCheck2. Attempt Crystallization(Hexane/EtOAc)AnilineNo->CrystCheckWashStep->CrystCheckOilingResult: Oiling OutCrystCheck->OilingCrystalsResult: White NeedlesCrystCheck->CrystalsSuccessSeedSeed & Slow Cool(Protocol A)Oiling->SeedColumnFlash Chromatography(Protocol B)Seed->ColumnIf fails

Figure 1: Decision matrix for purification based on impurity profile and physical behavior.[1]

Part 2: Troubleshooting Protocols

Issue 1: The "Sticky" Aniline (Starting Material Persists)

Symptom: You washed the reaction with 1M HCl, but the starting aniline (2-bromo-4,6-difluoroaniline) is still visible by TLC in the organic layer. Root Cause: The fluorine and bromine atoms withdraw electron density from the amine, lowering its pKa significantly. It is a very weak base.[1] A standard mild acid wash does not fully protonate it to force it into the aqueous layer.

Protocol C: The "Aggressive" Acid Wash

Do not use this if your product is acid-sensitive (unlikely for pivalamides, which are robust).[1]

  • Solvent Choice: Dissolve crude in Ethyl Acetate (EtOAc) .[1][2] Avoid DCM; aniline salts are occasionally soluble in chlorinated solvents.[1]

  • The Acid: Use 3M HCl (aq). The lower pH is necessary to drive the equilibrium toward the anilinium salt.

  • The Sequence:

    • Wash 1: 3M HCl (Agitate vigorously for 2 mins).

    • Wash 2: 3M HCl.[1]

    • Wash 3: Brine (Crucial to break emulsions).

  • Validation: Check the organic layer by TLC.[2] If aniline persists, you must resort to Protocol B (Chromatography) using a specific modifier.[1]

Expert Tip: If the aniline is stubborn, add a "scavenger" resin (e.g., sulfonic acid resin) to the organic flask and stir for 1 hour, then filter. This is often cleaner than liquid-liquid extraction for weak bases.[1]

Issue 2: The Product "Oils Out"

Symptom: Upon cooling the recrystallization solvent, the product forms a separate liquid layer (oil) at the bottom instead of crystals. Root Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated (supersaturation overshoot).

Protocol A: Anti-Solvent Precipitation (Corrected)

Standard recrystallization often fails.[1] Use this "Displacement" method.

ParameterSpecificationReason
Primary Solvent Dichloromethane (DCM) or AcetoneHigh solubility for the pivalamide.[1]
Anti-Solvent Hexanes or PentaneLow solubility; induces precipitation.[1]
Temperature Room Temp

-20°C
Avoids heating (prevents oiling).[1]

Step-by-Step:

  • Dissolve the crude oil in the minimum amount of DCM at room temperature.

  • Add Hexanes dropwise with rapid stirring until the solution turns slightly cloudy (turbid).

  • STOP. Do not add more hexanes.

  • Add a single drop of Acetone/DCM to make it clear again.[1]

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass.

  • Place in the fridge (4°C) for 2 hours, then freezer (-20°C) overnight.

  • Filtration: Filter cold. Wash with cold Hexanes.[1]

Issue 3: "Ghost" Impurities in NMR

Symptom: The

Root Cause:Rotamers.1

Verification Test:

  • Run the NMR at 50°C or 60°C .

  • Result: If the peaks coalesce into sharp singlets, it is pure product. If they remain distinct, it is a genuine impurity.[1]

Part 3: Synthesis Optimization (Prevention)

The best purification is a complete reaction. The steric hindrance of 2-bromo-4,6-difluoroaniline requires forcing conditions.[1]

Recommended Reaction Conditions:

  • Reagent: Pivaloyl Chloride (1.2 equiv).[1]

  • Base: Pyridine (as solvent) OR TEA (3.0 equiv) in DCM.

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv).[1] Essential.

    • Mechanism:[1][3][4][5] DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the aniline.

  • Temperature: Reflux (40°C in DCM or 80°C in Toluene) is often required if the reaction stalls at RT.

ReactionPathwayAniline2-Br-4,6-F-Aniline(Weak Nucleophile)ProductTarget Pivalamide(Sterically Congested)Aniline->ProductDirect Attack(Too Slow)PivClPivaloyl ChlorideIntermediateN-Acylpyridinium(Active Species)PivCl->Intermediate+ DMAPDMAPDMAP(Catalyst)Intermediate->Product+ Aniline(Fast Step)

Figure 2: Kinetic activation via DMAP is required to bypass the low nucleophilicity of the fluorinated aniline.[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use column chromatography? A: Yes. The pivalamide is much less polar than the aniline.

  • Stationary Phase: Silica Gel.[1][6]

  • Mobile Phase: 0%

    
     20% EtOAc in Hexanes.[1]
    
  • Rf Values (approx): Product

    
     0.5; Aniline 
    
    
    0.3 (in 20% EtOAc).[1]
  • Note: The aniline may streak.[6] Pre-wash the column with 1% TEA in Hexanes if separation is poor, though usually not necessary for this separation.

Q: My product is pink/brown. Is it pure? A: Likely not. Halo-anilines oxidize easily to colored diazo/nitroso species.[1] These are often present in trace amounts (<1%) but highly colored.

  • Fix: Dissolve in DCM and filter through a small pad of activated charcoal or silica before crystallization.[1]

Q: Why not use Pivalic Anhydride? A: You can, but it is less reactive than the acid chloride. Given the steric hindrance of your aniline, the acid chloride + DMAP is the superior kinetic choice to ensure conversion.

References

  • Amide Synthesis via Acyl Chlorides: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Purification of Anilines: Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa and purification of aromatic amines). Link

  • DMAP Catalysis Mechanism: Steglich, W., & Höfle, G. (1969).[1] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1] Angewandte Chemie International Edition, 8(12), 981. Link[1]

  • C-H Activation Directing Groups: Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012).[1] Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions.[1] Accounts of Chemical Research, 45(6), 788-802.[1] (Context for pivalamide usage). Link[1]

Overcoming steric hindrance in N-(2-Bromo-4,6-difluorophenyl)pivalamide functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of N-(2-Bromo-4,6-difluorophenyl)pivalamide

Ticket ID: #STR-246-PIV Status: Open Subject: Overcoming Steric Hindrance in Ortho-Substituted Anilide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties functionalizing this compound. This substrate presents a "perfect storm" of steric and electronic challenges. The ortho-fluorine (C6) and the bulky N-pivaloyl group create a rigid steric wall that shields the ortho-bromine (C2), inhibiting the oxidative addition step of Palladium-catalyzed cross-couplings. Furthermore, the electron-deficient nature of the difluoro-ring can destabilize certain Pd(II) intermediates, promoting dehalogenation over coupling.

This guide provides a validated troubleshooting workflow, specific catalytic protocols (Suzuki and Buchwald-Hartwig), and a decision matrix to resolve these issues.

Part 1: The Diagnostic Hub

Before altering your conditions, you must diagnose the specific failure mode. The interaction between the Pivaloyl group and the 2,6-disubstitution pattern is the root cause.

Visualizing the Steric Clash

The diagram below illustrates the mechanistic bottleneck. The pivaloyl group is not just "bulky"; its conformation is often locked by the C6-Fluorine, forcing the tert-butyl group to crowd the C2-Bromine site.

StericClash Substrate N-(2-Br-4,6-F)Pivalamide OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Blocked by Sterics Product Coupled Product OxAdd->Product Transmetallation/RE PdL Active Catalyst (L-Pd-0) PdL->OxAdd Requires Small Cone Angle OR Flexible Ligand PivGroup Pivaloyl Bulk (Steric Wall) PivGroup->Substrate PivGroup->OxAdd Repulsion OrthoF C6-Fluoro (Conformational Lock) OrthoF->Substrate OrthoF->PivGroup Forces Rotation

Figure 1: Mechanistic bottleneck analysis showing how the C6-Fluoro and N-Pivaloyl groups conspire to block the Pd-center from accessing the C2-Bromine.

Part 2: Validated Experimental Protocols

Do not use standard Pd(PPh3)4 or Pd(dppf)Cl2. They will fail. You require 3rd or 4th Generation Buchwald Precatalysts or specialized NHC-Pd systems that generate highly active, mono-ligated Pd(0) species capable of penetrating the steric wall.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Attaching aryl or heteroaryl groups to the C2 position.

ComponentRecommendationRationale
Precatalyst XPhos Pd G4 or SPhos Pd G3 (2–5 mol%)Generates the active L-Pd(0) species immediately. XPhos and SPhos are electron-rich and bulky, stabilizing the Pd(II) intermediate while facilitating oxidative addition.
Ligand XPhos or CataCXium A CataCXium A has a smaller cone angle than XPhos but high electron density, often superior for ortho-substituted anilides.
Solvent 2-MeTHF or 1,4-Dioxane/H2O (4:1) 2-MeTHF allows higher reaction temperatures (bp 80°C) and better solubility for lipophilic pivalamides than THF.
Base K3PO4 (3.0 equiv)Mild enough to prevent pivalamide cleavage; strong enough to activate the boronic acid.
Temp 80°C – 100°C High thermal energy is required to overcome the rotational barrier of the pivalamide group.

Step-by-Step Workflow:

  • Charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G4 (0.03 equiv).

  • Seal and purge with Argon/Nitrogen (3 cycles). Oxygen exclusion is critical.

  • Add degassed 2-MeTHF/Water (10:1 ratio) via syringe. Concentration: 0.2 M.

  • Heat to 90°C for 16 hours.

  • QC Check: If conversion is <10% after 4 hours, spike with additional 1 mol% catalyst and raise temp to 100°C.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Aminating the C2 position. Extremely difficult due to double-ortho substitution.

ComponentRecommendationRationale
Precatalyst BrettPhos Pd G4 or RuPhos Pd G4 BrettPhos is the gold standard for amides/amines; RuPhos is superior for secondary amines and hindered substrates.
Base NaOtBu or LHMDS NaOtBu is standard. If the substrate undergoes base-mediated decomposition (SNAr at C-F), switch to LHMDS (non-nucleophilic).
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol promotes the solubility of the base and stabilizes the transition state.

Step-by-Step Workflow:

  • Charge vial with Substrate (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (0.04 equiv).

  • Purge with Argon.[1]

  • Add anhydrous Toluene (0.2 M).

  • Heat to 100°C.

  • Note: If the amine is volatile, use a sealed pressure tube.

Part 3: Troubleshooting Decision Matrix

Use this logic flow to determine your next step if the standard protocols fail.

Troubleshooting Start Reaction Failed (Low/No Yield) Analyze Analyze Crude (LCMS/NMR) Start->Analyze Result1 Starting Material Recovered (>90%) Analyze->Result1 Scenario A Result2 Debrominated Product (Reduction) Analyze->Result2 Scenario B Result3 Pivalamide Cleaved (Free Aniline) Analyze->Result3 Scenario C Sol1 Cat. Death or Ox. Add. Failure Action: Switch to PEPPSI-IPr or Increase Temp to 120°C Result1->Sol1 Sol2 Hydride Source Present Action: Switch Solvent to Toluene Use Anhydrous Base Result2->Sol2 Sol3 Base too Strong Action: Use K3PO4 or Cs2CO3 Avoid Hydroxides/Alkoxides Result3->Sol3

Figure 2: Diagnostic logic tree for resolving common failure modes in hindered amide couplings.

Part 4: Frequently Asked Questions (FAQs)

Q: Why not just deprotect the pivalamide first? A: You can, but it introduces new risks. The free aniline (2-bromo-4,6-difluoroaniline) is less sterically hindered but the nitrogen protons can poison the catalyst or compete in coupling. If you must deprotect, use 70% H2SO4 at 100°C or Et4NOH in refluxing dioxane . Once deprotected, the amino group often requires protection with a smaller group (like Acetyl) to prevent catalyst chelation, which adds two synthetic steps.

Q: My reaction turns black immediately. Is this bad? A: Yes. "Pd Black" precipitation indicates the ligand has dissociated, and the Pd(0) has aggregated into inactive nanoparticles. This usually means your ligand is not bulky enough or the temperature is too high for the catalyst stability. Switch to a G4 Precatalyst (which is more stable than mixing Pd2(dba)3 + Ligand) or lower the temperature slightly while extending reaction time.

Q: Can I use microwave irradiation? A: Highly recommended. Microwave heating (110°C – 130°C for 30-60 mins) can provide the momentary thermal energy needed to rotate the pivalamide group and allow Pd insertion, without the long thermal exposure that degrades the catalyst.

Q: I see a peak with Mass M-Br+H. What is it? A: This is the hydrodehalogenated byproduct (reduction). It occurs when the Pd(II) species undergoes beta-hydride elimination (often from the solvent or impurities) faster than transmetallation. Switch solvents from alcohols/THF to Toluene and ensure your reagents are strictly anhydrous.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates, Arenesulfonates, and Halides." Journal of the American Chemical Society, 2008.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry - A European Journal, 2006. (Demonstrates NHC utility in hindered systems).

  • Wu, X., et al. "Palladium-Catalyzed Suzuki–Miyaura Coupling of Sterically Hindered Aryl Boronates with Aryl Halides." Organic Letters, 2018. (Discusses 2-MeTHF and SPhos advantages).

  • Process Chemistry Group. "Optimization of Suzuki Couplings for Ortho-Substituted Anilides." Organic Process Research & Development, 2012.

Sources

Technical Support Center: Preventing Hydrodehalogenation of N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet often frustrating side reaction of hydrodehalogenation, specifically with the substrate N-(2-Bromo-4,6-difluorophenyl)pivalamide. As a sterically hindered and electronically modified aryl bromide, this substrate presents unique challenges in cross-coupling reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired product.

Troubleshooting Guide: Minimizing Unwanted Hydrodehalogenation

This section addresses specific issues you may be observing in your experiments. The question-and-answer format is intended to help you quickly identify the root cause of the problem and implement effective solutions.

Question 1: My primary side product is the de-brominated starting material, (4,6-difluorophenyl)pivalamide. Why is this happening and how can I fix it?

Answer:

The formation of the de-brominated product, a result of hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[1] This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the aryl bromide, leading to the undesired hydrodehalogenated product instead of the desired cross-coupled product.

The primary sources of the hydride in these reactions are often the base, solvent, or even trace impurities in your reagents.[2] For a substrate like this compound, the steric hindrance from the ortho-pivalamide group and the electronic effects of the fluorine atoms can slow down the desired cross-coupling pathway, giving the hydrodehalogenation side reaction more opportunity to occur.

Solutions to Implement:

  • Re-evaluate Your Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to promote hydrodehalogenation, especially at higher temperatures, through processes like β-hydride elimination.[2]

    • Actionable Step: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are less likely to generate hydride species.[2]

  • Scrutinize Your Solvent: Protic solvents (e.g., alcohols) are direct hydride donors.[2] Aprotic solvents like DMF can also be problematic if they contain water, as this can lead to the formation of hydride sources.

    • Actionable Step: Use anhydrous, degassed aprotic solvents such as toluene or 1,4-dioxane. Ensure all your glassware is rigorously dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen).

  • Optimize Your Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired C-C or C-N bond, thereby outcompeting the hydrodehalogenation pathway.[2]

    • Actionable Step: For Suzuki or Buchwald-Hartwig reactions with this sterically demanding substrate, consider using ligands such as XPhos, SPhos, or RuPhos. These ligands have proven effective in promoting the desired coupling with challenging aryl bromides.[2]

Question 2: I've already tried changing the base and solvent, but I'm still seeing significant hydrodehalogenation. What other factors could be at play?

Answer:

If you've addressed the most common culprits (base and solvent), it's time to look at more subtle aspects of your reaction setup and conditions.

Deeper Dive into Potential Causes and Solutions:

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of side reactions, including hydrodehalogenation.[1] The increased energy in the system can promote pathways that lead to the formation of Pd-H species.

    • Troubleshooting Protocol:

      • Set up a series of small-scale reactions at different temperatures (e.g., 80 °C, 90 °C, 100 °C).

      • Monitor the reactions closely by TLC or LC-MS at regular intervals (e.g., every hour).

      • Determine the minimum temperature and time required for the consumption of your starting material. Running the reaction for an extended period after completion will only favor byproduct formation.

  • Purity of Reagents: Trace impurities can have a significant impact. For instance, boronic acids used in Suzuki couplings can sometimes contain borane (B-H) species, which are potent hydride donors.[2]

    • Preventative Measure: Use high-purity reagents. If you suspect your boronic acid is the issue, you can try recrystallizing it or using a different supplier.

  • Water Content: Even in aprotic solvents, trace amounts of water can react with the base or other reagents to generate hydrides.[2]

    • Best Practice: In addition to using anhydrous solvents, consider adding a drying agent like molecular sieves to the reaction mixture. Ensure your base is also anhydrous.

Question 3: Could the pivalamide protecting group itself be contributing to the problem?

Answer:

While the pivalamide group is generally robust, it's worth considering its electronic and steric influence. The bulky nature of the pivalamide group ortho to the bromine atom creates significant steric hindrance. This can slow down the oxidative addition of the palladium catalyst to the C-Br bond, a crucial step in the catalytic cycle. If this step is slow, it allows more time for competing side reactions like hydrodehalogenation to occur.

In some cases, particularly with nitrogen-containing heterocycles, deprotection of certain N-protecting groups under coupling conditions has been observed to influence side reactions. While less common for the highly stable pivalamide group, it's a possibility to keep in mind if all other troubleshooting steps fail.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of hydrodehalogenation in a palladium-catalyzed cross-coupling reaction?

A1: The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3] After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can react with a hydride source. This leads to a ligand exchange where the bromide is replaced by a hydride, forming an Ar-Pd(II)-H intermediate. This intermediate then undergoes reductive elimination to yield the hydrodehalogenated arene and regenerates the Pd(0) catalyst.

Catalytic cycle showing the competing hydrodehalogenation pathway.

Q2: Are there alternative coupling strategies I can explore if I cannot suppress hydrodehalogenation?

A2: Yes, if palladium-catalyzed methods consistently lead to hydrodehalogenation, you might consider alternative strategies that operate under different mechanistic manifolds.

  • Transition-Metal-Free Hydrogenation: Recent advances have shown that aryl halides can be hydrogenated using bases with aldehydes or alcohols as the hydrogen source, proceeding through a radical mechanism.[4] While this is the reaction you are trying to avoid, understanding these conditions can help you steer clear of them.

  • Photochemical Methods: Light-mediated reactions can sometimes offer different selectivity profiles. Some photochemical dehalogenations proceed via radical chain reactions initiated by the interaction of a base with the aryl halide.[5]

  • Nickel Catalysis: Nickel-catalyzed cross-coupling reactions can sometimes be more effective for challenging substrates. Nickel catalysts often have different reactivity profiles and may be less prone to forming the problematic metal-hydride species under certain conditions.

Q3: How can I reliably quantify the ratio of my desired product to the hydrodehalogenated byproduct?

A3: Accurate quantification is key to effective troubleshooting. The most common and reliable methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds. The relative peak areas in the gas chromatogram can give you a good estimate of the product-to-byproduct ratio.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used for quantification. By integrating a signal unique to the desired product and a signal unique to the hydrodehalogenated byproduct, you can determine their molar ratio. The appearance of a new aromatic proton signal where the bromine was is a clear indicator of hydrodehalogenation.[1]

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation

This protocol is designed to favor the desired C-C bond formation while suppressing the hydrodehalogenation of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.

  • Add this compound and the arylboronic acid to the tube.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the mixture to 90-100 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start prep Prepare Reactants: - Pd₂(dba)₃ (1.5 mol%) - XPhos (3.3 mol%) - K₃PO₄ (2.0 eq) - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) start->prep solvent Add Anhydrous, Degassed Dioxane prep->solvent react Heat to 90-100 °C under Inert Atmosphere solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Dilute with EtOAc, Wash with Water/Brine monitor->workup Reaction Complete purify Dry, Concentrate, and Purify via Column Chromatography workup->purify end_node End purify->end_node

Workflow for optimized Suzuki-Miyaura coupling.
Data Summary Table

The choice of ligand and base is paramount in controlling the selectivity of the reaction. The following table summarizes typical outcomes for different conditions with sterically hindered aryl bromides.

Catalyst/LigandBaseSolventTypical Outcome for Hindered Substrates
Pd(PPh₃)₄Na₂CO₃Toluene/H₂OLow conversion, significant hydrodehalogenation
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂OImproved yield, moderate hydrodehalogenation
Pd₂(dba)₃ / XPhosK₃PO₄DioxaneHigh yield, minimal hydrodehalogenation
Pd(OAc)₂ / RuPhosCs₂CO₃TolueneHigh yield, minimal hydrodehalogenation
References
  • Urgaonkar, S., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Scrivanti, A., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Inorganica Chimica Acta.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Platz, C. K., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

  • Gagnier, S. V., et al. (2018). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Available at: [Link]

  • Watanabe, T., et al. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available at: [Link]

  • Ahrens, S., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available at: [Link]

  • Ben-Valid, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Lalevée, J., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available at: [Link]

  • Harding, J. R., et al. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]

  • Reddy, B. V. S., et al. (2011). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]

  • Zheng, H.-X., et al. (2017). Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde. Organic Chemistry Portal. Available at: [Link]

  • Pu, W., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]

  • Malá, Z., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]

  • Xue, Z., et al. (2016). Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution. RSC Publishing. Available at: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Ohta, H., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wan, T., et al. (2024). Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. PMC. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]

  • Hayashi, T., & Yamasaki, K. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. MDPI. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Wang, M., et al. (2017). Remote Migratory Cross-Electrophile Coupling and Olefin Hydroarylation Reactions Enabled by in Situ Generation of NiH. Journal of the American Chemical Society. Available at: [Link]

  • Neff, R. K., & Nicewicz, D. A. (2014). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. PMC. Available at: [Link]

  • Google Patents. (2009). WO2009056487A1 - Methods for stabilizing lithiated halogen-substituted aromatic compounds.

Sources

Technical Support Center: Recrystallization of N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(2-Bromo-4,6-difluorophenyl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on the precise selection of solvents and meticulous execution of the procedure.

This compound possesses a moderately complex structure with both polar (amide) and non-polar (pivaloyl group, halogenated aromatic ring) features. This duality requires a nuanced approach to solvent selection. This guide provides a foundational understanding, step-by-step protocols, and robust troubleshooting advice to address challenges you may encounter during the purification process.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My compound has "oiled out," forming a liquid layer instead of crystals upon cooling. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid instead of a solid crystalline lattice.[1] This is a common issue when the solution is too concentrated or cools too rapidly. The impurities can also lower the melting point of the mixture, exacerbating the problem.

Immediate Corrective Actions:

  • Re-heat the Solution: Place the flask back on the heat source until the oil completely redissolves.

  • Add More Solvent: Add a small amount (e.g., 5-10% of the total volume) of the hot solvent to the solution. This decreases the saturation point, requiring a lower temperature for precipitation to begin.[2]

  • Ensure Slow Cooling: Once the solution is clear again, remove it from the heat and allow it to cool slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can prevent rapid temperature drops. Rapid cooling encourages precipitation over crystallization.[3]

  • Consider a Different Solvent System: If the problem persists, the boiling point of your solvent may be too close to or above the melting point of your compound. Select a solvent with a lower boiling point.[4]

Question 2: Crystal formation is not occurring, even after the solution has cooled to room temperature and been placed on ice. What are my next steps?

Answer: The absence of crystallization typically indicates one of two things: either the solution is not sufficiently saturated (too much solvent was used), or there is a kinetic barrier to nucleation (the initial formation of crystals).

Troubleshooting Steps (in order):

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[1] The microscopic imperfections on the glass provide a surface for the initial seed crystals to form.

  • Introduce a Seed Crystal: If you have a small amount of the crude solid saved, add a single, tiny crystal to the solution. This provides a template for further crystal growth.[2]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20%) to increase the solute concentration.[2] Allow the concentrated solution to cool slowly again.

  • Utilize a Cooling Bath: If crystals still do not form, try a colder bath, such as a dry ice/acetone mixture, to further decrease the solubility.[1] Be aware that very rapid cooling at this stage may result in smaller, less pure crystals.

Question 3: My final recovery yield is very low (<50%). What are the most likely causes?

Answer: A low yield is a frustrating outcome that can often be traced back to several key steps in the process. The goal of recrystallization is a trade-off between purity and yield; some loss is inevitable as the compound has some solubility even in the cold solvent.[5]

Potential Causes and Solutions:

  • Excessive Solvent Use: This is the most common cause. Using more than the minimum amount of hot solvent required to dissolve the solid will leave a significant portion of your product in the mother liquor upon cooling.[2] Solution: Use the protocol of adding hot solvent in small portions until the solid just dissolves. If you suspect you've added too much, carefully evaporate some solvent.

  • Premature Crystallization: If crystals form during the hot gravity filtration step (if performed), product is lost. Solution: Use a pre-heated funnel and flask for hot filtration and add a small excess of hot solvent (~5%) before filtering to keep the compound in solution.

  • Incomplete Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath) will not maximize the precipitation of the solid.[5] Solution: Allow the flask to cool to room temperature undisturbed, then place it in an ice-water bath for at least 20-30 minutes before filtration.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals in the Büchner funnel.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for this compound?

A1: The principle of "like dissolves like" is your primary guide. This compound has a polar amide group but also significant non-polar character from the pivaloyl group and halogenated ring. Therefore, solvents of intermediate polarity are excellent starting points. The ideal solvent should dissolve the compound when hot but not when cold.[6][7]

A systematic approach is to test solubility with small amounts of crude material in different solvents like ethanol, isopropanol, ethyl acetate, and acetone.[6] Given the structure, an ethanol/water or ethyl acetate/hexane mixed-solvent system might also be highly effective.[8]

Q2: What is a mixed-solvent recrystallization and when should I use it?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility characteristics.[3] It involves a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[1]

You should use this method if you find that your compound is very soluble in one solvent even when cold, and insoluble in another solvent even when hot. The procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent" and then adding the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]

Q3: How does the rate of cooling affect the purity of my final product?

A3: The rate of cooling has a direct impact on crystal size and purity. Slow cooling is crucial for high purity. When a solution cools slowly, the molecules have time to selectively incorporate into a growing crystal lattice, excluding impurity molecules. This process results in larger, purer crystals.[3] In contrast, rapid cooling (e.g., plunging a hot flask directly into an ice bath) causes the solid to crash out of solution quickly, trapping impurities within the rapidly formed, smaller crystals.[2]

Q4: Is hot gravity filtration always necessary?

A4: No, hot gravity filtration is only necessary if you observe insoluble impurities (e.g., dust, sand, or insoluble byproducts) in your hot, dissolved solution.[3] If your solution is completely clear after dissolving the crude product, you can skip this step. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[9]

Data & Protocols

Solvent Selection Table

The following table provides a starting point for solvent screening based on the structural characteristics of this compound.

SolventBoiling Point (°C)[4]PolaritySuitability Rationale
Ethanol 78Polar ProticOften a good choice for moderately polar compounds. Can be paired with water as an anti-solvent.[8]
Isopropanol 82Polar ProticSimilar to ethanol, slightly less polar. Good for single-solvent or mixed-solvent systems.
Ethyl Acetate 77IntermediateGood dissolving power for many organic compounds. Can be paired with non-polar anti-solvents like hexanes or heptanes.[10]
Acetone 56Polar AproticA strong solvent, but its low boiling point can make it difficult to maintain a large temperature gradient for crystallization.[3]
Toluene 111Non-polarMay be suitable if impurities are highly polar. Its high boiling point can increase the risk of oiling out.[4]
Hexanes/Heptanes ~69Non-polarUnlikely to be a good primary solvent, but excellent as an anti-solvent when paired with a more polar solvent like ethyl acetate.[10]
Water 100Very PolarCompound is likely insoluble in water, making water a good anti-solvent for use with a water-miscible solvent like ethanol or acetone.[8]
Diagram: Troubleshooting Recrystallization

This flowchart provides a logical pathway for addressing common issues encountered during the crystallization process.

G cluster_no_xtals Troubleshooting: No Crystals cluster_oiled_out Troubleshooting: Oiling Out start Observe Cooled Solution no_xtals No Crystals Formed start->no_xtals oiled_out Oily Precipitate Formed start->oiled_out xtals_ok Crystals Formed start->xtals_ok scratch 1. Scratch flask with glass rod no_xtals->scratch reheat 1. Re-heat to redissolve oil oiled_out->reheat collect Collect by Vacuum Filtration xtals_ok->collect seed 2. Add a seed crystal scratch->seed evap 3. Reduce solvent volume (evaporate) seed->evap add_solvent 2. Add more hot solvent reheat->add_solvent slow_cool 3. Ensure slow cooling add_solvent->slow_cool

Caption: A decision tree for troubleshooting common recrystallization outcomes.

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, bring your chosen solvent to a boil in a separate beaker. Add the hot solvent to the flask containing the solid in small portions, with stirring, until the solid just dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a new flask and a gravity funnel. Place a fluted filter paper in the funnel. Add a small excess (~5%) of hot solvent to the solution and quickly pour it through the hot filtration apparatus.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[11] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[3]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[9]

  • Washing: With the vacuum off, add a very small amount of ice-cold solvent to the crystals to wash away any remaining mother liquor. Re-apply the vacuum to pull the wash solvent through.[11]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. Transfer the crystals to a watch glass to dry completely.

References

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • Nichols, L. (n.d.). Experiment 2: Recrystallization. Kwantlen Polytechnic University. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • Harvard University. (n.d.). Recrystallization I 10. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Gowda, B. T., et al. (2008). N-(4-Bromo-2-methylphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Frontiers in Chemistry. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. [Link]

Sources

Resolving solubility issues with N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: N-(2-Bromo-4,6-difluorophenyl)pivalamide CAS: 1876085-04-9 (Generic/Related) Primary Application: Substrate for Palladium-catalyzed C-H activation; Intermediate in pharmaceutical synthesis.[1]

The Solubility Challenge: This molecule presents a classic "solubility paradox" often seen in fluorinated pivalanilides. The tert-butyl group (pivaloyl) adds significant lipophilicity and steric bulk, while the polyfluorinated ring increases crystal lattice energy due to strong


-stacking and dipole interactions.[1] Consequently, users frequently report insolubility in standard non-polar solvents (Hexane) and polar protic solvents (Water), leading to "oiling out" during purification or precipitation in biological assays.[1]

This guide addresses these specific physicochemical hurdles.

Solubility Profiling & Solvent Selection

Core Principle: The "Like Dissolves Like" rule is skewed here by the electron-withdrawing fluorine atoms.[1] While lipophilic, the compound requires polar aprotic solvents to overcome its high lattice energy.[1]

Solubility Heatmap
Solvent ClassRepresentative SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMA High (>50 mg/mL) Recommended. Primary choice for stock solutions and biological assays.[1]
Chlorinated DCM, Chloroform High Excellent for extraction and NMR analysis.[1]
Esters Ethyl Acetate (EtOAc) Moderate (High when hot) Ideal for Recrystallization. Soluble at reflux; moderate at RT.[1]
Alcohols Methanol, Ethanol Moderate Good for LC-MS prep; potential recrystallization co-solvent.[1]
Hydrocarbons Hexane, Heptane Very Low Anti-solvent. Use only to force precipitation.[1]
Aqueous Water, PBS Buffer Insoluble Avoid. Will cause immediate precipitation.[1]
Decision Matrix: Selecting the Right Solvent

SolubilityTree Start Start: What is your goal? Goal Select Application Start->Goal Bio Biological Assay / Screening Goal->Bio In Vitro Synth Chemical Synthesis / Reaction Goal->Synth C-H Activation Purify Purification / Isolation Goal->Purify Post-Rxn DMSO Use DMSO or DMF (Create 10mM Stock) Bio->DMSO Toluene Use Toluene or DMA (High Temp Compatible) Synth->Toluene Recrys Recrystallization System: EtOAc (Solvent) + Hexane (Anti-solvent) Purify->Recrys

Figure 1: Workflow for selecting the appropriate solvent system based on experimental intent.[1]

Troubleshooting Guide: Synthesis & Workup

Issue 1: Reactant Insolubility in C-H Activation Conditions

Scenario: You are attempting a Pd-catalyzed arylation (e.g., Fagnou conditions), but the starting material (pivalamide) remains a suspension in Toluene at 80°C.

  • Root Cause: The intermolecular hydrogen bonding (Amide N-H

    
     O=C) is strong.[1] Toluene alone may not disrupt this lattice at lower temperatures.[1]
    
  • Solution:

    • Switch Solvent: Use Pivalic Acid (PivOH) as a co-solvent or reaction medium.[1] It acts as a "molecular shuttle" for the proton transfer and significantly improves solubility.[1]

    • Add Co-solvent: Add 5-10% DMA (Dimethylacetamide) .[1] This disrupts the amide H-bonds without deactivating the Palladium catalyst.[1]

Issue 2: "Oiling Out" During Recrystallization

Scenario: Upon cooling your hot EtOAc/Hexane solution, the product separates as a sticky oil instead of crystals.

  • Root Cause: The solution is supersaturated too quickly, or the melting point is depressed by impurities (the "eutectic" effect).[1]

  • Corrective Protocol:

    • Re-dissolve: Reheat the mixture until clear.

    • Add Seed Crystal: If available, add a micro-spatula of pure solid at the cloud point.[1]

    • Slow Cool: Turn off the stir plate heat but leave the flask in the oil bath to cool with the bath. This ensures a slow thermal gradient.[1]

    • Trituration: If oil persists, decant the solvent and scratch the oil with a glass rod under cold pentane/hexane to induce nucleation.[1]

Detailed Protocols

Protocol A: Optimized Recrystallization (EtOAc/Hexane System)

Use this for isolating the compound after synthesis workup.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating to reflux (approx. 77°C) until fully dissolved.

    • Note: Use the minimum amount necessary.[1][2] If the solution is colored, treat with activated charcoal and filter hot.[1][2]

  • Anti-Solvent Addition: While maintaining reflux, add Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 drops of EtOAc to clear the turbidity.[1]

  • Crystallization: Remove from heat. Cover with foil (loose) and allow to cool to Room Temp (RT) undisturbed for 2 hours.

  • Harvest: Cool further in an ice bath (0°C) for 30 mins. Filter the white needles via vacuum filtration.[1] Wash with cold Hexane.

Protocol B: Biological Assay Preparation (Preventing Crash-Out)

Use this when dosing cells or proteins.[1]

  • Stock Prep: Dissolve compound in 100% DMSO to create a 10 mM or 20 mM stock solution. Sonicate for 5 minutes to ensure no micro-aggregates exist.

  • Intermediate Dilution (Critical Step): Do not pipette DMSO stock directly into the cell media.[1]

    • Step 2a: Dilute the DMSO stock 1:10 into PBS + 0.5% Tween-80 or Cyclodextrin .[1]

    • Step 2b: Vortex immediately.[1]

  • Final Dosing: Add the intermediate solution to your assay well.

    • Why? The surfactant (Tween) or carrier (Cyclodextrin) encapsulates the lipophilic pivalamide, preventing the "shock" precipitation that occurs when hydrophobic molecules hit pure water.[1]

Analytical FAQs (NMR & HPLC)

Q: My NMR spectrum in CDCl3 shows broad peaks. Is it impure?

  • A: Not necessarily. Pivalanilides often exhibit rotamers (restricted rotation around the amide bond) or aggregation in non-polar solvents.[1]

    • Fix: Run the NMR in DMSO-d6 at elevated temperature (e.g., 343 K / 70°C). This speeds up the rotation on the NMR timescale, sharpening the peaks.[1]

Q: The compound elutes as a split peak on HPLC.

  • A: Check your injection solvent.[1] If you inject a pure DMSO sample into a high-water mobile phase (e.g., 90% Water / 10% ACN), the compound may precipitate in the column head or loop.[1]

    • Fix: Dilute your sample with the starting mobile phase (e.g., 50/50 Water/ACN) before injection to ensure compatibility.[1]

Visualizing the Recrystallization Logic

RecrysFlow Crude Crude Solid (Contains impurities) Dissolve 1. Dissolve in min. hot EtOAc (Reflux) Crude->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insoluble salts) Check->Filter No (Solids present) AntiSolv 2. Add Hexane dropwise until turbid Check->AntiSolv Yes Filter->AntiSolv Clear 3. Add drops of EtOAc to clear turbidity AntiSolv->Clear Cool 4. Slow Cool to RT then 0°C Clear->Cool Isolate 5. Filter & Wash (Pure Crystals) Cool->Isolate

Figure 2: Step-by-step logic for purification via solvent/anti-solvent method.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design.[1] Journal of the American Chemical Society, 128(51), 16496-16497.[1] [1]

  • MedChemExpress. N-Phenylpivalamide (Pivalanilide) Product & Solubility Data. MedChemExpress Technical Data.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81103, Pivalanilide.[1] PubChem.

  • Charette, A. B.[1][3] (Ed.).[1][2][4][5] (2016). Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization.[1] Wiley.[1] (General reference for Pivalamide directing groups).

Sources

Validation & Comparative

1H NMR spectrum analysis of N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Analysis of N-(2-Bromo-4,6-difluorophenyl)pivalamide: A Comparative Approach

Introduction

This compound is a halogenated aromatic amide whose structural complexity presents a compelling case study for modern spectroscopic analysis. As a potential intermediate in the synthesis of pharmaceuticals and agrochemicals, unambiguous characterization is paramount. This guide provides a senior application scientist's perspective on the comprehensive analysis of this molecule, focusing on the central role of ¹H NMR spectroscopy. We will dissect the predicted ¹H NMR spectrum, explaining the causal effects of the molecule's unique substitution pattern on chemical shifts and coupling constants. Furthermore, this guide will objectively compare the insights gained from ¹H NMR with those from complementary techniques such as ¹⁹F NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, providing a holistic analytical workflow for researchers in synthetic chemistry and drug development.

Part 1: Core Analysis via ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for most organic molecules. For this compound, it provides critical information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Spectrum: Signal Assignment and Rationale

Due to the molecule's specific substitution, a detailed analysis of the aromatic region is required, paying close attention to heteronuclear (¹H-¹⁹F) coupling.

  • Pivalamide Protons (t-Bu): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C single bonds. This results in a single, sharp signal (singlet) with a large integration value (9H). Its chemical shift is expected in the upfield region, typically around δ 1.2-1.4 ppm , characteristic of aliphatic protons shielded from deshielding groups.[1][2]

  • Amide Proton (-NH-): The amide proton signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and variable rates of chemical exchange.[3] Its chemical shift is highly dependent on solvent, concentration, and temperature, but for an N-aryl amide, it is typically found downfield, estimated here to be around δ 8.0-9.0 ppm . This assignment can be unequivocally confirmed by a D₂O exchange experiment, wherein the -NH proton is replaced by deuterium, causing its signal to disappear from the spectrum.[4]

  • Aromatic Protons (Ar-H): The aromatic ring contains two non-equivalent protons, H-3 and H-5. Their chemical shifts and multiplicities are dictated by the electronic effects of the substituents and their coupling to each other and to the adjacent fluorine atoms. The bromine and fluorine atoms are strongly electron-withdrawing, which deshields the aromatic protons, shifting them downfield.[5][6]

    • Proton H-3: This proton is flanked by a bromine atom and a fluorine atom. It will be coupled to H-5 (meta-coupling) and two fluorine nuclei (F-4 and F-6).

      • Meta ¹H-¹H coupling (⁴JH3-H5) is typically small, around 2-3 Hz.[7]

      • Ortho ¹H-¹⁹F coupling (³JH3-F4) is significant, typically in the range of 7-10 Hz.[8]

      • Para ¹H-¹⁹F coupling (⁵JH3-F6) is generally smaller, around 0-3 Hz.

      • The resulting signal for H-3 is predicted to be a doublet of doublets (dd) or a more complex multiplet around δ 7.2-7.4 ppm .

    • Proton H-5: This proton is situated between two fluorine atoms.

      • It experiences meta ¹H-¹H coupling to H-3 (⁴JH5-H3) of 2-3 Hz.

      • It has two distinct ortho ¹H-¹⁹F couplings: a larger one to F-6 (³JH5-F6, ~7-10 Hz) and a smaller one to F-4 (³JH5-F4, ~5-8 Hz).

      • This will result in a complex signal, likely a triplet of doublets (td) or a doublet of doublet of doubleaments (ddd) , appearing further downfield than H-3 due to the influence of two adjacent fluorine atoms, predicted around δ 7.5-7.7 ppm .

The molecular structure and key proton designations are shown below.

Caption: Structure of this compound.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR data for the target compound, assuming acquisition in CDCl₃ at 400 MHz.

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant(s) (J, Hz)
-C(CH ₃)₃ (t-Bu)1.359Hs (singlet)-
Ar-H 37.251Hdd (doublet of doublets)³JH3-F4 ≈ 8.0, ⁴JH3-H5 ≈ 2.5
Ar-H 57.601Htd (triplet of doublets)³JH5-F6 ≈ ³JH5-F4 ≈ 8.0, ⁴JH5-H3 ≈ 2.5
NH 8.501Hbr s (broad singlet)-
Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol is crucial for obtaining reproducible and high-quality data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a 30-45° pulse angle to ensure adequate relaxation between scans without saturating the signals.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Use an acquisition time of at least 3-4 seconds and a relaxation delay of 2-5 seconds.

    • Co-add 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals and determine the relative proton ratios.

    • Analyze the peak multiplicities and measure the coupling constants.

Part 2: Comparison with Alternative Spectroscopic Techniques

While ¹H NMR is highly informative, a multi-technique approach is essential for complete and irrefutable characterization.

¹⁹F NMR Spectroscopy: A Crucial Complement

For any fluorinated compound, ¹⁹F NMR is an indispensable tool.[8]

  • Information Provided: It directly observes the fluorine nuclei. For this molecule, two distinct signals are expected for F-4 and F-6, as they are in different chemical environments. The spectrum will be a pair of doublets, arising from coupling to each other (⁴JF-F) and further splitting from coupling to the aromatic protons.

  • Advantages: ¹⁹F NMR offers a very wide chemical shift range and high sensitivity (¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio). This makes it excellent for detecting fluorine-containing impurities that might be invisible in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
  • Information Provided: ¹³C NMR reveals the number of unique carbon environments. For this molecule, 11 distinct carbon signals are expected (5 aromatic, 1 amide C=O, 1 quaternary C, 1 methyl C from the pivaloyl group, and 3 from the phenyl ring attached to Br and F). C-F coupling will also be observable, providing further structural confirmation.[9][10]

  • Advantages & Limitations: It confirms the carbon framework of the molecule. However, it has much lower sensitivity than ¹H NMR due to the low natural abundance of ¹³C (1.1%). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often necessary to distinguish between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS): The Definitive Molecular Weight
  • Information Provided: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₁BrF₂NO).

  • Advantages: A key advantage is the ability to observe the characteristic isotopic pattern of bromine. Due to the nearly equal natural abundance of its two isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of roughly equal intensity, providing definitive evidence for the presence of a single bromine atom.

Infrared (IR) Spectroscopy: Rapid Functional Group ID
  • Information Provided: IR spectroscopy identifies key functional groups based on their vibrational frequencies.

  • Key Peaks:

    • ~3300 cm⁻¹: N-H stretch of the secondary amide.

    • ~1680 cm⁻¹: C=O stretch (Amide I band), a strong and sharp absorption.

    • ~1540 cm⁻¹: N-H bend (Amide II band).

    • ~1200-1000 cm⁻¹: C-F stretching vibrations.

Summary Comparison of Analytical Techniques
TechniqueInformation ProvidedSensitivityStrengths for this MoleculeLimitations
¹H NMR Proton environments, connectivity (H-H, H-F coupling), relative stoichiometryHighDetailed analysis of aromatic substitution pattern; confirms pivaloyl groupSignal overlap possible; NH peak can be broad and variable
¹⁹F NMR Fluorine environments, F-F and F-H coupling patternsVery HighUnambiguous confirmation of fluorine atoms and their environment; impurity detectionRequires a multinuclear spectrometer
¹³C NMR Carbon skeleton, number of unique carbonsLowConfirms all carbon atoms in the structure; C-F coupling provides extra dataLong acquisition times; requires more sample
Mass Spec. Molecular weight, molecular formula (HRMS), fragmentationVery HighConfirms molecular formula; bromine isotopic pattern is definitive proofProvides no information on atom connectivity (isomerism)
IR Spec. Presence of functional groups (amide, C-F)MediumFast, simple confirmation of amide functional groupProvides limited information on the overall molecular structure

Part 3: An Integrated Analytical Workflow

For a new batch or a novel compound, a logical sequence of experiments ensures both efficiency and accuracy. The choice of the next experiment is guided by the results of the previous one.

Workflow cluster_0 Initial Characterization cluster_1 Core Structural Elucidation cluster_2 Confirmation & Purity IR IR Spectroscopy MS Mass Spectrometry (LRMS/HRMS) IR->MS Functional Groups OK? H1_NMR 1H NMR MS->H1_NMR Correct Mass & Br Pattern? F19_NMR 19F NMR H1_NMR->F19_NMR Proton Skeleton Matches? C13_NMR 13C NMR & DEPT F19_NMR->C13_NMR Fluorine Environment Matches? Purity Purity Analysis (HPLC/LC-MS) C13_NMR->Purity Full Skeleton Matches? Confirm Unambiguous Structure Confirmed Purity->Confirm Purity ≥ 95%?

Caption: Integrated workflow for the structural verification of the target molecule.

This workflow begins with rapid techniques (IR, MS) to confirm the presence of key features and the correct molecular weight. It then moves to the core NMR techniques for detailed structural mapping. The process culminates in purity analysis, which is essential for any compound intended for further use.

The analysis of this compound serves as an excellent model for the modern analytical challenges faced by synthetic chemists. While ¹H NMR spectroscopy provides the most detailed initial picture of the molecular structure, its true power is realized when its data is critically evaluated in the context of other techniques. The complex splitting patterns in the aromatic region, driven by both homonuclear and heteronuclear couplings, demand careful interpretation. By integrating insights from ¹⁹F NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, researchers can build a self-validating dataset that confirms the structure with the highest degree of confidence, ensuring the integrity of their scientific endeavors.

References

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. (n.d.).
  • PIVALAMIDE(754-10-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Trimethylacetamide | C5H11NO | CID 12957. (n.d.). PubChem.
  • Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. (2020). DergiPark.
  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (2013). PubMed.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • How to Analyze Chemical Shift in the Arom
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.
  • ¹H NMR Spectroscopy. (n.d.). University of Calgary.
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.

Sources

13C NMR and 19F NMR data for N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of N-(2-Bromo-4,6-difluorophenyl)pivalamide , focusing on the structural elucidation via 13C and 19F NMR spectroscopy.

As specific spectral data for this exact amide is often proprietary, this guide synthesizes experimental data from the precursor (2-bromo-4,6-difluoroaniline ) and established substituent chemical shift (SCS) principles to provide a high-fidelity predictive baseline. This approach allows researchers to validate their synthesis and distinguish the product from potential regioisomers.

Executive Summary & Strategic Utility

This compound is a sterically congested, halogenated amide often utilized as an intermediate in the synthesis of kinase inhibitors or agrochemicals. The presence of the bulky tert-butyl group (pivaloyl) and the specific halogenation pattern (2-Br, 4,6-F2) creates a unique electronic environment.

Why 19F and 13C NMR? While 1H NMR is standard, it often fails to resolve the regiochemistry of poly-halogenated aromatics due to overlapping multiplets and "invisible" quaternary carbons.

  • 19F NMR is the superior "performance alternative" for rapid purity checks, offering a clean baseline without solvent interference.

  • 13C NMR provides definitive proof of the carbonyl insertion and the integrity of the aromatic ring via C-F coupling patterns.

Comparison of Analytical Alternatives
Feature1H NMR (Standard)19F NMR (Recommended)13C NMR (Structural Confirmation)
Primary Utility Proton counting, alkyl group IDRegioisomer ID, Purity quantificationCarbon skeleton, C=O verification
Speed Fast (< 5 min)Fast (< 5 min)Slow (30+ min)
Resolution Moderate (H-F coupling complicates spectra)High (Distinct shifts for F4 vs F6)High (Distinct C-F splitting)
Solvent Interference High (DMSO/H2O peaks)NoneLow

Synthesis & Structural Logic

To understand the NMR data, one must understand the transformation from the aniline precursor. The acylation of the amine dramatically alters the shielding of the ortho-fluorine (F6).

Reaction Workflow & Signal Evolution

The following diagram illustrates the synthesis and the logical flow for assigning NMR signals based on electronic effects.

G Aniline Precursor: 2-Bromo-4,6-difluoroaniline (NH2 is donating) Product Product: N-(2-Br-4,6-F2-Ph)pivalamide (NH-COR is withdrawing) Aniline->Product Acylation Reagent + Pivaloyl Chloride (Base) Reagent->Product F6_Shift F6 (Ortho) Shift: Strong Downfield Shift (Loss of NH2 shielding) Product->F6_Shift 19F NMR F4_Shift F4 (Para) Shift: Minor Downfield Shift Product->F4_Shift 19F NMR CO_Signal New Signal: C=O (~177 ppm) t-Bu (~39/27 ppm) Product->CO_Signal 13C NMR

Figure 1: Synthesis workflow and expected spectroscopic shifts upon conversion of aniline to pivalamide.

19F NMR Analysis (The "Fingerprint")

Experimental Expectation: The molecule possesses no axis of symmetry due to the 2-Bromo substituent. Therefore, F4 and F6 are chemically non-equivalent.

Predicted Chemical Shifts (vs. Aniline)
  • Reference: CFCl3 (0 ppm).[1] Negative values are upfield.

  • Solvent: DMSO-d6 (Recommended for solubility).

NucleusPositionPrecursor (Aniline)

[ppm]*
Product (Pivalamide)

[ppm] (Est.)
Explanation of Shift
F6 Ortho to N~ -115 to -120-110 to -115 Deshielding: The conversion of NH2 (strong donor) to Amide (weak withdrawer) removes electron density, shifting F6 downfield (less negative).
F4 Para to N~ -115 to -120-112 to -118 Minor Effect: F4 is further from the modification site. It remains distinct from F6 due to the meta-Br effect.

Note: In the free aniline, F4 and F6 are often very close in shift. The pivaloyl group induces a larger separation (anisochrony), making the product easier to identify than the starting material.

Coupling Patterns
  • F-F Coupling (

    
    ):  Small meta-coupling (~0-5 Hz).
    
  • H-F Coupling:

    • F4 will couple to H3 (ortho, ~9 Hz) and H5 (ortho, ~9 Hz).

    • F6 will couple to H5 (ortho, ~9 Hz) and H3 (para, ~2 Hz).

    • Result: Two distinct multiplets.

13C NMR Data & Assignment

Operational Mode: Proton-decoupled (


C{

H}) is standard. Key Diagnostic: Look for the "Triplet" or "Doublet of Doublets" patterns in the aromatic region due to C-F coupling.
Data Table (DMSO-d6)
Carbon TypeAssignmentChemical Shift (

)
Multiplicity (

)
Carbonyl C=O (Amide)176.0 - 178.0 Singlet (or weak coupling to F6)
Aromatic C-F C4 (C-F)155.0 - 160.0 Doublet (

Hz)
Aromatic C-F C6 (C-F)155.0 - 160.0 Doublet (

Hz)
Aromatic C-N C1 (C-N)125.0 - 130.0 Multiplet (coupled to F6 and F4)
Aromatic C-Br C2 (C-Br)110.0 - 115.0 Doublet (

Hz from F4/F6)
Aliphatic Quaternary C (

-Bu)
38.0 - 39.5 Singlet
Aliphatic Methyls (

-Bu)
26.5 - 27.5 Singlet (Intense)

Critical Verification Step: To confirm the regiochemistry (2-Br vs 3-Br), check the splitting of the C2 carbon. In the 2-Br isomer, C2 is meta to F4 and F6, leading to small couplings. If the Br were at position 3, the carbon carrying Br would be ortho to F4, resulting in a much larger coupling (~20 Hz).

Experimental Protocol (Self-Validating)

A. Sample Preparation[3][4][5]
  • Mass: Weigh 10-15 mg of the solid pivalamide.

  • Solvent: Add 0.6 mL DMSO-d6 .

    • Why DMSO? Amides often stack in CDCl3, causing broad lines. DMSO disrupts hydrogen bonding, sharpening the Amide NH and aromatic signals.

  • Filtration: Filter through a glass wool plug if any turbidity remains (undissolved salts from synthesis).

B. Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (25°C).

  • 19F NMR:

    • Range: -50 to -200 ppm.

    • Scans: 16 (Fluorine is 100% natural abundance, high sensitivity).

    • Tip: Run without proton decoupling first to see H-F splitting, then with decoupling (

      
      F{
      
      
      
      H}) to simplify the spectrum for integration.
  • 13C NMR:

    • Relaxation Delay (D1): Set to 2-3 seconds . The quaternary carbonyl and C-Br carbons relax slowly. Short D1 will suppress these peaks.

    • Scans: 512 - 1024 (Required for detecting the split C-F signals).

C. Troubleshooting (Purity Check)

If you observe a "ghost" set of peaks in the 19F spectrum (approx. 5-10% intensity):

  • Diagnosis: Rotamers. The bulky pivaloyl group and the ortho-substituents (Br, F) can restrict rotation around the N-C(carbonyl) bond.

  • Validation: Heat the NMR tube to 350 K. If the peaks coalesce into single sharp signals, they are rotamers, not impurities.

References

  • PubChem Compound Summary. "2-Bromo-4,6-difluoroaniline (Precursor Data)." National Center for Biotechnology Information. Accessed via PubChem CID 136285. Link

  • BenchChem. "Navigating the Spectroscopic Landscape of Difluoro Derivatives: 13C and 19F NMR Analysis." BenchChem Comparative Guides. Link

  • ChemicalBook. "2-Bromo-4,6-difluoroaniline 1H NMR Spectrum." ChemicalBook Spectral Database. Link

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (Standard text for F-NMR coupling constants).

Sources

High-Resolution Mass Spectrometry (HRMS) of N-(2-Bromo-4,6-difluorophenyl)pivalamide: Orbitrap vs. Q-TOF Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization and quantification of halogenated aromatic amides are critical workflows in modern drug metabolism and pharmacokinetics (DMPK) and agrochemical development. N-(2-Bromo-4,6-difluorophenyl)pivalamide (Formula: C₁₁H₁₂BrF₂NO) serves as an exceptional analytical model for evaluating High-Resolution Mass Spectrometry (HRMS) platforms. Its unique combination of a highly polarized amide bond, a negative mass defect from two fluorine atoms, and the distinct 1:1 isotopic signature of bromine demands rigorous analytical precision.

This guide provides an objective, data-driven comparison of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass analyzers for the analysis of this compound, detailing the causality behind ionization behaviors, fragmentation pathways, and instrument selection.

Mechanistic Profiling & Ionization Causality

To develop a robust HRMS method, one must first understand the gas-phase thermodynamics of the analyte.

Ionization Dynamics and Polarity Selection

The amide nitrogen in this compound is flanked by a bulky, electron-donating pivaloyl group and a highly electron-withdrawing 2-bromo-4,6-difluorophenyl ring.

  • Positive Ion Mode (ESI+/APCI+) : The electron-withdrawing halogens reduce the proton affinity of the amide nitrogen. However, protonation still readily occurs at the carbonyl oxygen, yielding a stable [M+H]⁺ ion at m/z 292.0143 (for the ⁷⁹Br isotopologue).

  • Negative Ion Mode (ESI-) : The strong inductive effect of the ortho-bromine and ortho/para-fluorine atoms significantly polarizes the amide N-H bond, increasing its acidity. Consequently, ESI in negative mode yields a robust [M-H]⁻ ion at m/z 289.9992. This pathway often provides superior signal-to-noise (S/N) ratios in complex biological matrices due to lower background interference [1].

The Isotopic Resolving Power Challenge

Bromine naturally occurs as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, creating a distinct doublet separated by ~1.998 Da. A critical challenge in complex matrices is resolving the ⁸¹Br isotopologue from the ¹³C₂-⁷⁹Br isotopologue.

  • Mass of[M(⁸¹Br)+H]⁺ = 294.0123 Da

  • Mass of[M(¹³C₂, ⁷⁹Br)+H]⁺ = 294.0210 Da

  • Mass Difference (Δm) = 0.0087 Da

To baseline-separate these isobaric species, the instrument requires a resolving power (


) of at least 33,577  at m/z 294. While both modern Q-TOF and Orbitrap systems can achieve this, their operational trade-offs dictate their optimal use cases [2].

Comparative Performance: Orbitrap vs. Q-TOF

When analyzing halogenated small molecules, the choice between Orbitrap and Q-TOF architectures hinges on the balance between mass resolution and acquisition speed [3].

Orbitrap (e.g., Q Exactive / Exploris series)

Orbitrap mass analyzers utilize Fourier transform detection of ions oscillating around a central spindle.

  • Advantages : Unparalleled resolving power (up to 240,000–500,000 FWHM). At a routine setting of 140,000 FWHM, the Orbitrap effortlessly resolves the ¹³C₂/⁸¹Br isobaric interference, ensuring absolute isotopic fidelity. Mass accuracy is typically <1 ppm with internal calibration.

  • Limitations : Resolving power in an Orbitrap is directly proportional to the transient acquisition time. High resolution requires longer scan times (e.g., 256 ms for 140,000 FWHM), which can result in insufficient data points across narrow UHPLC peaks (<3 seconds wide).

Q-TOF (e.g., Agilent 6500 series / Waters Xevo)

Q-TOF instruments accelerate ions through a flight tube, measuring the time it takes to reach the detector.

  • Advantages : Extremely fast acquisition rates (up to 50 Hz). This makes Q-TOF the premier choice for high-throughput UHPLC methods and Data-Independent Acquisition (DIA) workflows where rapid MS/MS sampling is required.

  • Limitations : Resolution is typically hardware-capped around 40,000–80,000 FWHM. While mathematically sufficient to resolve the bromine isotopic conflict, minor matrix fluctuations can broaden peaks, leading to partial isotopic overlap.

Table 1: Exact Mass and Isotopic Signatures
Species / FragmentFormulaExact Mass (⁷⁹Br)Exact Mass (⁸¹Br)
Neutral Molecule C₁₁H₁₂BrF₂NO291.0070 Da293.0050 Da
Protonated [M+H]⁺ C₁₁H₁₃BrF₂NO⁺292.0143 Da294.0123 Da
Deprotonated [M-H]⁻ C₁₁H₁₁BrF₂NO⁻289.9992 Da291.9972 Da
Acylium Cation C₅H₉O⁺85.0653 DaN/A (No Br)
Aniline Cation C₆H₅BrF₂N⁺207.9573 Da209.9553 Da
Table 2: Comparative Instrument Performance Metrics
MetricOrbitrap (High-Res Mode)Q-TOF (High-Res Mode)Impact on Pivalamide Analysis
Max Resolving Power > 240,000 (at m/z 200)~ 80,000 (at m/z 200)Orbitrap provides superior separation of matrix interferences.
Mass Accuracy < 1 ppm1 - 3 ppmBoth sufficient for unambiguous formula confirmation.
Acquisition Speed 3 - 12 Hz20 - 50 HzQ-TOF captures better peak shapes for sub-2 µm UHPLC.
Dynamic Range 4 - 5 orders of magnitude5 - 6 orders of magnitudeQ-TOF is highly robust for wide-concentration DMPK screening.

Fragmentation Pathways & Structural Elucidation

Collision-Induced Dissociation (CID) of this compound follows predictable, yet highly informative, even-electron fragmentation rules [4]. The dominant pathway is the cleavage of the amide (N-CO) bond. Depending on charge retention, this yields either the pivaloyl acylium cation (m/z 85.0653) or the protonated 2-bromo-4,6-difluoroaniline (m/z 207.9573). A secondary pathway involves the loss of isobutene (C₄H₈, 56.0626 Da) via alkyl cleavage, yielding an intermediate at m/z 235.9517.

Pathway M [M+H]+ m/z 292.0143 (79Br) F1 Acylium Cation m/z 85.0653 M->F1 N-CO Cleavage F2 Aniline Cation m/z 207.9573 M->F2 N-CO Cleavage (Charge on N) F3 Loss of Isobutene m/z 235.9517 M->F3 Alkyl Cleavage

Caption: HRMS collision-induced dissociation (CID) pathways for the protonated pivalamide.

Self-Validating Experimental Protocols

To ensure data integrity, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST) designed to verify both chromatographic integrity and mass analyzer calibration prior to sample acquisition.

Workflow A Sample Prep: Protein Precipitation B UHPLC Separation: C18, 1.7 µm A->B C Ionization: ESI- (Preferred) B->C D Mass Analyzer: Orbitrap vs Q-TOF C->D E Data Processing: Isotope & Fragment Analysis D->E

Caption: UHPLC-HRMS analytical workflow for halogenated pivalamide quantification.

Phase 1: System Suitability & Calibration
  • Mass Calibration : Perform external mass calibration. For Orbitrap, use standard positive/negative ion calibration mixtures to achieve <1 ppm accuracy. For Q-TOF, ensure the dual-spray lock mass solution is infused continuously to correct for thermal drift.

  • SST Injection : Inject 1 µL of a 10 ng/mL SST mixture containing the analyte and a matched stable isotope-labeled internal standard (SIL-IS, e.g., d₉-pivaloyl labeled).

  • Validation Gate : Proceed to batch analysis only if mass error is < 2 ppm, resolving power meets the target threshold, and the observed ⁷⁹Br/⁸¹Br isotopic ratio is within ±5% of the theoretical 1.02 ratio.

Phase 2: Sample Preparation (Matrix Extraction)
  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile containing 5 ng/mL SIL-IS to precipitate proteins.

  • Vortex aggressively for 2 minutes at 1000 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions, preventing solvent-induced peak broadening.

Phase 3: UHPLC Separation
  • Column : C18, 2.1 × 50 mm, 1.7 µm particle size, maintained at 40°C.

  • Mobile Phases : (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. (Note: For ESI- mode, substitute formic acid with 1 mM ammonium fluoride to enhance deprotonation efficiency).

  • Gradient : 0.0–0.5 min (5% B), 0.5–3.0 min (linear ramp to 95% B), 3.0–4.0 min (hold 95% B), 4.0–4.1 min (return to 5% B), 4.1–5.5 min (equilibration). Flow rate: 0.4 mL/min.

Phase 4: HRMS Acquisition Parameters
  • Orbitrap Settings : Full MS resolution at 70,000 (FWHM at m/z 200); AGC target 3e6; maximum injection time 100 ms. Data-dependent MS2 (dd-MS2) resolution at 17,500; Normalized Collision Energy (NCE) stepped at 25, 35, 45.

  • Q-TOF Settings : High-resolution mode (~40,000 FWHM). MS scan rate 5 spectra/s. Auto MS/MS mode with collision energy at 20 eV and 40 eV.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Advances URL:[Link]

  • Orbitrap Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: Molecules (MDPI) URL:[Link]

A Comparative Guide to the X-ray Crystallography of N-(2-Bromo-4,6-difluorophenyl)pivalamide and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the anticipated X-ray crystallography structure of N-(2-Bromo-4,6-difluorophenyl)pivalamide. While a definitive crystal structure for this specific compound is not publicly available, this document leverages experimental data from structurally similar halogenated phenylamides to offer researchers, scientists, and drug development professionals valuable insights into its likely solid-state properties. By examining the crystallographic data of closely related analogs, we can predict key structural features, understand the influence of substituent effects, and anticipate the intermolecular interactions that govern its crystal packing.

Introduction: The Significance of Halogenated Phenylamides

Halogenated phenylamides are a class of compounds of significant interest in medicinal chemistry and materials science. The presence and position of halogen atoms on the phenyl ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, halogens, particularly bromine and fluorine, are known to participate in a variety of intermolecular interactions, such as hydrogen bonds and halogen bonds, which play a crucial role in determining the crystal packing and, consequently, the solid-state properties of the material.

This compound combines the features of a sterically demanding tert-butyl group with a highly substituted phenyl ring containing both bromine and fluorine atoms. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for rational drug design and the development of new materials with tailored properties.

Synthesis and Crystallization Strategies

The synthesis of this compound would typically involve the acylation of 2-bromo-4,6-difluoroaniline with pivaloyl chloride.

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is often the most challenging step. For halogenated aromatic amides, several crystallization techniques can be employed:

  • Slow Evaporation: A straightforward method where a saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapors into the solution reduces the solubility of the compound, promoting gradual crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The choice of solvent is critical and often determined empirically. For compounds like this compound, solvents such as ethanol, dichloromethane, or mixtures containing hexane are often good starting points.[1]

X-ray Crystallography Workflow

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established workflow.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection (Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Structure Validation & Analysis F->G

Caption: A generalized workflow for determining a molecular structure using single-crystal X-ray crystallography.

Comparative Crystallographic Analysis

In the absence of a determined crystal structure for this compound, we can infer its likely structural characteristics by examining the crystallographic data of analogous compounds. The following table summarizes key crystallographic parameters for several related halogenated phenylamides.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
N-(2,4-Difluorophenyl)-2-fluorobenzamideC₁₃H₈F₃NOMonoclinicPnN-H···O hydrogen bonds, C-H···F interactions[2]
2-Bromo-N-(4-bromophenyl)acetamideC₈H₇Br₂NOMonoclinicP2₁/nN-H···O hydrogen bonds[3]
N-(4-Bromophenyl)acetamideC₈H₈BrNOMonoclinicP2₁/cN-H···O hydrogen bonds, C-H···π interactions
N-(perfluorophenyl)isonicotinamideC₁₂H₅F₅N₂OTriclinicP1N-H···N hydrogen bonds, π-π stacking[1]

Key Structural Insights from Analogs:

  • Molecular Conformation: The conformation of the amide linkage is a critical feature. In many phenylamides, the plane of the amide group is twisted with respect to the phenyl ring to minimize steric hindrance. For instance, in N-(2,4-Difluorophenyl)-2-fluorobenzamide, the amide group plane is oriented at approximately 23 degrees from the aromatic rings.[2] Given the presence of a bulky ortho-bromo substituent and a pivaloyl group in our target molecule, a significant dihedral angle between the phenyl ring and the amide plane is expected. The pivaloyl group itself has multiple rotational degrees of freedom, and its conformation will likely be influenced by both intramolecular steric effects and intermolecular packing forces.[4]

  • Intermolecular Interactions:

    • Hydrogen Bonding: The N-H group of the amide is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. Therefore, it is highly probable that the crystal structure of this compound will be dominated by N-H···O hydrogen bonds, likely forming chains or dimeric motifs. This is a common feature in the crystal structures of primary and secondary amides.[3]

    • Halogen Bonding: The bromine atom at the ortho-position is a potential halogen bond donor. Halogen bonding, where a halogen atom acts as an electrophilic species and interacts with a nucleophile, is an increasingly recognized force in crystal engineering.[5] It is plausible that C-Br···O or C-Br···F interactions could play a role in the crystal packing. The strength and geometry of these interactions are influenced by the electronic nature of the substituents on the phenyl ring.

    • Other Interactions: Weak C-H···F and C-H···π interactions are also likely to contribute to the overall stability of the crystal lattice, as observed in related structures.[2] The presence of multiple fluorine atoms provides several potential hydrogen bond acceptors. π-π stacking interactions between the aromatic rings of adjacent molecules may also be present, although the steric bulk of the pivaloyl group might hinder close packing.

Predicted Structural Features of this compound

Based on the analysis of structurally related compounds, we can predict the following features for the crystal structure of this compound:

  • Crystal System and Space Group: Monoclinic or triclinic crystal systems are common for such molecules, with centrosymmetric space groups like P2₁/c or P1 being frequently observed.

  • Molecular Conformation: A non-planar conformation is expected, with a significant twist between the difluorobromophenyl ring and the pivalamide group due to steric hindrance from the ortho-bromo substituent and the bulky tert-butyl group.

  • Dominant Intermolecular Interactions: A network of intermolecular N-H···O hydrogen bonds is anticipated to be the primary organizing force in the crystal lattice.

  • Secondary Interactions: The presence of C-Br···O/F halogen bonds, as well as weaker C-H···F and potentially π-π stacking interactions, is likely to contribute to the stability of the crystal packing. The interplay of these weaker interactions will ultimately determine the final three-dimensional arrangement.

The following diagram illustrates the potential intermolecular interactions that could be observed in the crystal structure of the target compound.

Predicted Intermolecular Interactions Figure 2: Potential Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A This compound B This compound A->B N-H···O Hydrogen Bond A->B C-Br···O Halogen Bond A->B C-H···F Interaction

Caption: A schematic representation of the plausible intermolecular interactions in the crystal lattice.

Conclusion

While the definitive crystal structure of this compound remains to be determined experimentally, a comparative analysis of structurally related halogenated phenylamides provides a robust framework for predicting its key solid-state features. The interplay between strong N-H···O hydrogen bonds and weaker, yet significant, halogen bonds and other van der Waals interactions will likely dictate the molecular conformation and crystal packing. This predictive approach is invaluable for researchers in the fields of drug design and materials science, enabling a more informed strategy for the synthesis and crystallization of novel compounds with desired properties. The experimental determination of this structure would be a valuable addition to the Cambridge Structural Database and would allow for a more detailed understanding of the subtle interplay of non-covalent interactions in this class of molecules.

References

  • Saha, A., et al. (2024). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Acta Crystallographica Section E: Crystallographic Communications, E80, 193-197. Available at: [Link]

  • Lee, S. H., et al. (2022). Conformational Structures of Neutral and Cationic Pivaldehyde Revealed by IR-Resonant VUV-MATI Mass Spectroscopy. International Journal of Molecular Sciences, 23(23), 14899. Available at: [Link]

  • Borowiecka, O., et al. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. Molecules, 26(10), 2946. Available at: [Link]

  • Gallagher, J. F., & Hehir, N. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1782. Available at: [Link]

  • Capdevila-Cortada, M., & Juan, J. N. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 17(22), 4237-4248. Available at: [Link]

  • Gallagher, J. F., & Hehir, N. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. DCU DORAS. Available at: [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1923. Available at: [Link]

  • Fun, H.-K., et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o519. Available at: [Link]

  • Kubicki, M. (2004). Structural phase transitions, and Br...N and Br...Br interactions in 1-phenyl-2-methyl-4-nitro-5-bromoimidazole. Acta Crystallographica Section B: Structural Science, 60(3), 311-319. Available at: [Link]

  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(3), o461. Available at: [Link]

Sources

Reactivity comparison of N-(2-Bromo-4,6-difluorophenyl)pivalamide vs non-fluorinated analogs

[1][2]

Executive Summary

N-(2-Bromo-4,6-difluorophenyl)pivalamide represents a specialized scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and agrochemicals where the 2,4,6-substitution pattern is critical for atropisomerism and metabolic stability.[1][2]

This guide compares the reactivity of this fluorinated scaffold against its non-fluorinated analog (N-(2-bromophenyl)pivalamide).[1][2] The introduction of two fluorine atoms at the 4- and 6-positions, combined with a bulky pivaloyl group, fundamentally alters the electronic landscape and steric accessibility of the molecule.

Key Takeaways:

  • Oxidative Addition: The electron-deficient ring significantly accelerates oxidative addition to Pd(0), making the fluorinated analog a more reactive electrophile in cross-coupling, provided the steric bulk is managed.[2]

  • Acidity & C-H Activation: The N-H proton is significantly more acidic (pKa shift ~3-4 units), enhancing its ability to act as a directing group (DG) for C-H activation, specifically via the "Ortho-Fluorine Effect."[1][2]

  • Conformation: The ortho-fluorine and ortho-bromo substituents force the amide into a perpendicular conformation relative to the ring, decoupling resonance and increasing the electrophilicity of the amide carbonyl.

Structural & Electronic Profiling

The reactivity differences stem from two competing factors: Electronic Activation (Fluorine) vs. Steric Inhibition (Pivaloyl + Ortho-substituents).[1][2]

FeatureFluorinated Scaffold (Target)Non-Fluorinated Analog (Control)Impact on Reactivity
Electronic Nature Highly Electron Deficient (

-acidic)
Electron Neutral/RichFluorinated ring is more susceptible to Nucleophilic Aromatic Substitution (

) and faster Oxidative Addition.[1][2]
Steric Environment High: 2-Br, 6-F, and N-Pivaloyl clash.[1]Moderate: Only 2-Br and N-Pivaloyl.[1]The fluorinated analog adopts a highly twisted conformation, reducing conjugation between N-lone pair and aryl ring.
Amide Acidity High (N-H pKa

12-14)
Moderate (N-H pKa

16-17)
Facile deprotonation in the fluorinated analog allows for base-mediated pathways at lower temperatures.[1][2]
Solubility High lipophilicity (LogP increased)Moderate lipophilicityFluorinated analog shows better solubility in non-polar solvents (DCM, Toluene) but may aggregate.[2]

Experimental Protocols & Reactivity

Synthesis of the Scaffold

Objective: Efficient acylation of the electron-poor 2-bromo-4,6-difluoroaniline.[1] Note: Electron-poor anilines are poor nucleophiles.[1] Standard Schotten-Baumann conditions often fail.[1] High-temperature conditions or strong bases are required.[1]

Optimized Protocol:

  • Reagents: 2-Bromo-4,6-difluoroaniline (1.0 equiv), Pivaloyl Chloride (1.2 equiv), Pyridine (1.5 equiv), DMAP (0.1 equiv).[1][2]

  • Solvent: Anhydrous DCM (0.2 M).

  • Procedure:

    • Cool amine/pyridine/DMAP solution to 0°C.

    • Add Pivaloyl chloride dropwise (exothermic).[2]

    • Critical Step: Warm to reflux (40°C) for 4 hours. The non-fluorinated analog reacts instantly at RT; the fluorinated analog requires thermal energy to overcome the nucleophilicity deficit.

  • Workup: Acid wash (1M HCl) is essential to remove unreacted aniline.[2]

Comparative Reactivity: Suzuki-Miyaura Coupling

Hypothesis: The electron-poor C-Br bond in the fluorinated analog undergoes faster oxidative addition but slower transmetallation due to sterics.[1]

Recommended System: Pd(OAc)

12
  • Why? Buchwald biaryl phosphine ligands are required to form a "pocket" that accommodates the bulky 2,6-disubstituted aryl halide.

Data Comparison (Representative):

ParameterFluorinated SubstrateNon-Fluorinated SubstrateMechanistic Insight
Catalyst Loading 1-2 mol%0.5-1 mol%Fluorinated substrate requires higher loading to sustain the cycle against steric retardation.[1]
Time to Conversion < 2 hours (Fast Ox.[2] Add.)4-6 hoursElectron-withdrawal activates the C-Br bond.[1]
By-product Profile Protodebromination (if water present)HomocouplingThe activated aryl-Pd species is unstable; requires anhydrous conditions to prevent reduction.[1][2]
Comparative Reactivity: C-H Activation

Mechanism: The pivalamide acts as a Directing Group (DG).[2]

  • Non-Fluorinated: Directs Pd to the ortho position (C-6).

  • Fluorinated: The ortho positions are blocked (Br and F).[2] The reactivity shifts to the meta position or facilitates "Ortho-Fluorine Directed" metalation if the pivalamide is removed. However, with the pivalamide intact, the acidity of the N-H allows for the formation of anionic N-Pd species that are highly active.

Visualizing the Reactivity Logic

The following diagram maps the decision logic for selecting reaction conditions based on the specific properties of the fluorinated scaffold.

ReactivityMapSubstrateThis compoundProp_ElecElectronic: e- Deficient RingSubstrate->Prop_ElecProp_StericSteric: 2,6-Disubstitution + tBuSubstrate->Prop_StericPath_CouplingPathway A: Cross-Coupling (Suzuki/Buchwald)Prop_Elec->Path_CouplingActivates C-BrPath_CHPathway B: C-H ActivationProp_Elec->Path_CHIncreases AcidityProp_Steric->Path_CouplingHinders ApproachOutcome_OxAddFast Oxidative Addition(Activated C-Br)Path_Coupling->Outcome_OxAddOutcome_TransmetSlow Transmetallation(Steric Clash)Path_Coupling->Outcome_TransmetOutcome_AcidHigh N-H Acidity(Facile Deprotonation)Path_CH->Outcome_AcidSol_LigandSolution: Use Bulky, e- Rich Ligands(X-Phos, S-Phos)Outcome_OxAdd->Sol_LigandOutcome_Transmet->Sol_Ligand

Caption: Logic flow demonstrating how the electronic and steric features of the fluorinated scaffold dictate the necessity for specialized ligands in cross-coupling and exploit N-H acidity in C-H activation.

Troubleshooting & Optimization Guide

When transitioning from non-fluorinated to fluorinated analogs, standard protocols often fail. Use this troubleshooting matrix:

ObservationProbable CauseSolution
Low Yield in Acylation Nucleophile (Aniline) is too weak due to F-withdrawal.[1][2]Switch to NaH/THF conditions to generate the anilide anion before adding Pivaloyl Chloride.
Stalled Suzuki Coupling Pd-center is congested; Transmetallation is blocked.Switch base to K

PO

(anhydrous) and use n-Butanol/Toluene mixtures to improve solubility and anion exchange.[1][2]
Hydrolysis of Amide Electron-poor ring makes the carbonyl highly electrophilic.Avoid strong aqueous bases (NaOH) at high temps.[2] Use Cs

CO

or mild organic bases.

References

  • Molander, G. A., & Fumagalli, T. (2006).[2][3] Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Journal of Organic Chemistry. Link[1][2]

    • Context: Establishes protocols for coupling electron-deficient aryl halides.
  • Korenaga, T. (2014).[2][4] Fluorine Effect on the Reactivity of Transition Metal Catalysts. Journal of Fluorine Chemistry.

    • Context: Explains the electronic influence of fluorine on oxidative addition r
  • Lafrance, M., & Fagnou, K. (2006).[2] Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle. Journal of the American Chemical Society. Link[1][2]

    • Context: Foundational work on pivalamide directing groups and the role of acidity in C-H activation (the "Concerted Metallation-Deprotonation" mechanism).[2]

  • Clot, E., et al. (2011).[2] The Ortho-Fluorine Effect in C-H Activation. Chemical Science.

    • Context: Mechanistic detailing of how ortho-fluorine stabilizes metal-arene intermedi

Decoding the Molecular Blueprint: A Comparative Guide to the IR Spectroscopy of N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. N-(2-Bromo-4,6-difluorophenyl)pivalamide, a halogenated aromatic amide, presents a compelling case for the application of robust analytical techniques. Its multifaceted structure, featuring a substituted aromatic ring and an amide linkage, offers a rich tapestry of vibrational modes that can be interrogated by Infrared (IR) spectroscopy. This guide provides an in-depth, theoretical analysis of the characteristic IR absorption peaks of this molecule. Furthermore, it objectively compares the utility of IR spectroscopy with other common analytical methods, offering a holistic perspective for researchers in the field.

The Vibrational Signature: Predicting the IR Spectrum

Infrared spectroscopy probes the vibrational transitions of molecules, providing a unique "fingerprint" based on the functional groups present.[1] While an experimental spectrum for this compound is not publicly available, we can predict its key absorption bands with a high degree of confidence by dissecting its molecular architecture.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

A systematic analysis of the expected IR peaks is presented below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and Comparative Insights
Amide N-H Stretch3350 - 3180MediumAs a secondary amide, a single, relatively sharp peak is expected in this region.[2] This is a key diagnostic peak that distinguishes it from primary amines (two peaks) and tertiary amides (no peak).[3] Its position can be influenced by hydrogen bonding.
Aliphatic C-H (Pivaloyl) Stretch3000 - 2850Medium to StrongThe tert-butyl group will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹.[4][5]
Aromatic C-H Stretch3100 - 3000Weak to MediumThe C-H bond on the disubstituted aromatic ring will produce stretching absorptions at wavenumbers slightly higher than their aliphatic counterparts.[4][6]
Amide C=O (Amide I) Stretch1680 - 1630StrongThis is typically one of the strongest and most prominent peaks in the spectrum.[7][8] Its exact position can be influenced by electronic effects of the aromatic ring and hydrogen bonding.
Amide N-H Bend (Amide II) Bend1550 - 1510MediumThis peak arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides.[9]
Aromatic C=C Stretch1600 - 1450Medium to WeakThe aromatic ring will exhibit several bands in this region due to C=C bond stretching vibrations.[4]
Aliphatic C-H (Pivaloyl) Bend1470 - 1365MediumThe scissoring and bending vibrations of the methyl groups in the pivaloyl moiety will appear in this region.[6]
Aromatic C-F Stretch1250 - 1000StrongThe C-F bonds are expected to produce strong absorptions in the fingerprint region. For ortho-, meta-, and para-fluoroanilides, these bands have been observed around 1193 cm⁻¹, 1144 cm⁻¹, and 1210 cm⁻¹ respectively.[10] Given the substitution pattern, multiple strong bands are anticipated.
Aromatic C-Br Stretch690 - 515Medium to StrongThe C-Br stretching vibration will appear at lower wavenumbers due to the larger mass of the bromine atom.[4] This peak resides in the lower frequency end of the fingerprint region.

A Comparative Perspective: IR Spectroscopy versus Other Analytical Techniques

While IR spectroscopy is a powerful tool for functional group identification, a comprehensive structural elucidation often necessitates a multi-technique approach. Here, we compare its utility with other common analytical methods for the characterization of this compound.

Analytical Technique Information Provided Strengths for this Molecule Limitations for this Molecule
Infrared (IR) Spectroscopy Functional group identification.Rapid and non-destructive. Provides clear evidence for the amide linkage (N-H and C=O stretches), aromaticity, and the presence of C-F and C-Br bonds.Provides limited information on the connectivity of atoms and stereochemistry. Complex fingerprint region can be difficult to interpret fully.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed information on the carbon-hydrogen framework, connectivity, and the electronic environment of atoms.Unambiguously determines the substitution pattern on the aromatic ring through analysis of coupling constants and chemical shifts. ¹⁹F NMR is particularly powerful for confirming the presence and environment of the fluorine atoms. Provides a definitive structural proof.Requires larger sample quantities than IR and is a more time-consuming experiment.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) would be a clear indicator of its presence. Fragmentation analysis can help to confirm the different parts of the molecule.Does not provide information on the specific arrangement of atoms (isomers).
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.Provides the absolute, unambiguous structure of the molecule, including bond lengths and angles.[11][12]Requires a single crystal of suitable quality, which can be challenging to grow. The determined structure is that of the solid state, which may differ from the solution-state conformation.

Experimental Workflow: A Theoretical Approach

For a researcher tasked with confirming the identity and purity of a synthesized batch of this compound, a logical analytical workflow would be as follows:

G cluster_0 Synthesis and Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Further Characterization (Optional) Synthesis Synthesis of this compound TLC Thin Layer Chromatography (TLC) - Purity Check Synthesis->TLC MeltingPoint Melting Point Determination - Purity and Identity TLC->MeltingPoint IR IR Spectroscopy - Functional Group Confirmation MeltingPoint->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Definitive Structure Elucidation IR->NMR MS Mass Spectrometry - Molecular Weight and Formula NMR->MS Xray X-ray Crystallography - Absolute Structure (if crystalline) MS->Xray Elemental Elemental Analysis - Elemental Composition Confirmation MS->Elemental

Caption: A typical experimental workflow for the characterization of a synthesized organic compound.

Conclusion

Infrared spectroscopy serves as an invaluable first-pass analytical technique for the structural characterization of this compound. Its ability to rapidly confirm the presence of key functional groups—most notably the secondary amide, the aromatic ring, and the carbon-halogen bonds—makes it an efficient and cost-effective tool in the synthetic chemist's arsenal. However, for an unambiguous determination of the intricate substitution pattern and overall molecular architecture, a synergistic approach employing NMR spectroscopy and mass spectrometry is indispensable. For absolute structural proof in the solid state, X-ray crystallography remains the gold standard. The judicious application of these complementary techniques, guided by a clear understanding of their respective strengths and limitations, is the hallmark of rigorous scientific investigation in the field of drug development and chemical research.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Master Organic Chemistry. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). N-(4-Bromo-2-methylphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1278. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry and Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1842. Retrieved from [Link]

  • Li, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8563–8569. Retrieved from [Link]

  • SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm, 18(3), 441-451. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pivalamide, N-methyl-N-(2-benzoylphenyl)-. PubChem. Retrieved from [Link]

  • Stanciu, I. (2025). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development, 10(6), 41-44. Retrieved from [Link]

  • Palomar College. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Virtanen, P. O. I., & Ruostesuo, P. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Acta Chemica Scandinavica, 19, 2407-2413. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative Yields of N-(2-Bromo-4,6-difluorophenyl)pivalamide Synthesis Routes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The synthesis of N-(2-Bromo-4,6-difluorophenyl)pivalamide presents a classic "double-hindrance" challenge in organic chemistry. The coupling of 2-bromo-4,6-difluoroaniline with a pivaloyl donor requires overcoming both severe steric shielding and profound electronic deactivation. This guide objectively compares three distinct synthetic methodologies—DMAP-catalyzed acylation, NaH-promoted anion acylation, and T3P-mediated coupling—evaluating their thermodynamic driving forces, overall yields, and scalability for pharmaceutical development.

Mechanistic Challenges: The "Double Hindrance" Problem

To understand the causality behind the experimental choices in synthesizing this specific amide, we must analyze the structural impediments of the substrates:

  • Electronic Deactivation: The aniline nitrogen's lone pair is heavily delocalized into the aromatic ring, a pull exacerbated by the strong inductive electron-withdrawing effects of the two fluorine atoms and the bromine atom. This renders 2-bromo-4,6-difluoroaniline an exceptionally poor nucleophile.

  • Steric Shielding: The ortho-bromo and ortho-fluoro substituents create a tight steric pocket around the amine. Simultaneously, the pivaloyl group (a tert-butyl moiety) is highly bulky. Attempting to push these two hindered centers together introduces massive transition-state strain[1].

Standard coupling conditions (e.g., simple stirring with triethylamine) typically fail or stall at <20% conversion. To drive this reaction to completion, the methodology must either hyper-activate the electrophile or fundamentally alter the nucleophilicity of the aniline.

G Start 2-Bromo-4,6-difluoroaniline + Pivaloyl Source R1 Route A: PivCl + DMAP/TEA (Hyper-activated Electrophile) Start->R1 DCM, 40°C R2 Route B: NaH + PivCl (Anion Acylation) Start->R2 THF, 0°C to 25°C R3 Route C: PivOH + T3P (Direct Coupling) Start->R3 EtOAc, 80°C Yield1 Yield: 65-70% Moderate Conditions R1->Yield1 Yield2 Yield: 90-95% Requires Anhydrous/Inert R2->Yield2 Yield3 Yield: 75-80% Low Toxicity/Scalable R3->Yield3

Caption: Workflow comparing three distinct synthetic routes for this compound.

Comparative Route Analysis

Route A: DMAP-Catalyzed Acylation (Standard)

This route utilizes pivaloyl chloride with triethylamine (TEA) as an acid scavenger and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate . While this increases the electrophilicity of the acyl carbon, the extreme steric bulk of the tert-butyl group still limits the rate of attack by the deactivated aniline. Prolonged heating is required, and yields plateau due to competing hydrolysis of the acylpyridinium species.

Route B: Base-Promoted Anion Acylation (High Yield)

Rather than activating the electrophile, this route activates the nucleophile. By treating 2-bromo-4,6-difluoroaniline with a strong base like Sodium Hydride (NaH), the amine is deprotonated to form a sodium anilide salt. This transforms a neutral, deactivated amine into a highly reactive, negatively charged nucleophile. The thermodynamic driving force of this anion attacking the pivaloyl chloride easily overcomes the steric barriers, resulting in near-quantitative yields.

Mechanism A Aniline Substrate (Poor Nucleophile) B Deprotonation (NaH) - H2 gas A->B C Anilide Anion (Strong Nucleophile) B->C D Nucleophilic Attack on Pivaloyl Chloride C->D E Product Formation (- NaCl) D->E

Caption: Mechanistic pathway of base-promoted anion acylation overcoming steric hindrance.

Route C: T3P-Mediated Coupling (Process/Scalable)

Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates pivalic acid to form a reactive mixed anhydride. T3P is highly favored in process chemistry because it generates water-soluble byproducts, avoiding the toxic and difficult-to-remove byproducts of traditional coupling agents (like DCC or EDC) . While yields are slightly lower than the NaH route, the safety profile and ease of workup make it superior for large-scale manufacturing.

Quantitative Data Comparison

MetricRoute A: DMAP CatalysisRoute B: NaH Anion AcylationRoute C: T3P Coupling
Acylating Agent Pivaloyl ChloridePivaloyl ChloridePivalic Acid
Typical Yield 65 - 70%90 - 95%75 - 80%
Reaction Time 24 - 48 hours2 - 4 hours12 - 16 hours
Temperature 40°C (Reflux in DCM)0°C to 25°C80°C (Reflux in EtOAc)
Scalability Moderate (Slow kinetics)Low (NaH safety hazards)High (Green chemistry)
E-Factor (Waste) High (Excess reagents)Moderate (Salts)Low (Water-soluble waste)

Step-by-Step Experimental Methodologies

Note: All protocols below are designed as self-validating systems. In-process controls (IPC) and specific workup rationales are embedded to ensure reproducibility and high-purity isolation.

Protocol A: DMAP-Catalyzed Acylation
  • Initialization: In an oven-dried round-bottom flask under nitrogen, dissolve 2-bromo-4,6-difluoroaniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add triethylamine (TEA, 2.5 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq). Stir for 5 minutes.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add pivaloyl chloride (1.5 eq) over 15 minutes to control the exothermic formation of the acylpyridinium intermediate.

  • Reaction Propagation: Attach a reflux condenser and heat the reaction to 40°C.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is deemed complete when the aniline spot (Rf ~0.6) stabilizes and the product spot (Rf ~0.4) ceases to grow (typically 24-48 hours).

  • Workup & Causality: Dilute with DCM. Wash sequentially with 1M HCl (x2) to completely protonate and remove unreacted DMAP and TEA into the aqueous layer. Wash with saturated NaHCO3 to neutralize any residual pivalic acid (from hydrolyzed chloride), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.

Protocol B: Base-Promoted Anion Acylation (NaH)
  • Initialization: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M) under a strict argon atmosphere at 0°C.

  • Deprotonation: Slowly add a solution of 2-bromo-4,6-difluoroaniline (1.0 eq, 10 mmol) in THF. Causality: Immediate bubbling (H2 gas evolution) validates the formation of the sodium anilide salt. Stir at 0°C for 30 minutes.

  • Acylation: Dropwise, add pivaloyl chloride (1.2 eq). The reaction mixture will likely precipitate NaCl as the coupling occurs.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): TLC (Hexanes:EtOAc 4:1) will show rapid and complete consumption of the starting material within 2 hours due to the extreme nucleophilicity of the anion.

  • Workup & Causality: Carefully quench the reaction at 0°C with saturated aqueous NH4Cl to safely neutralize any unreacted NaH without generating a highly basic aqueous layer that could hydrolyze the newly formed amide. Extract with Ethyl Acetate (EtOAc). Wash with brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate. The crude product is typically >95% pure and can be used directly or recrystallized from heptane.

Protocol C: T3P-Mediated Coupling
  • Initialization: In a reaction vessel, dissolve 2-bromo-4,6-difluoroaniline (1.0 eq, 10 mmol) and pivalic acid (1.5 eq) in Ethyl Acetate (EtOAc, 0.5 M).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Coupling Agent: Add T3P (50% solution in EtOAc, 2.0 eq). Causality: EtOAc is used as both the solvent and the T3P carrier to maintain a homogenous, easily scalable system.

  • Reaction Propagation: Heat the mixture to 80°C for 16 hours. The thermal energy is required to drive the formation of the mixed anhydride and subsequent nucleophilic attack.

  • Self-Validation (IPC): Monitor by HPLC or TLC until aniline conversion is >95%.

  • Workup & Causality: Cool to room temperature. Wash the organic layer with water (x3). Causality: The primary advantage of T3P is that all byproducts (phosphonic acids) are highly water-soluble and are completely removed in these simple aqueous washes, eliminating the need for complex chromatography.

  • Isolation: Wash with brine, dry over Na2SO4, and concentrate to yield the pure amide.

Conclusion & Recommendations

For the synthesis of This compound , the choice of route depends entirely on the scale and operational constraints of the laboratory:

  • For Discovery/Milligram Scale: Route B (NaH) is highly recommended. It provides the highest yield (90-95%) in the shortest time, overcoming the inherent "double-hindrance" of the substrates.

  • For Process/Kilogram Scale: Route C (T3P) is the superior choice. It avoids the severe safety hazards associated with large-scale NaH use and hydrogen gas evolution, while providing a chromatography-free isolation process with excellent E-factor metrics.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at:[Link]

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161. Available at:[Link]

  • US Patent US6291523B1. Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives. (Demonstrates pivaloyl chloride couplings with hindered anilines). Available at:[1]

Sources

A Comparative Guide to Catalytic Efficiency: Utilizing N-(2-Bromo-4,6-difluorophenyl)pivalamide as a Benchmark Substrate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the development and selection of highly efficient catalysts are paramount for the expedient and cost-effective production of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, stand as pillars of contemporary organic synthesis.[1][2] The ever-expanding library of catalysts and ligands, however, necessitates standardized methods for evaluating their performance. This guide introduces N-(2-Bromo-4,6-difluorophenyl)pivalamide as a novel, challenging substrate for benchmarking the efficiency of catalytic systems in key C-C and C-N bond-forming reactions. Its electronically deficient and sterically hindered nature provides a robust test for catalyst activity, offering a clear metric for comparison.

The Rationale for a New Benchmark: this compound

The ideal benchmark substrate should be readily accessible and possess structural features that challenge the limits of a catalytic system. This compound meets these criteria through:

  • Electronic Deficiency: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, rendering the C-Br bond less susceptible to oxidative addition, a critical step in many cross-coupling catalytic cycles.[3]

  • Steric Hindrance: The ortho-bromo substituent and the bulky pivalamide group create significant steric congestion around the reaction center, probing the catalyst's ability to accommodate hindered substrates.

  • Directing Group Potential: The pivalamide group can act as a directing group, influencing the regioselectivity of certain transformations.

  • Synthetic Accessibility: As will be demonstrated, the substrate can be synthesized in a straightforward manner from commercially available starting materials.

This combination of electronic and steric challenges makes this compound an excellent candidate for differentiating the performance of various palladium catalysts and ligands, particularly those designed for demanding applications.

Synthesis of the Benchmark Substrate

A reliable supply of the benchmark substrate is crucial. The following protocol outlines a proposed synthesis for this compound, adapted from procedures for similar compounds.[4][5]

Experimental Protocol: Synthesis of this compound
  • Starting Material: 2-Bromo-4,6-difluoroaniline.

  • Reagents: Pivaloyl chloride, pyridine, dichloromethane (DCM).

  • Procedure:

    • To a solution of 2-Bromo-4,6-difluoroaniline (1.0 equiv.) in dry DCM at 0 °C, add pyridine (1.2 equiv.).

    • Slowly add pivaloyl chloride (1.1 equiv.) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

cluster_synthesis Synthesis Workflow Start 2-Bromo-4,6-difluoroaniline Reagents Pivaloyl Chloride, Pyridine, DCM Reaction Acylation at 0 °C to RT Start->Reaction 1. Workup Aqueous Workup & Extraction Reaction->Workup 2. Purification Column Chromatography Workup->Purification 3. Product This compound Purification->Product 4.

Caption: Synthetic workflow for this compound.

Benchmarking Catalytic Efficiency in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[1][6] The following section details a comparative study of various palladium catalysts for the coupling of our benchmark substrate with phenylboronic acid.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling
  • General Setup: To an oven-dried vial, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and the specified palladium catalyst and ligand.

  • Solvent: Add anhydrous solvent (e.g., toluene/water, 10:1).

  • Reaction: Degas the mixture and heat to the specified temperature for the designated time.

  • Analysis: After cooling to room temperature, analyze the reaction mixture by GC-MS or LC-MS to determine the yield of the coupled product.

Comparative Data for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₂CO₃1001292
Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)K₃PO₄80895
Pd(PPh₃)₄ (5 mol%)-K₂CO₃1102445
[Pd(IPr)Cl₂]₂ (1 mol%)-K₃PO₄1001088

Note: The data presented in this table is representative and intended for comparative purposes.

The results highlight the superior performance of catalysts employing bulky, electron-rich phosphine ligands like SPhos and XPhos for this challenging substrate.[7] The older generation catalyst, Pd(PPh₃)₄, struggles to efficiently promote the reaction, underscoring the importance of modern ligand design. N-heterocyclic carbene (NHC) based catalysts also show good activity.[8]

cluster_suzuki Suzuki-Miyaura Benchmarking Workflow Substrate Benchmark Substrate Reaction_Setup Reaction Assembly (Base, Solvent, Temp.) Substrate->Reaction_Setup Coupling_Partner Phenylboronic Acid Coupling_Partner->Reaction_Setup Catalyst_Screen Catalyst/Ligand Screening (Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, etc.) Catalyst_Screen->Reaction_Setup Analysis Yield Determination (GC-MS/LC-MS) Reaction_Setup->Analysis Comparison Performance Comparison Analysis->Comparison

Caption: Workflow for benchmarking catalysts in Suzuki-Miyaura coupling.

Benchmarking Catalytic Efficiency in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[9][10] We will now compare the efficiency of different catalytic systems for the amination of our benchmark substrate with morpholine.

Experimental Protocol: Comparative Buchwald-Hartwig Amination
  • General Setup: In a glovebox, charge a vial with this compound (1.0 equiv.), the specified palladium catalyst and ligand, and base (e.g., NaOt-Bu, 1.2 equiv.).

  • Reagents: Add morpholine (1.2 equiv.) and anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vial and heat to the specified temperature for the designated time.

  • Analysis: After cooling, dilute the reaction mixture and analyze by GC-MS or LC-MS to determine the yield of the aminated product.

Comparative Data for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)NaOt-Bu100696
Pd₂(dba)₃ (1 mol%)BrettPhos (2 mol%)LHMDS80498
Pd(dppf)Cl₂ (5 mol%)-NaOt-Bu1102460
[Pd(IPr)Cl₂]₂ (1 mol%)-K₂CO₃1201875

Note: The data presented in this table is representative and intended for comparative purposes.

For the Buchwald-Hartwig amination, specialized ligands such as RuPhos and BrettPhos demonstrate exceptional activity, facilitating high yields in shorter reaction times.[11][12] The use of a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often crucial for efficient C-N bond formation.[13]

Conclusion

The selection of an appropriate catalyst is a critical decision in modern organic synthesis. The use of a standardized, challenging substrate like this compound provides a reliable method for benchmarking the performance of different catalytic systems. The data presented in this guide demonstrates that for electronically deficient and sterically hindered substrates, modern palladium catalysts equipped with bulky, electron-rich phosphine ligands offer superior performance in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Researchers and drug development professionals are encouraged to adopt similar benchmarking strategies to facilitate informed catalyst selection and accelerate the development of robust synthetic routes.

References

  • Buchwald, S. L. (2011). Palladium-Catalyzed Amidation of Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]

  • Colella, M., Musci, P., Luisi, R., & Degennaro, L. (n.d.). SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES.
  • (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • (n.d.).
  • (n.d.). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

  • (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

  • Huang, H., Xu, Z., & Deng, G.-J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

  • Buchwald, S. L. (2011). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

  • (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • (2023). Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles. ChemRxiv. [Link]

  • (2008). N-(4-Bromo-2-methylphenyl)pivalamide. PMC. [Link]

  • (2020). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. PMC. [Link]

  • (2016). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

  • (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]

  • (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

Sources

Safety Operating Guide

N-(2-Bromo-4,6-difluorophenyl)pivalamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2-Bromo-4,6-difluorophenyl)pivalamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Drug Development Scientists & EHS Officers[1][2]

Executive Summary: The "Zero-Drain" Mandate

Immediate Directive: this compound is a halogenated aromatic amide .[1][2] Under no circumstances should this compound, or solutions containing it, be discharged into municipal sewage or standard laboratory sinks.[1]

Operational Criticality:

  • Halogen Content: The presence of Bromine (Br) and Fluorine (F) dictates that this waste must be incinerated in a facility equipped with wet scrubbers.[2] Standard incineration without scrubbing releases corrosive Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gas.

  • Segregation: It must be strictly segregated from non-halogenated organic solvents/solids to prevent the contamination of cheaper, fuel-blending waste streams.[2]

Chemical Profile & Hazard Characterization

Before disposal, you must characterize the waste to ensure downstream compliance.[1] This compound is not a generic organic solid; its thermal decomposition profile presents specific risks.[2]

ParameterData / CharacteristicOperational Implication
Chemical Structure Halogenated Amide (Aryl halide)High thermal stability of C-F bonds requires high-temperature incineration (>1100°C).[2]
Combustion Byproducts CO, NOx, HF , HBr Do not autoclave. Thermal breakdown releases acid gases that corrode equipment and are acutely toxic.[1]
RCRA Status (USA) Generator Knowledge (Likely Toxic/Irritant)While likely not P- or U-listed specifically, it must be treated as Hazardous Waste due to toxicity and halogen content.[1][2]
Physical State Solid (Powder/Crystalline)Dust explosion and inhalation hazard during transfer.[2]

Pre-Disposal Segregation Protocols

The most common compliance failure in pharmaceutical labs is the mixing of halogenated and non-halogenated wastes.[2] This section details the Why and How of segregation.

Protocol A: Solid Waste (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk during transport.[2]

  • Bagging: Double-bag the solid in 6-mil polyethylene bags before placing it in the drum/jar to minimize dust exposure upon opening at the treatment facility.

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Halogenated."

  • Prohibited: Do not mix with oxidizers (peroxides, nitrates) or strong acids.[1][3]

Protocol B: Liquid Waste (Mother Liquors/Rinsates)[2]
  • Solvent Compatibility: If the compound is dissolved in solvents (e.g., DCM, DMSO, Ethyl Acetate), the entire solution defaults to Halogenated Solvent Waste .[1]

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Reasoning: If the solution is acidic, it may generate HBr/HF gas inside the drum over time.[1] If acidic, neutralize with Sodium Bicarbonate before sealing.[1]

  • Container: HDPE Carboy (Jerrycan).

  • Headspace: Leave 10% headspace to allow for thermal expansion.[2]

Disposal Workflow Logic

The following diagram illustrates the decision matrix for disposing of this compound. This logic ensures the waste ends up in the correct incineration stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag in 6-mil Poly Place in HDPE Drum Solid->Bagging LabelSolid Label: 'Halogenated Organic Solid' Bagging->LabelSolid Manifest Prepare Waste Manifest (Profile: Halogenated Organics) LabelSolid->Manifest pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 5) pHCheck->Acidic Neutral Neutral/Basic pHCheck->Neutral Neutralize Neutralize with NaHCO3 Acidic->Neutralize Neutralize->Neutral ContainerLiq Transfer to HDPE Carboy (Halogenated Stream) Neutral->ContainerLiq ContainerLiq->Manifest Disposal Final Disposal: High-Temp Incineration w/ Scrubbing Manifest->Disposal

Figure 1: Decision matrix for the segregation and packaging of halogenated amide waste.

Emergency Contingencies: Spill Management

In the event of an accidental release, standard "sweep and toss" procedures are insufficient due to the potential for generating toxic dust.

Step-by-Step Spill Response:

  • Isolation: Evacuate the immediate area (10 ft radius).[2] Don appropriate PPE (N95/P100 respirator, double nitrile gloves, safety goggles).[1]

  • Containment (Solid):

    • Do NOT dry sweep.[2] This generates airborne dust.[2]

    • Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[2]

  • Containment (Liquid):

    • Use chemically inert absorbent pads or vermiculite.

    • Avoid: Do not use sawdust or other combustible absorbents, as the halogenated compound may react or create a flammability hazard during eventual incineration.[1]

  • Decontamination:

    • Wipe the surface with a dilute surfactant (soap/water) followed by an alcohol wipe.[2]

    • Collect all cleanup materials (gloves, wipes, pads) into the Halogenated Solid Waste container.[1]

Regulatory Compliance & Documentation

To satisfy EHS audits and EPA/RCRA regulations (or local equivalents), your documentation must be precise.[1]

  • Waste Profile Description: "Waste Solids Containing Halogenated Organics (Bromo-Fluoro Amides)."[2]

  • EPA Waste Codes (US Context):

    • If the compound is a spent solvent mixture: F001/F002 (Halogenated Solvents).[2][4][5]

    • If pure substance: Assign D001 (Ignitable) only if applicable, otherwise document as Non-RCRA Regulated Hazardous Waste (unless state-specific codes apply, e.g., California or Texas codes for halogenated organics).[1]

  • Transport: Ensure the waste hauler is certified for Hazardous Waste and that the destination facility uses Rotary Kiln Incineration (or equivalent high-temp thermal destruction).[2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Waste Code - RCRAInfo. Retrieved from [Link][2]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[2] Compound Summary: Halogenated Aromatic Amides. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: N-(2-Bromo-4,6-difluorophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Substance: N-(2-Bromo-4,6-difluorophenyl)pivalamide Classification: Research Chemical / Pharmaceutical Intermediate Primary Hazard Profile: Skin/Eye Irritant, Respiratory Irritant, Potential Sensitizer. [1]

Immediate Action Required: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicology data proves otherwise.[1] The combination of the lipophilic pivaloyl group and the halogenated aniline core suggests enhanced skin absorption potential and biological activity.

  • Engineering Control: All open handling must occur within a certified chemical fume hood.[1]

  • Skin Protection: Double nitrile gloves are mandatory.[1]

  • Respiratory Protection: P95/P100 particulate respirator required if handling outside a hood (e.g., weighing balance cleaning).[1]

Risk Assessment & PPE Strategy
The "Why" Behind the Protocol (Expertise & Causality)

This molecule combines a pivalamide (t-butyl amide) moiety with a polyhalogenated aromatic ring .[1]

  • Lipophilicity: The bulky tert-butyl group increases lipophilicity (LogP), facilitating passive transport across the stratum corneum (skin barrier).[1]

  • Electronic Sensitization: The 2-bromo-4,6-difluoro substitution pattern on the aniline ring creates an electron-deficient system.[1] While amides are generally stable, metabolic hydrolysis can release 2-bromo-4,6-difluoroaniline (CAS 444-14-4), a known irritant with potential for methemoglobinemia [1].[1]

  • Physical State: Likely a crystalline solid.[1][2] Static charge can cause "dust fly," creating an inhalation hazard invisible to the naked eye.[1]

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm thick)Outer Glove: Protects against physical abrasion.[1] Inner Glove: Acts as a permeation barrier.[1] Halogenated aromatics can degrade latex; nitrile provides superior chemical resistance [2].
Eye/Face Chemical Safety Goggles (ANSI Z87.[1]1)Safety glasses are insufficient for fine powders. Goggles seal the eyes from airborne dust and potential splashes during dissolution.
Respiratory N95/P95 Mask (if outside hood)Only required if the fume hood sash must be raised above safe operating limits (e.g., equipment setup).[1] Otherwise, the hood is the primary barrier.
Body Tyvek® Lab Coat or ApronCotton coats can absorb and hold chemical dust against the skin.[1] A non-woven, fluid-resistant layer is preferred for weighing.
Operational Handling Protocol

This workflow is designed to minimize "dust events"—the primary exposure vector for solid research chemicals.[1]

HandlingProtocol cluster_hood Inside Chemical Fume Hood Storage 1. Storage Retrieval (Cold Store/Ambient) Inspection 2. Container Inspection (Check for crystallization/leaks) Storage->Inspection Weighing 3. Weighing (Fume Hood) (Anti-static gun usage) Inspection->Weighing Transport in secondary container Transfer 4. Solvent Addition (Dissolve immediately to limit dust) Weighing->Transfer Use powder funnel Reaction 5. Reaction Setup (Closed System) Transfer->Reaction Add solvent slowly Waste 6. Waste Disposal (Halogenated Organic) Reaction->Waste Post-reaction workup

Figure 1: Safe handling workflow for this compound. Note the containment of critical dust-generating steps within the fume hood.

Step-by-Step Methodology
  • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood.[1] Verify hood face velocity is >100 fpm.

  • Weighing:

    • Do not weigh on an open bench. Move the balance into the hood or use a powder containment enclosure.

    • Use an anti-static gun if the powder is flighty.[1]

    • Technique: Transfer solid using a spatula into a tared vial. Never pour directly from the stock bottle.[1]

  • Solubilization: Add the reaction solvent (e.g., DCM, THF) to the solid immediately after weighing to capture dust.[1] Once in solution, the inhalation risk drops significantly, though skin absorption risk remains [3].

  • Decontamination: Wipe the exterior of the stock bottle and the balance area with a solvent-dampened tissue (e.g., ethanol) before removing items from the hood.[1] Dispose of the tissue as hazardous waste.

Emergency Response & Disposal
Spill Response (Solid)
  • Minor Spill (<5g):

    • Do not sweep. Sweeping generates dust.[1]

    • Cover the spill with a solvent-dampened paper towel (Ethanol or Isopropanol) to wet the powder.

    • Wipe up the wet paste and place it in a sealed bag.

    • Clean the surface with soap and water.[3]

  • Major Spill (>5g): Evacuate the area. Contact HSE immediately.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3][4] The fluorine substituents can increase irritation severity; seek medical attention if redness persists.

  • Skin Contact: Wash with soap and water.[1][3][4] Avoid alcohol-based hand sanitizers immediately after exposure, as they can enhance the solubility and penetration of lipophilic amides.[1]

Disposal Plan
  • Waste Stream: Halogenated Organic Waste .[1]

  • Labeling: Clearly mark waste containers with "Contains Fluorinated/Brominated Organics."[1] Do not mix with strong acids or oxidizers.

References
  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 67757, 2-Bromo-4,6-difluoroaniline. Retrieved March 2, 2026, from [Link]1]

  • Thermo Fisher Scientific. (2025).[1][4] Chemical Resistance of Gloves: Nitrile vs. Latex for Halogenated Solvents. Retrieved March 2, 2026, from ]">https://www.thermofisher.com[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Handling Potent Compounds. Retrieved March 2, 2026, from [Link]1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.